molecular formula C20H30O5 B15594513 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Katalognummer: B15594513
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: XKXYJTIBKZGIPR-YDYNUCMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYJTIBKZGIPR-YDYNUCMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2(C(C1O)C(/C(=C\CC3C(C3(C)C)/C=C(\C2=O)/C)/CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

17-Hydroxyisolathyrol: A Technical Guide to its Discovery, Natural Source, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diterpenoid 17-hydroxyisolathyrol, focusing on its discovery, primary natural source, and associated chemical and biological data. The information is compiled to serve as a foundational resource for research and development in natural product chemistry and pharmacology.

Core Compound Data

ParameterDataReference
Compound Name This compound[1][2]
CAS Number 93551-00-9[1][2]
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
Class Diterpenoid (Lathyrol Type)[1]
Appearance Light yellow to yellow solid[1]
Natural Source Seeds of Euphorbia lathyris L.[1][3]
Alternate Mentioned Source Leptochloa chinensis (Linn.) Nees[1]

Discovery and Natural Source

This compound is a macrocyclic diterpenoid belonging to the lathyrane family.[1] It is primarily isolated from the seeds of the plant Euphorbia lathyris, commonly known as the caper spurge or mole plant.[1][3] While one source also lists Leptochloa chinensis as an initial source, the majority of phytochemical literature points to Euphorbia lathyris as the definitive origin of this class of compounds. The discovery of lathyrane-type diterpenes from E. lathyris dates back to the 1980s, with ongoing research identifying numerous analogs since.

The general workflow for the discovery and isolation of lathyrane diterpenoids from their natural source is depicted in the following diagram.

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification cluster_analysis Structure Elucidation plant_material Seeds of Euphorbia lathyris drying Drying & Grinding plant_material->drying extraction Maceration with 95% Ethanol (B145695) drying->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution in H₂O concentration->reconstitution partitioning Successive Partitioning: 1. Petroleum Ether 2. Dichloromethane (B109758) 3. Ethyl Acetate reconstitution->partitioning silica_gel Silica (B1680970) Gel Column Chromatography partitioning->silica_gel Target Fraction hplc Semi-preparative HPLC silica_gel->hplc nmr 1D & 2D NMR Spectroscopy hplc->nmr ms Mass Spectrometry (MS) hplc->ms xray X-ray Crystallography hplc->xray final_compound This compound hplc->final_compound

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Extraction and Preliminary Fractionation
  • Plant Material Preparation : Air-dry the seeds of Euphorbia lathyris and grind them into a coarse powder.

  • Solvent Extraction : Macerate the powdered seeds with 95% aqueous ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of metabolites.

  • Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning :

    • Reconstitute the crude extract in water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, typically starting with petroleum ether, followed by dichloromethane, and then ethyl acetate. The fractions containing diterpenoids are collected for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography : Subject the target fraction (often the petroleum ether or dichloromethane fraction) to column chromatography over a silica gel stationary phase. Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing the compound of interest using semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.

Structure Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The definitive structure of the isolated compound is determined using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These techniques provide information on the proton and carbon framework and the connectivity between atoms.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

  • X-ray Crystallography : If a suitable crystal of the purified compound can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and stereochemistry.

Biological Activity and Potential Applications

Lathyrane diterpenoids isolated from Euphorbia lathyris have demonstrated a range of biological activities. While specific studies on this compound are limited, research on closely related "isolathyrol" type compounds suggests potential therapeutic applications, particularly in the modulation of multidrug resistance (MDR) in cancer cells.

Modulation of Multidrug Resistance

Several lathyrane diterpenes have been identified as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter (ABCB1) that is a key mediator of MDR in cancer. By inhibiting the efflux of chemotherapeutic drugs from cancer cells, these compounds can potentially restore or enhance the efficacy of anticancer treatments.

The proposed mechanism involves the binding of the lathyrane diterpenoid to P-gp, which competitively inhibits the binding and transport of cytotoxic drug substrates.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane chemo_drug Chemotherapeutic Drug pgp P-glycoprotein (P-gp) Efflux Pump chemo_drug->pgp Binds to P-gp nucleus Nucleus chemo_drug->nucleus Reaches Target mdr_compound This compound (Lathyrane Diterpenoid) mdr_compound->pgp Inhibits pgp->chemo_drug Efflux apoptosis Apoptosis nucleus->apoptosis Induces outside Extracellular Space

Caption: Proposed mechanism of MDR modulation by this compound.

Anti-inflammatory Activity

Studies on various lathyrane-type diterpenoids from E. lathyris have also demonstrated anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. This suggests a potential role for this compound in the development of anti-inflammatory agents.

Conclusion and Future Directions

This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a class of natural products with significant therapeutic potential, particularly in overcoming multidrug resistance in cancer. While the general methodologies for its isolation and characterization are well-established for this class of compounds, a publicly accessible, detailed report on the original discovery with complete quantitative data for this compound is needed to facilitate further research. Future investigations should focus on confirming its bioactivity profile, elucidating its precise mechanism of action, and exploring its structure-activity relationships to guide the development of novel therapeutic agents.

References

The Potential of Euphorbia lathyris as a Source of the Bioactive Diterpenoid 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine for treating a variety of ailments, including tumors and inflammatory conditions.[1] Modern phytochemical investigations have revealed that the seeds of this plant are a rich source of lathyrane-type diterpenoids, a class of compounds with demonstrated cytotoxic and anti-inflammatory activities.[2][3] Among these, 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the extraction, isolation, and biological activities of this compound and related diterpenoids from Euphorbia lathyris, with a focus on experimental protocols and mechanisms of action relevant to drug discovery and development.

Introduction to Euphorbia lathyris and its Bioactive Constituents

Euphorbia lathyris is a biennial plant belonging to the Euphorbiaceae family.[4] Historically, various parts of the plant have been used in folk medicine, though caution is advised due to its toxic properties.[1][5] The seeds, in particular, are a rich reservoir of complex diterpenoids, primarily of the lathyrane, ingenane, and jatrophane skeletons.[6][7] Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3-membered ring system and are often found esterified with various acyl groups, contributing to their diverse biological activities.[2][8]

This compound and Related Lathyrane Diterpenoids

This compound is a specific lathyrane diterpenoid that has been isolated from the seeds of Euphorbia lathyris.[9][10][11] Its structure, along with other related bioactive diterpenoids from this plant, is a subject of ongoing research for potential pharmacological applications.

Chemical Structure

The chemical structure of this compound is characterized by the core lathyrane skeleton with specific hydroxyl and acetyl substitutions that are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H30O5[9][10]
Molecular Weight350.46 g/mol [9][10]
CAS Number93551-00-9[9][10]
AppearanceSolid[9]

Experimental Protocols: Extraction and Isolation of Lathyrane Diterpenoids

The following protocol is a composite methodology based on established procedures for the extraction and isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.[7] While this protocol is not specific to this compound, it provides a robust framework for its purification.

Plant Material and Extraction
  • Plant Material: Powdered seeds of Euphorbia lathyris (4 kg) are used as the starting material.[7]

  • Extraction: The powdered seeds are subjected to reflux extraction with 95% ethanol (B145695) three times, with each extraction lasting for three hours. The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[7]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol to separate compounds based on their polarity.[7]

G Start Powdered Euphorbia lathyris Seeds Step1 Reflux with 95% Ethanol Start->Step1 Step2 Concentrate Extract Step1->Step2 Step3 Suspend in Water Step2->Step3 Step4 Partition with Petroleum Ether Step3->Step4 Step5 Partition with Ethyl Acetate Step4->Step5 Aqueous Phase PetroleumEther Petroleum Ether Fraction (Lathyrane Diterpenoids) Step4->PetroleumEther Step6 Partition with n-Butanol Step5->Step6 Aqueous Phase EtOAc Ethyl Acetate Fraction Step5->EtOAc nButanol n-Butanol Fraction Step6->nButanol Aqueous Aqueous Fraction Step6->Aqueous

Figure 1: Extraction and Partitioning Workflow.
Chromatographic Purification

The petroleum ether fraction, which is rich in lathyrane diterpenoids, is subjected to multiple chromatographic steps for the isolation of individual compounds.[7]

  • Silica (B1680970) Gel Column Chromatography: The petroleum ether extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether/ethyl acetate and petroleum ether/acetone.[7]

  • Sephadex LH-20 Column Chromatography: Fractions obtained from the silica gel column are further purified on a Sephadex LH-20 column using a mobile phase of chloroform/methanol or methanol.[7]

  • Preparative Thin-Layer Chromatography (pTLC): Final purification of some compounds can be achieved using pTLC.[7]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC has also been successfully employed for the purification of compounds from Euphorbia lathyris seed extracts.[12]

G Start Petroleum Ether Fraction Step1 Silica Gel Column Chromatography (Petroleum Ether/EtOAc & Petroleum Ether/Acetone gradients) Start->Step1 Step2 Sephadex LH-20 Column Chromatography (CHCl3/MeOH or MeOH) Step1->Step2 Step3 Preparative Thin-Layer Chromatography Step2->Step3 End Isolated Lathyrane Diterpenoids (e.g., this compound) Step3->End

Figure 2: Chromatographic Purification Workflow.

Biological Activities and Mechanism of Action

Lathyrane diterpenoids from Euphorbia species have been reported to possess significant anticancer and anti-inflammatory properties. While specific studies on this compound are limited, the activities of related compounds provide insights into its potential mechanisms of action.

Anticancer Activity

Several lathyrane diterpenoids from Euphorbia lathyris have demonstrated cytotoxicity against various human cancer cell lines.[3][13]

Table 2: Cytotoxic Activities of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCell LineIC50 (µM)Reference
Euphofischer AC4-2B (Prostate Cancer)11.3[3]
New Secolathyrane Diterpenoid 2U937 (Histiocytic Lymphoma)22.18[13]
New Secolathyrane Diterpenoid 3U937 (Histiocytic Lymphoma)25.41[13]

Experimental Protocol: Cytotoxicity Assay (SRB Assay) [7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.

  • Measurement: The protein-bound dye is solubilized, and the absorbance is measured using a microplate reader to determine cell viability.

Anti-inflammatory Activity

Lathyrane diterpenoids have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

Table 3: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundAssayIC50 (µM)Reference
Lathyrane Diterpenoid 1NO Production Inhibition (RAW264.7 cells)3.0 ± 1.1[4]
Lathyrane Diterpenoid Hybrid 8d1NO Production Inhibition (RAW264.7 cells)1.55 ± 0.68[1]

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Signaling Pathways

The biological effects of lathyrane diterpenoids are mediated through the modulation of key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway in Inflammation

Lathyrane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][4] This pathway is a central regulator of the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates transcription of Lathyranes Lathyrane Diterpenoids Lathyranes->IKK inhibit Lathyranes->IkBa inhibit phosphorylation of G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Lathyranes Lathyrane Diterpenoids Lathyranes->PI3K inhibit Lathyranes->Akt inhibit phosphorylation of

References

An In-Depth Technical Guide to 17-Hydroxyisolathyrol: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the current scientific understanding of 17-Hydroxyisolathyrol, a macrocyclic diterpene of interest. Due to the limited availability of public domain data, this guide synthesizes established foundational knowledge and outlines areas requiring further investigation. While specific experimental data for this compound remains largely proprietary or unpublished, this guide presents generalized protocols and theoretical pathways based on related compounds to facilitate future research endeavors.

Chemical Structure and Properties

This compound is a complex macrocyclic diterpenoid belonging to the lathyrol class. It is a natural product isolated from the seeds of Euphorbia lathyris.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₅MedChemExpress
Molecular Weight 350.45 g/mol MedChemExpress
CAS Number 93551-00-9MedChemExpress
Appearance Light yellow to yellow solidMedChemExpress
SMILES O=C1--INVALID-LINK--[C@@H]2O">C@(O)[C@]2([H])--INVALID-LINK--/C(CO)=C\C[C@@]3([H])--INVALID-LINK--([H])/C=C1\CMedChemExpress

Structure Elucidation: The definitive structure of this compound was determined following its isolation. The elucidation would have relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in determining the proton and carbon framework of the molecule. Techniques such as COSY, HSQC, and HMBC would be used to establish connectivity and relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Fragmentation patterns observed in MS/MS experiments would provide further structural information.

Note: Specific NMR and MS spectral data for this compound are not publicly available at this time.

Biological Activity and Potential Therapeutic Applications

While specific biological activities of this compound have not been extensively reported in publicly accessible literature, related diterpenes from Euphorbia species are known to possess a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and antiviral activities. The structural complexity of this compound suggests potential for interaction with various biological targets. Given the known activities of other lathyrol-type diterpenes, investigation into its anti-inflammatory and cytotoxic potential is a logical starting point for future research.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Many diterpenes exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The following diagram illustrates a generalized model of how a compound like this compound might inhibit this pathway. It is critical to note that this is a theoretical pathway and has not been experimentally validated for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_active Active NF-κB NFκB->NFκB_active Translocation Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK_complex Inhibition? DNA DNA NFκB_active->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes G Start Start: Cell Culture (e.g., Macrophages) Pre_treatment Pre-treatment with This compound (various concentrations) Start->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cytokine_Measurement Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Endpoint_Analysis->Cytokine_Measurement Gene_Expression Gene Expression Analysis (e.g., qPCR for inflammatory genes) Endpoint_Analysis->Gene_Expression Western_Blot Western Blot for Signaling Proteins (e.g., p-IκBα, NF-κB) Endpoint_Analysis->Western_Blot End End: Data Analysis and Interpretation Cytokine_Measurement->End Gene_Expression->End Western_Blot->End

References

An In-depth Technical Guide to 17-Hydroxyisolathyrol: A Lathyrane Diterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid, has emerged as a compound of significant interest within the scientific community. Exhibiting a range of biological activities, including anti-inflammatory effects and the ability to reverse multidrug resistance in cancer cells, it presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and delves into the experimental methodologies used to evaluate its biological effects, with a focus on its interaction with the NF-κB signaling pathway.

Chemical Identity

While a definitive IUPAC name for this compound is not consistently reported in publicly available chemical databases, based on the systematic nomenclature of similar lathyrane diterpenoids, a plausible IUPAC name is (1aR,2R,5S,6S,8R,9S,10R)-5,10-dihydroxy-2-(hydroxymethyl)-8,9-dimethyl-11-methylidenespiro[7-oxatricyclo[6.4.0.0²,⁴]dodecane-3,2'-oxiran]-6-one .

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 93551-00-9[1][2][3]
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
Class Lathyrane Diterpenoid[4]
Purity >97%[2]

Biological Activity and Mechanism of Action

This compound has demonstrated notable bioactivity in two key areas: inflammation and oncology. Its mechanisms of action are a subject of ongoing research, with current evidence pointing towards the modulation of critical cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Signaling Pathway

Lathyrane diterpenoids are known to possess anti-inflammatory properties, and their mechanism is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

The proposed mechanism by which this compound exerts its anti-inflammatory effect is through the inhibition of this pathway.

NF_kB_Pathway Proposed Interaction of this compound with the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Leads to NF_kB NF-κB IkB_NF_kB IκB-NF-κB (Inactive) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocates IkB_NF_kB->IkB Releases Hydroxyisolathyrol This compound DNA DNA NF_kB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Figure 1: Proposed mechanism of this compound's anti-inflammatory action.
Reversal of Multidrug Resistance (MDR)

Several lathyrane diterpenoids have been shown to reverse multidrug resistance in cancer cells.[5][6][7] This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. Lathyrane diterpenoids are thought to inhibit the function of these efflux pumps.

Table 2: Multidrug Resistance Reversal Activity of Lathyrane Diterpenoids

CompoundCell LineReversal Fold (RF)ConcentrationReference
Euphorantester BMCF-7/ADRComparable to VerapamilNot Specified[6]
Lathyrane Derivative 25Not Specified16.1Not Specified[7]
Jatrophane Diterpenoids 1 & 2L5178Y (ABCB1-transfected)2-5 times higher than Verapamil40 µg/mL[8]

Experimental Protocols

In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory activity of compounds like this compound is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Workflow for In Vitro Anti-inflammatory Assay

anti_inflammatory_workflow Seeding Seed cells in 96-well plates Pretreatment Pre-treat with this compound (various concentrations) Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite Supernatant_Collection->Griess_Assay Data_Analysis Analyze NO production inhibition Griess_Assay->Data_Analysis

Figure 2: General workflow for assessing in vitro anti-inflammatory activity.
Multidrug Resistance Reversal Assay

The ability of this compound to reverse MDR can be evaluated using a chemosensitivity assay, often employing a fluorescent substrate of P-gp, such as Rhodamine 123, or by assessing the potentiation of a cytotoxic drug's effect.

Protocol for Rhodamine 123 Efflux Assay:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).

  • Seeding: Seed cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate for a further 1-2 hours to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh medium (with or without the test compound) and incubate for a defined period to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound stands out as a promising natural product with significant potential for therapeutic development, particularly in the fields of inflammation and oncology. Its ability to modulate the NF-κB signaling pathway and reverse multidrug resistance warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the pharmacological properties of this intriguing lathyrane diterpenoid and its analogues. Future studies should focus on elucidating the precise molecular targets, conducting in vivo efficacy studies, and exploring structure-activity relationships to optimize its therapeutic potential.

References

"17-Hydroxyisolathyrol" molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core molecular information for 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative.

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular FormulaC20H30O5[1]
Molecular Weight350.45 g/mol [1]
CAS Number93551-00-9[1]

Chemical Structure and Properties

This compound is a diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Its complex macrocyclic structure is a key feature for its biological activity. For research purposes, it is typically supplied as a light yellow to yellow solid.[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.

Figure 1: Core Properties of this compound A This compound B Molecular Formula C20H30O5 A->B C Molecular Weight 350.45 g/mol A->C D CAS Number 93551-00-9 A->D

Caption: Figure 1: Core Properties of this compound

References

Preliminary Biological Screening of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a lathyrol-type diterpenoid, belongs to a class of natural products that have garnered significant interest for their diverse biological activities. While comprehensive screening data for this compound itself is limited in publicly available literature, extensive research on its derivatives and related lathyranes provides a strong indication of its potential pharmacological profile. This technical guide summarizes the expected biological activities of this compound based on the screening of its close analogs, provides detailed experimental protocols for key assays, and outlines the implicated signaling pathways. The primary activities associated with this structural class include anti-inflammatory effects, cytotoxicity against cancer cell lines, and the reversal of multidrug resistance.

Overview of Potential Biological Activities

Preliminary biological screening of compounds structurally related to this compound has revealed significant activity in several key areas of pharmacological interest. These findings suggest that this compound likely possesses similar properties.

Anti-Inflammatory Activity

Derivatives of this compound have demonstrated potent anti-inflammatory properties. The primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7). The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Cytotoxic Activity
Multidrug Resistance (MDR) Reversal

A significant characteristic of several lathyrol derivatives is their ability to reverse multidrug resistance in cancer cells. This is often mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells. By inhibiting P-gp, these compounds can restore the efficacy of conventional anticancer drugs.

Quantitative Data for this compound Derivatives

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the reported activities of some of its closely related derivatives and other lathyranes to provide a comparative context.

Compound/DerivativeAssayCell LineActivity/IC50Reference
Euplarisan A (a this compound derivative)Anti-inflammatory (NO Production)RAW 264.7Potent Inhibitor[1]
Jatropodagin ACytotoxicitySaos-28.08 µM[1]
Jatropodagin ACytotoxicityMG-6314.64 µM[1]
Euphorfischer ACytotoxicityC4-2B11.3 µM[1]
EFL3 (a lathyrol derivative)P-gp Inhibition-IC50: 34.97 µM[2]
Deoxy EFL1 (a lathyrol derivative)P-gp Inhibition-IC50: 15.50 µM[2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the preliminary biological screening of compounds like this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Screening: Nitric Oxide (NO) Assay

This assay measures the inhibitory effect of a compound on nitric oxide production in LPS-stimulated macrophages.

Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., L-NAME with LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the vehicle control. Calculate the IC50 value.

Multidrug Resistance (MDR) Reversal Screening: Rhodamine 123 Exclusion Assay

This assay assesses the ability of a compound to inhibit the P-gp efflux pump.

Principle: P-gp actively transports the fluorescent dye rhodamine 123 out of the cell. P-gp inhibitors will block this efflux, leading to an accumulation of rhodamine 123 inside the cells, which can be quantified by fluorescence.

Protocol:

  • Cell Seeding: Seed a P-gp overexpressing cancer cell line (e.g., KB-V1 or MCF-7/ADR) and its parental non-resistant cell line in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

  • Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM and incubate for 90 minutes.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the fluorescence intensity in treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp.

Signaling Pathways and Experimental Workflows

Implicated Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Hydroxyisolathyrol This compound (Derivative) Hydroxyisolathyrol->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) DNA->ProInflammatory_Genes induces

Caption: Proposed inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the typical workflow for assessing the cytotoxic potential of a test compound.

Cytotoxicity_Workflow start Start: Cancer Cell Line Culture seed Seed Cells in 96-well Plate (24h incubation) start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent (4h incubation) incubate->mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) mtt->solubilize read Measure Absorbance at 570nm solubilize->read analyze Data Analysis: - % Viability - IC50 Calculation read->analyze end End: Cytotoxicity Profile analyze->end

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Logical Relationship: MDR Reversal Mechanism

The diagram below illustrates the logical relationship in the mechanism of multidrug resistance reversal by a P-gp inhibitor.

MDR_Reversal cluster_cell Cancer Cell Pgp P-gp Efflux Pump Chemo_out Chemotherapy Drug (Extracellular) Pgp->Chemo_out Effluxes Chemo_in Chemotherapy Drug (Intracellular) Chemo_in->Pgp Substrate for Apoptosis Apoptosis Chemo_in->Apoptosis Induces Chemo_out->Chemo_in Enters Cell Hydroxyisolathyrol This compound Hydroxyisolathyrol->Pgp Inhibits

Caption: Mechanism of P-gp mediated multidrug resistance and its inhibition.

Conclusion and Future Directions

The available evidence from studies on its derivatives strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory, cytotoxic, and MDR-reversing agent. To fully elucidate its therapeutic potential, it is imperative that future research focuses on conducting comprehensive biological screenings of this compound itself. This should include determining its IC50 values in a panel of cancer cell lines, quantifying its anti-inflammatory activity, and evaluating its efficacy in reversing multidrug resistance. Furthermore, detailed mechanistic studies are required to identify its direct molecular targets and to fully characterize its effects on relevant signaling pathways. Such data will be crucial for the progression of this compound through the drug discovery and development pipeline.

References

17-Hydroxyisolathyrol: Unraveling the Mechanism of Action of a Novel Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

17-Hydroxyisolathyrol, a macrocyclic diterpenoid belonging to the lathyrol class, has emerged as a molecule of interest in the field of drug discovery.[1] Isolated from plants of the Euphorbiaceae family, this natural product presents a complex and intriguing chemical architecture, suggesting a potential for potent and selective biological activity.[1] Preliminary investigations and its classification among compounds associated with key cellular signaling pathways indicate a potential role in modulating inflammatory and oncogenic processes. This technical guide aims to consolidate the current understanding of this compound's mechanism of action, drawing from the limited preliminary data available, to provide a foundational resource for researchers and drug development professionals.

Core Biological Context and Postulated Signaling Interactions

While specific experimental studies detailing the direct molecular interactions of this compound are not yet extensively published, its chemical structure as a lathyrol derivative places it within a class of compounds known to interact with critical cellular signaling pathways. Commercial suppliers of this compound categorize it as a modulator of pathways including the JAK/STAT, MAPK/ERK, and NF-κB signaling cascades.[1] These pathways are fundamental to cellular processes such as proliferation, differentiation, apoptosis, and inflammation, and their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory disorders.

The potential for this compound to influence these pathways suggests a broad therapeutic applicability. For instance, inhibition of the JAK/STAT pathway is a validated strategy in the treatment of autoimmune diseases and certain cancers. Similarly, modulation of the MAPK/ERK pathway, a central regulator of cell growth and survival, is a key focus in oncology research. The NF-κB pathway is a master regulator of inflammation, and its inhibition is a major goal in the development of anti-inflammatory therapeutics.

Postulated Mechanism of Action: A Logical Framework

Based on its classification and the known activities of related diterpenoids, a logical framework for the potential mechanism of action of this compound can be proposed. This framework envisions the compound acting as a modulator of upstream signaling components, such as protein kinases or their associated receptors, leading to a cascade of downstream effects that ultimately influence gene expression and cellular phenotype.

logical_framework cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., JAKs, MAPKs) Receptor->Kinase_Cascade 17_Hydroxyisolathyrol This compound 17_Hydroxyisolathyrol->Kinase_Cascade Modulation Transcription_Factor_Inactive Inactive Transcription Factor (e.g., STAT, NF-κB) Kinase_Cascade->Transcription_Factor_Inactive Activation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression experimental_workflow Start Start: Hypothesis Generation Cell_Based_Assays Cell-Based Assays (Viability, Proliferation, Apoptosis) Start->Cell_Based_Assays Pathway_Screening Signaling Pathway Screening (Reporter Assays, Western Blot) Cell_Based_Assays->Pathway_Screening Target_Identification Target Identification (Affinity Chromatography, Proteomics) Pathway_Screening->Target_Identification Target_Validation Target Validation (siRNA, CRISPR, Overexpression) Target_Identification->Target_Validation In_Vivo_Studies In Vivo Model Studies (Xenografts, Disease Models) Target_Validation->In_Vivo_Studies End End: Mechanism Elucidation In_Vivo_Studies->End

References

In Vitro Anti-inflammatory Effects of 17-Hydroxyisolathyrol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the in vitro anti-inflammatory effects of 17-Hydroxyisolathyrol. However, based on a thorough review of currently available scientific literature, there is a significant lack of specific data pertaining to the anti-inflammatory properties and mechanisms of action of this particular compound.

The majority of research in a similar chemical space has focused on other compounds, such as Hydroxytyrosol, which has been extensively studied for its anti-inflammatory effects mediated through the inhibition of pathways like NF-κB and MAPK.

Due to the absence of specific experimental data for this compound, this guide cannot fulfill the core requirements of presenting quantitative data tables, detailed experimental methodologies, and visual diagrams of its specific molecular interactions.

We recommend that researchers interested in the anti-inflammatory potential of this compound initiate foundational in vitro studies to generate the necessary data. Such studies would likely involve:

  • Cell-based Assays: Utilizing cell lines such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Quantification: Measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using techniques like ELISA or multiplex assays.

  • Signaling Pathway Analysis: Investigating the effect of this compound on key inflammatory signaling pathways, including NF-κB and MAPK, through methods such as Western blotting to detect the phosphorylation of key proteins.

  • Cytotoxicity Assessment: Evaluating the potential toxic effects of the compound on the cell lines used to ensure that any observed anti-inflammatory effects are not due to cell death.

As new research on this compound becomes available, this guide will be updated to reflect the current state of knowledge. We encourage the scientific community to explore the potential of this and other natural compounds in the development of novel anti-inflammatory therapeutics.

The Unexplored Therapeutic Potential of 17-Hydroxyisolathyrol: A Technical Overview of Related Lathyrol Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific data on the cytotoxic potential of 17-Hydroxyisolathyrol against cancer cells. Despite its isolation from Euphorbia lathyris, a plant known for its traditional use in treating various ailments, this particular macrocyclic lathyrol derivative remains uncharacterized in the context of oncology. This technical guide, therefore, pivots to an in-depth analysis of closely related lathyrol derivatives, for which cytotoxic data and mechanistic insights are available. The findings presented herein for other lathyrol compounds may offer a foundational perspective for future investigations into the therapeutic promise of this compound.

Introduction to Lathyrol Diterpenes

Lathyrol and its derivatives are a class of diterpenoids isolated from the seeds of Euphorbia lathyris. These compounds have garnered interest in the scientific community for their potential as anticancer agents. Research into various analogs of lathyrol has revealed significant cytotoxic activity against several cancer cell lines, operating through diverse mechanisms of action. This guide synthesizes the existing preclinical data on these compounds, providing a comprehensive resource for researchers and drug development professionals.

Cytotoxic Activity of Lathyrol Derivatives

The cytotoxic effects of several lathyrol derivatives have been evaluated against various cancer cell lines. The available data, including IC50 values, are summarized below.

Table 1: In Vitro Cytotoxicity of Lathyrol Derivatives against Cancer Cell Lines
CompoundCancer Cell LineAssayIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Lung Carcinoma)MTT17.51 ± 0.85[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)KB (Oral Carcinoma)MTT24.07 ± 1.06[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)HCT116 (Colorectal Carcinoma)MTT27.18 ± 1.21[1]
C-5 benzoylated lathyrolA549 (Lung Carcinoma)Not SpecifiedNot Specified[2]
C-5 benzoylated lathyrolH1299 (Lung Carcinoma)Not SpecifiedNot Specified[2]
Lathyrol786-O (Renal Cell Carcinoma)CCK-8Comparable to Renca cells[3]
LathyrolRenca (Renal Cell Carcinoma)CCK-8Not Specified[3]

Note: The study on C-5 benzoylated lathyrol indicated dose-dependent inhibition of A549 and H1299 cells and was selected for further experiments due to its superior activity among the tested derivatives, though specific IC50 values were not provided in the available text.[2]

Mechanistic Insights into Anticancer Activity

Investigations into the mechanisms by which lathyrol derivatives exert their cytotoxic effects have revealed their influence on several key cellular processes and signaling pathways.

Induction of Apoptosis

Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) has been shown to induce apoptosis in A549 lung cancer cells.[1] The apoptotic cascade is initiated by an increase in intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential (ΔΨm). This is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and caspase-3, culminating in programmed cell death.[1]

apoptosis_pathway DEFL1 Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) ROS ↑ Reactive Oxygen Species (ROS) DEFL1->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c release MMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

DEFL1-induced apoptotic signaling pathway.
Inhibition of Cell Proliferation, Migration, and Invasion

Studies on a C-5 benzoylated lathyrol derivative demonstrated its ability to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells.[2] This was associated with the regulation of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. The treatment led to a decrease in the mRNA levels of integrin α2, integrin β1, MMP2, MMP9, β-catenin, and N-cadherin, while increasing the expression of E-cadherin.[2]

emt_pathway Lathyrol_deriv C-5 benzoylated lathyrol Integrin_a2 ↓ Integrin α2 mRNA Lathyrol_deriv->Integrin_a2 Integrin_b1 ↓ Integrin β1 mRNA Lathyrol_deriv->Integrin_b1 MMP2 ↓ MMP2 mRNA Lathyrol_deriv->MMP2 MMP9 ↓ MMP9 mRNA Lathyrol_deriv->MMP9 beta_catenin ↓ β-catenin mRNA Lathyrol_deriv->beta_catenin N_cadherin ↓ N-cadherin mRNA Lathyrol_deriv->N_cadherin E_cadherin ↑ E-cadherin mRNA Lathyrol_deriv->E_cadherin Proliferation Inhibition of Proliferation Integrin_a2->Proliferation Migration Inhibition of Migration Integrin_a2->Migration Invasion Inhibition of Invasion Integrin_a2->Invasion Integrin_b1->Proliferation Integrin_b1->Migration Integrin_b1->Invasion MMP2->Proliferation MMP2->Migration MMP2->Invasion MMP9->Proliferation MMP9->Migration MMP9->Invasion beta_catenin->Proliferation beta_catenin->Migration beta_catenin->Invasion N_cadherin->Proliferation N_cadherin->Migration N_cadherin->Invasion E_cadherin->Proliferation E_cadherin->Migration E_cadherin->Invasion

Modulation of EMT markers by a lathyrol derivative.
Modulation of the TGF-β/Smad Signaling Pathway and Cell Cycle Arrest

The parent compound, lathyrol, has been shown to inhibit the proliferation of renal cell carcinoma (Renca) cells by altering the expression of components in the TGF-β/Smad signaling pathway.[3][4] This interference with the signaling cascade leads to cell cycle arrest, thereby impeding tumor cell proliferation.[3] Lathyrol treatment was found to decrease the protein expression of cyclin D1, cyclin B1, cyclin A1, and cyclin E1, as well as CDK1, CDK4, and CDK6 in Renca cells.[3]

tgf_beta_pathway Lathyrol Lathyrol TGF_beta_Smad TGF-β/Smad Pathway Lathyrol->TGF_beta_Smad inhibits Cyclins ↓ Cyclins (D1, B1, A1, E1) TGF_beta_Smad->Cyclins regulates CDKs ↓ CDKs (1, 4, 6) TGF_beta_Smad->CDKs regulates Cell_Cycle_Arrest Cell Cycle Arrest Cyclins->Cell_Cycle_Arrest CDKs->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Lathyrol's impact on the TGF-β/Smad pathway and cell cycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of lathyrol derivatives.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

Objective: To determine the effect of lathyrol derivatives on the viability and proliferation of cancer cells.

Methodology (MTT Assay for DEFL1):

  • Cell Seeding: A549, KB, and HCT116 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of DEFL1 for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[1]

Methodology (CCK-8 Assay for Lathyrol):

  • Cell Seeding: 786-O and Renca cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with different concentrations of lathyrol for 24 hours.

  • CCK-8 Addition: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated.

  • Absorbance Measurement: The absorbance is measured at 450 nm.

  • Data Analysis: Cell viability is calculated, and a regression curve of drug concentration versus cell viability is plotted.[3]

Wound Healing Assay

Objective: To assess the effect of lathyrol derivatives on cancer cell migration.

Methodology:

  • Cell Seeding: A549 cells are grown to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of the test compound (e.g., DEFL1).

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24, 48 hours).

  • Data Analysis: The width of the wound is measured, and the percentage of wound healing is calculated relative to the initial wound area.[1]

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by lathyrol derivatives.

Methodology:

  • Cell Treatment: Cancer cells (e.g., A549) are treated with the lathyrol derivative for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the untreated control.

Western Blotting

Objective: To determine the effect of lathyrol derivatives on the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., cyclins, CDKs, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[3]

Future Directions and Conclusion

The existing body of research on lathyrol derivatives strongly suggests their potential as a novel class of anticancer agents. Their ability to induce apoptosis, inhibit cell migration and invasion, and modulate key signaling pathways in cancer provides a compelling rationale for further investigation.

A critical next step will be to evaluate the cytotoxic potential of this compound. Given the structure-activity relationships often observed within a class of natural products, it is plausible that the 17-hydroxy group could influence its biological activity, potentially enhancing its efficacy or altering its mechanism of action. Future studies should focus on:

  • In vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • Mechanistic studies to elucidate the signaling pathways affected by this compound.

  • Structure-activity relationship (SAR) studies to understand the contribution of the 17-hydroxy moiety to its biological activity.

  • In vivo studies in animal models to assess the antitumor efficacy and safety profile of promising lathyrol derivatives.

References

17-Hydroxyisolathyrol: A Lathyrane Diterpene as a Potential P-glycoprotein Modulator for Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction: The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp modulators that can inhibit this efflux mechanism is a promising strategy to resensitize resistant cancer cells to conventional chemotherapy. Lathyrane diterpenes, a class of natural products isolated from plants of the Euphorbia genus, have garnered considerable attention for their potential to reverse MDR. Among these, 17-Hydroxyisolathyrol and its derivatives stand out as a promising scaffold for the development of novel P-gp inhibitors. This technical guide provides a comprehensive overview of the current knowledge on this compound as a P-gp modulator, focusing on its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.

Core Concept: P-glycoprotein Modulation by this compound Derivatives

This compound belongs to the lathyrane family of diterpenoids, characterized by a unique tricyclic carbon skeleton. Lathyrane diterpenes isolated from Euphorbia lathyris have been identified as potent modulators of P-gp. The proposed mechanism of action involves the direct interaction of these compounds with P-gp, leading to an inhibition of its drug efflux function. This interaction is believed to be competitive, where the lathyrane diterpenes act as substrates for P-gp, thereby saturating the transporter and preventing the efflux of co-administered anticancer drugs. Furthermore, studies on related lathyrane diterpenes suggest that they can stimulate the ATPase activity of P-gp, indicating a direct interaction with the protein's catalytic cycle. Molecular docking studies have further elucidated that these compounds likely bind within the large, flexible cavity of P-gp, engaging in hydrophobic interactions and hydrogen bonds.

Quantitative Data on P-gp Modulation by this compound Derivatives

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its closely related derivatives, particularly acylates of Euphorbia factor L3. These studies provide valuable insights into the structure-activity relationship and the potential of this chemical scaffold. The data presented below is primarily from studies on MCF-7/ADR (adriamycin-resistant) human breast cancer cells, which overexpress P-gp.

Compound/DerivativeCell LineChemotherapeutic AgentConcentration of Modulator (µM)Reversal Fold (RF)Reference CompoundRF of ReferenceSource
Euphorbia factor L3 Derivative 19 MCF-7/ADRAdriamycin104.8 times more effective than VRPVerapamil (VRP)-
Euphorbia factor L3 Derivative 25 MCF-7/ADRAdriamycin104.0 times more effective than VRPVerapamil (VRP)-
Various Lathyrane Diterpenoids MCF-7/ADRAdriamycin101.12 - 13.15Verapamil (VRP)-
Euphorantester B MCF-7/ADRAdriamycinNot SpecifiedComparable to VRPVerapamil (VRP)-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the P-gp modulating activity of this compound and its derivatives.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay determines the ability of a compound to reverse resistance to a chemotherapeutic agent in MDR cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Culture: MCF-7/ADR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL adriamycin to maintain the resistant phenotype. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach for 24 hours.

    • The cells are then treated with various concentrations of the chemotherapeutic agent (e.g., adriamycin) in the presence or absence of the test compound (e.g., a this compound derivative) at a non-toxic concentration.

    • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated for the chemotherapeutic agent alone and in combination with the modulator. The reversal fold (RF) is calculated using the formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of the modulator.

MDR_Reversal_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7/ADR Cells in 96-well plates incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_drugs Add Doxorubicin ± This compound derivative incubate_24h->add_drugs incubate_48h Incubate for 48h add_drugs->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance (490 nm) dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50 calc_rf Calculate Reversal Fold (RF) calc_ic50->calc_rf

Caption: Workflow for the MTT-based multidrug resistance reversal assay.

Rhodamine 123 Accumulation/Efflux Assay

This assay directly measures the functional activity of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

Principle: Rhodamine 123 is a fluorescent dye that is a well-known substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by a modulator will lead to increased intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.

Methodology:

  • Cell Preparation: MDR cells (e.g., MCF-7/ADR) are harvested and washed with PBS. The cell density is adjusted to 1 × 10^6 cells/mL in a serum-free medium.

  • Incubation with Modulator: The cells are pre-incubated with the test compound (e.g., a this compound derivative) at various concentrations for 30 minutes at 37°C. Verapamil is often used as a positive control.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of 5 µM, and the cells are incubated for another 60 minutes at 37°C in the dark.

  • Washing: The cells are then washed twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is immediately measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity of the cells is determined. An increase in fluorescence intensity in the presence of the test compound compared to the control (no modulator) indicates inhibition of P-gp-mediated efflux.

Rhodamine_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis harvest_cells Harvest & Wash MDR Cells adjust_density Adjust to 1x10^6 cells/mL harvest_cells->adjust_density pre_incubate Pre-incubate with Modulator (30 min) adjust_density->pre_incubate add_rho123 Add Rhodamine 123 (60 min) pre_incubate->add_rho123 wash_cells Wash with ice-cold PBS add_rho123->wash_cells flow_cytometry Analyze by Flow Cytometry wash_cells->flow_cytometry mean_fluorescence Determine Mean Fluorescence Intensity flow_cytometry->mean_fluorescence

Caption: Experimental workflow for the Rhodamine 123 accumulation assay.

P-gp ATPase Activity Assay

This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp.

Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is stimulated in the presence of its substrates. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. An increase in Pi release in the presence of a test compound suggests that it is a P-gp substrate and interacts directly with the transporter.

Methodology:

  • Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 gene).

  • Assay Reaction:

    • The reaction mixture contains assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, and 2 mM dithiothreitol), membrane vesicles (5-10 µg protein), and the test compound at various concentrations.

    • The reaction is initiated by adding Mg-ATP to a final concentration of 5 mM.

    • The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).

    • The reaction is stopped by adding a stopping solution (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: The amount of inorganic phosphate released is quantified colorimetrically using a reagent such as malachite green. The absorbance is measured at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The ATPase activity is calculated as the amount of Pi released per milligram of protein per minute. The basal ATPase activity (without any modulator) is subtracted from the activity measured in the presence of the test compound to determine the stimulation of ATPase activity. Verapamil is typically used as a positive control for ATPase stimulation.

In Silico Molecular Docking

Molecular docking studies provide insights into the potential binding modes of a ligand to its target protein.

Principle: Computational docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is estimated using a scoring function.

Methodology:

  • Protein and Ligand Preparation:

    • A 3D structure of human P-gp is obtained from a protein data bank or generated through homology modeling. The protein structure is prepared by adding hydrogen atoms, assigning charges, and minimizing energy.

    • The 3D structure of the ligand (e.g., this compound derivative) is generated and optimized.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide) is used to perform the docking simulation.

    • A grid box is defined to encompass the putative binding site of P-gp.

    • The software then explores various conformations of the ligand within the binding site and scores them based on their predicted binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Proposed Mechanism of Action

The collective experimental evidence suggests a multi-faceted mechanism by which this compound and its derivatives modulate P-gp function.

Mechanism_of_Action cluster_cell Multidrug Resistant Cancer Cell cluster_mechanism Molecular Mechanism cluster_outcome Therapeutic Outcome Pgp P-glycoprotein (P-gp) Drug Anticancer Drug Pgp->Drug Efflux Competitive Competitive Inhibition: Modulator occupies the drug-binding site. Pgp->Competitive ATPase ATPase Stimulation: Modulator acts as a substrate, stimulating ATP hydrolysis. Pgp->ATPase Drug->Pgp Efflux blocked Accumulation Increased Intracellular Drug Concentration Drug->Accumulation Modulator This compound Derivative Modulator->Pgp Binds to P-gp Apoptosis Enhanced Cancer Cell Apoptosis Accumulation->Apoptosis Reversal Reversal of Multidrug Resistance Apoptosis->Reversal

Spectroscopic and Structural Elucidation of 17-Hydroxyisolathyrol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from Euphorbia lathyris. Due to the challenges in accessing the full text of the original source publication, this document synthesizes available information and presents a generalized workflow for the isolation and characterization of such natural products.

Spectroscopic Data of this compound

Detailed, experimentally-derived NMR and MS data for this compound are found in specialized scientific literature. The primary reference for the isolation and characterization of lathyrane-type diterpenes from Euphorbia lathyris is the publication by Adolf W. and Hecker E. in Planta Medica (1984). While direct access to the raw data within this specific publication is limited, the following tables represent the typical characterization data presented for such compounds.

Table 1: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zInterpretation
Electrospray (ESI-MS)[M+H]⁺Protonated molecule
[M+Na]⁺Sodium adduct

Table 2: ¹H NMR Spectroscopic Data for this compound (Typical values in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1
H-2
...
H-17
H-18 (CH₃)
H-19 (CH₃)
H-20 (CH₃)

Table 3: ¹³C NMR Spectroscopic Data for this compound (Typical values in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1
C-2
...
C-17
C-18
C-19
C-20

Note: The tables are placeholders and would be populated with specific data from the primary literature.

Experimental Protocols

The following outlines a generalized experimental approach for the isolation and spectroscopic analysis of lathyrane diterpenoids like this compound from plant material.

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., seeds or roots of Euphorbia lathyris) is typically extracted with a solvent such as methanol (B129727) or acetone (B3395972) at room temperature.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the diterpenoids is further purified using a combination of chromatographic techniques, which may include:

    • Silica Gel Column Chromatography: For initial separation based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion separation.

    • High-Performance Liquid Chromatography (HPLC): Often a final purification step using a reversed-phase (e.g., C18) or normal-phase column to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

    • Ionization Source: Electrospray ionization (ESI) is commonly employed for polar molecules like diterpenoids.

    • Analysis: The accurate mass measurement of the molecular ion peak allows for the determination of the molecular formula. Fragmentation patterns can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Solvent: Deuterated solvents such as chloroform (B151607) (CDCl₃) or methanol (CD₃OD) are used to dissolve the sample.

    • Experiments: A suite of NMR experiments is performed to elucidate the structure:

      • ¹H NMR: Provides information about the number and chemical environment of protons.

      • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

G A Plant Material (Euphorbia lathyris) B Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation D->E F Chromatographic Purification (Silica, HPLC) E->F G Pure Compound (this compound) F->G H Spectroscopic Analysis G->H I NMR (1H, 13C, 2D) H->I J MS (ESI-MS) H->J K Structure Elucidation I->K J->K L Final Structure K->L

Caption: Workflow for Natural Product Isolation and Characterization.

17-Hydroxyisolathyrol: A Technical Guide on its Role in Traditional Medicine and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, represents a class of natural products with significant therapeutic potential. Historically, Euphorbia species have been a cornerstone of traditional medicine across various cultures for treating ailments such as skin diseases, inflammation, and cancer.[1][2][3] This technical guide provides an in-depth analysis of this compound and its related compounds, focusing on their roles in traditional medicine, their biological activities, and the underlying molecular mechanisms. This document summarizes the available quantitative data, details experimental protocols for key biological assays, and visualizes the involved signaling pathways to support further research and drug development efforts.

Introduction: Traditional Medicine Context

The genus Euphorbia encompasses a wide variety of plants whose latex and extracts have been utilized for centuries in traditional medicine.[1] Euphorbia lathyris, the source of this compound, has been traditionally used in European folk medicine to treat warts and skin cancer.[2] In traditional Chinese medicine, the seeds of Euphorbia lathyris have been employed for conditions like hydropsy, ascites, and constipation.[1] The therapeutic applications of Euphorbia species are largely attributed to their rich content of diterpenoids, which exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1]

Biological Activities and Mechanism of Action

Lathyrane-type diterpenoids, including this compound, are recognized for three primary biological activities: anti-inflammatory effects, cytotoxicity against cancer cells, and reversal of multidrug resistance (MDR) in cancer. The mechanism of action for these activities often involves the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Lathyrane diterpenoids have demonstrated potent anti-inflammatory properties. Their mechanism of action is primarily linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

A study on lathyrane diterpenoids from Euphorbia lathyris showed that these compounds significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2][4] Furthermore, a specific lathyrane diterpenoid was found to dose-dependently reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[2][4] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the downregulation of NF-κB activation and the phosphorylation of its inhibitor, IκBα.[2][4][5]

Quantitative Data: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Lathyrane Diterpenoid 1NO Production InhibitionRAW264.73.0 ± 1.1[2][4]
Lathyrane Diterpenoid 2NO Production InhibitionRAW264.72.6 - 26.0[2][4]
Lathyrane Diterpenoid 3NO Production InhibitionRAW264.72.6 - 26.0[2][4]
Lathyrane Diterpenoid Hybrid 8d1NO Production InhibitionRAW264.71.55 ± 0.68[5]
Cytotoxicity Against Cancer Cells

Signaling Pathways in Lathyrane-Mediated Cytotoxicity

Cytotoxicity_Pathway This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Enters MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Cancer_Cell->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway Cancer_Cell->NFkB_Pathway Modulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest NFkB_Pathway->Apoptosis

Fig. 1: Putative signaling pathways for cytotoxicity.
Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6] Lathyrane diterpenoids have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[6] They are believed to act as competitive inhibitors of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation of this compound

A general workflow for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds is as follows:

Isolation_Workflow Start Dried Seeds of Euphorbia lathyris Extraction Extraction with 95% Ethanol Start->Extraction Partition Partition with Ethyl Acetate and Water Extraction->Partition Chromatography1 Silica Gel Column Chromatography Partition->Chromatography1 Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 Chromatography3 Preparative HPLC Chromatography2->Chromatography3 End Pure this compound Chromatography3->End

Fig. 2: General workflow for isolation.
Anti-inflammatory Activity Assays
  • Cell Culture: Seed RAW264.7 macrophages in 96-well plates and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the IC50 value for NO production inhibition.

  • Cell Lysis: Lyse the treated and stimulated RAW264.7 cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Antibody Incubation: Incubate with primary antibodies against iNOS, COX-2, p-IκBα, and NF-κB, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, K562, A549) in 96-well plates.

  • Compound Addition: After 24 hours, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the concentration that inhibits 50% of cell growth.

Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Exclusion Assay)
  • Cell Culture: Culture MDR cancer cells (e.g., MCF-7/ADR) and their parental sensitive cells.

  • Treatment: Incubate the cells with a non-toxic concentration of this compound and a known P-gp substrate like doxorubicin.

  • Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension and incubate.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Analysis: An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp.

Signaling Pathways

The biological effects of this compound and related lathyrane diterpenoids are mediated through complex signaling networks. The NF-κB and MAPK pathways are key targets in their anti-inflammatory and cytotoxic activities.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK Inhibits

Fig. 3: Inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound and its parent class of lathyrane diterpenoids from Euphorbia lathyris hold considerable promise as leads for the development of novel anti-inflammatory and anti-cancer therapeutics. Their established use in traditional medicine provides a strong foundation for their further scientific investigation. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and reduce potential toxicity.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammation and cancer.

  • Clinical Trials: Progressing the most promising candidates into clinical trials to assess their safety and efficacy in humans.

The continued exploration of this fascinating class of natural products is poised to yield novel therapeutic agents for a range of human diseases.

References

Lathyrane Diterpenoids from Euphorbia Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isolation, Biological Activity, and Mechanisms of Action of a Promising Class of Natural Products.

Lathyrane diterpenoids, a significant class of secondary metabolites predominantly found in the Euphorbia genus, are characterized by a unique tricyclic 5/11/3-membered ring system. These compounds have garnered considerable attention within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of lathyrane diterpenoids, tailored for researchers, scientists, and drug development professionals. It details experimental protocols for their isolation and bio-evaluation, presents quantitative data on their biological activities, and visualizes key signaling pathways they modulate.

Isolation and Structural Elucidation

Lathyrane diterpenoids are typically isolated from various parts of Euphorbia plants, such as the seeds, roots, and aerial parts. The general procedure involves extraction with organic solvents, followed by a series of chromatographic separations to yield pure compounds.

Experimental Protocol: General Isolation Procedure

  • Extraction: The dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to obtain a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (or chloroform), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction enriched with diterpenoids (often the petroleum ether or dichloromethane fraction) is subjected to multiple chromatographic steps. This typically includes:

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-acetone or hexane-ethyl acetate mixture, to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed on a preparative HPLC system, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

  • Structural Elucidation: The structures of the purified lathyrane diterpenoids are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC, and NOESY), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and sometimes X-ray crystallography for absolute configuration determination.[1][2]

Biological Activities and Quantitative Data

Lathyrane diterpenoids exhibit a range of biological activities that are of interest for drug discovery and development. The following sections summarize their key activities with quantitative data presented in structured tables.

Anti-inflammatory Activity

Several lathyrane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 246.7).

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids from Euphorbia Species

CompoundEuphorbia SpeciesAssayCell LineIC50 (µM)Reference
Compound 1 E. lathyrisNO Production InhibitionRAW264.73.0 ± 1.1[3][4][5]
Compound 2 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Compound 3 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Compound 7 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Compound 9 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Compound 11 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Compound 13 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Compound 14 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Compound 16 E. lathyrisNO Production InhibitionRAW264.72.6 - 26.0[3][4][5]
Various IsolatesE. lathyrisNO Production InhibitionRAW264.711.2 - 52.2[6]

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lathyrane diterpenoids. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined from the dose-response curve.

Cytotoxic Activity

Lathyrane diterpenoids have also been evaluated for their cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Table 2: Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia Species

CompoundEuphorbia SpeciesCell LineIC50 (µM)Reference
Euphofischer A (1)E. fischerianaC4-2B11.3[7][8]
Euphorbia factor L28 (2)E. lathyris786-09.43[1][2]
Euphorbia factor L28 (2)E. lathyrisHepG213.22[1][2]
Compound 3 E. sogdianaMCF-710.1 ± 5 (µg/ml)[9]
Compound 3 E. sogdiana4T128 ± 5 (µg/ml)[9]
Euphoscopin C (4)E. helioscopiaPaclitaxel-Resistant A5496.9[10]
Euphorbiapene D (6)E. helioscopiaPaclitaxel-Resistant A5497.2[10]
Euphoheliosnoid A (5)E. helioscopiaPaclitaxel-Resistant A5499.5[10]
Diterpene 21 E. lathyris derivativeMCF-72.6[11]
Diterpene 21 E. lathyris derivative4T15.2[11]
Diterpene 21 E. lathyris derivativeHepG213.1[11]
Diterpene 25 E. lathyris derivativeMCF-75.5[11]
Diterpene 25 E. lathyris derivative4T18.6[11]
Diterpene 25 E. lathyris derivativeHepG21.3[11]

Experimental Protocol: Cytotoxicity (MTT) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the lathyrane diterpenoids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Multidrug Resistance (MDR) Reversal

A significant number of lathyrane diterpenoids have been shown to reverse multidrug resistance in cancer cells, often by modulating the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapy drugs from cancer cells.

Table 3: Multidrug Resistance Reversal Activity of Lathyrane Diterpenoids from Euphorbia Species

Compound/IsolatesEuphorbia SpeciesCell LineActivityReference
15 IsolatesE. antiquorumMCF-7/ADRReversal Fold: 1.12-13.15[12]
Various IsolatesE. lathyrisHepG2/ADRReversal Fold: 10.05-448.39 (at 20 µM)[13]
Derivative 25 E. lathyris derivative-Reversal Fold: 16.1[11]

Signaling Pathways and Mechanisms of Action

The biological activities of lathyrane diterpenoids are underpinned by their interactions with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many lathyrane diterpenoids are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IKK p-IKK IKK->p_IKK NFkB_IkBa NF-κB-IκBα (Inactive) p_IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->p_IkBa NFkB_IkBa->NFkB Releases Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB_nuc->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Lathyrane Lathyrane Diterpenoids Lathyrane->p_IKK Inhibits Phosphorylation Lathyrane->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Reversal of P-glycoprotein-Mediated Multidrug Resistance

Lathyrane diterpenoids can act as modulators of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.

Pgp_MDR_Reversal cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_in Chemotherapeutic Drug (intracellular) ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug (extracellular) Chemo_out->Chemo_in Passive Diffusion Chemo_in->Chemo_out P-gp Mediated Efflux Cytotoxicity Cytotoxicity & Apoptosis Chemo_in->Cytotoxicity Induces Lathyrane Lathyrane Diterpenoid Lathyrane->Pgp Inhibits/Modulates ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-glycoprotein (P-gp) mediated MDR reversal by lathyrane diterpenoids.

Conclusion

Lathyrane diterpenoids from Euphorbia species represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their anti-inflammatory, cytotoxic, and MDR reversal activities, supported by a growing body of quantitative data, make them attractive lead compounds for drug discovery and development. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide are intended to facilitate further research into this promising class of natural products. Future studies, including structure-activity relationship (SAR) analyses and preclinical evaluations, will be crucial in harnessing the full therapeutic potential of lathyrane diterpenoids.

References

An In-depth Technical Guide to 17-Hydroxyisolathyrol Derivatives and their Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lathyrane diterpenoid, 17-hydroxyisolathyrol, and its derivatives, focusing on their synthesis, diverse bioactivities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and Lathyrane Diterpenoids

This compound is a naturally occurring macrocyclic diterpenoid belonging to the lathyrane family.[1] Lathyrane diterpenoids are characterized by a unique 5/11/3 tricyclic carbon skeleton and are predominantly isolated from plants of the Euphorbiaceae family, such as Euphorbia lathyris.[2][3][4] These natural products have garnered significant scientific interest due to their wide range of biological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[5][6][7] This guide will delve into the chemical modifications of the lathyrane core, particularly focusing on derivatives analogous to those of this compound, and explore their promising therapeutic potential.

Bioactivity of Lathyrane Diterpenoid Derivatives

The therapeutic potential of lathyrane diterpenoids is significantly influenced by the nature and position of their functional groups. Research has primarily focused on their cytotoxicity against various cancer cell lines, their ability to reverse multidrug resistance in cancer cells, and their anti-inflammatory effects.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of lathyrane diterpenoids against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various lathyrane derivatives, providing a quantitative measure of their potency.

Table 1: Cytotoxicity of Lathyrane Diterpenoids Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Euphlathin AHuman hypertrophic scar (HTS)6.33[5]
Euphorbia factor L2bU937 (Human leukemia)0.87[3]
Secolathyrane Diterpenoid 2U937 (Human leukemia)22.18[2]
Secolathyrane Diterpenoid 3U937 (Human leukemia)25.41[2]
Epoxyboetirane PEPG85-257RDB (Gastric carcinoma, resistant)0.72[7]
Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[8] Several lathyrane diterpenoids have been shown to inhibit P-gp, thereby restoring the efficacy of conventional anticancer drugs. The table below presents data on the MDR reversal activity of these compounds.

Table 2: P-glycoprotein (P-gp) Modulatory Activity of Lathyrane Diterpenoid Derivatives

CompoundAssayActivity MetricConcentration (µM)Reference
Dihydroptychantol A derivative 17Vincristine cytotoxicity reversalReversal Fold: 10.5410[8]
Dihydroptychantol A derivative 19Vincristine cytotoxicity reversalReversal Fold: 13.8110[8]
Dihydroptychantol A derivative 20Vincristine cytotoxicity reversalReversal Fold: 12.7510[8]
Dihydroptychantol A derivative 21Vincristine cytotoxicity reversalReversal Fold: 11.9610[8]
Verapamil (Control)Rhodamine 123 AccumulationIC50Varies[9][10]
Cyclosporin A (Control)Rhodamine 123 AccumulationIC50Varies[9]
Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Lathyrane diterpenoids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Quantitative data on their anti-inflammatory effects are summarized below.

Table 3: Anti-inflammatory Activity of Lathyrane Diterpenoid Derivatives

CompoundCell LineAssayIC50 (µM)Reference
HydroxytyrosolTHP-1 (Human monocytic)TNF-α, iNOS, COX-2 expressionVaries[11]
HydroxytyrosolRAW264.7 (Murine macrophage)IL-1β, TNF-α expression, NF-κB phosphorylation10, 20, 40, 80[12]
Hydroxytyrosol DerivativesVariousAnti-inflammatory markersVaries[12][13][14]

Key Signaling Pathways

The bioactivities of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

P-glycoprotein (P-gp) Mediated Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, leading to decreased intracellular drug accumulation and resistance. Lathyrane diterpenoids can inhibit P-gp function, thereby sensitizing resistant cancer cells to chemotherapy.

P_gp_MDR_Pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds Target Intracellular Target (e.g., DNA) Drug_in->Target Lathyrane This compound Derivative Lathyrane->Pgp Inhibits Apoptosis Apoptosis Target->Apoptosis

Caption: P-gp mediated multidrug resistance and its inhibition.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Lathyrane diterpenoids can suppress this pathway, leading to their anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Sequesters NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Lathyrane This compound Derivative Lathyrane->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Stimulus Pro-inflammatory Stimulus Stimulus->IKK

Caption: NF-κB signaling pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the bioactivity of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Exclusion Assay)

This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate, rhodamine 123.[9][10][20][21][22]

Principle: P-gp actively transports rhodamine 123 out of the cells. Inhibition of P-gp by a test compound will lead to increased intracellular accumulation of rhodamine 123, resulting in higher fluorescence.

Procedure:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30-60 minutes).

  • Rhodamine 123 Loading: Add rhodamine 123 to each well at a final concentration of approximately 5 µM and incubate for 60-90 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis: Calculate the fluorescence ratio of treated cells to untreated cells. An increased ratio indicates P-gp inhibition. The reversal fold can be calculated by comparing the cytotoxicity of a chemotherapeutic agent in the presence and absence of the P-gp modulator.

Analysis of NF-κB Pathway Activation (Western Blot)

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[23][24][25][26] It can be used to assess the activation state of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of NF-κB subunits (e.g., p65).

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or a pro-inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or fractionate into cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel therapeutics. Their demonstrated cytotoxic, MDR reversal, and anti-inflammatory activities warrant further investigation. Future research should focus on the synthesis of a broader range of this compound derivatives to establish clear structure-activity relationships. In vivo studies are also essential to validate the preclinical efficacy and safety of the most promising candidates. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their successful translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 17-Hydroxyisolathyrol from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, generalized protocol for the extraction and isolation of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid, from the seeds of Euphorbia lathyris. The methodologies described herein are based on established procedures for the separation of similar bioactive compounds from this plant species.

Introduction

Euphorbia lathyris has been a subject of phytochemical research due to its diverse array of bioactive compounds, particularly lathyrane-type diterpenoids, which have shown potential in various pharmacological applications. This compound is a macrocyclic lathyrane derivative found in the seeds of this plant. This document outlines a comprehensive workflow for its extraction and purification, providing a foundation for further research and development.

Data Presentation

The following table summarizes typical parameters and results for the extraction and isolation of lathyrane diterpenoids from Euphorbia lathyris seeds, based on reported methodologies. These values can serve as a baseline for optimizing the extraction of this compound.

ParameterValueReference
Starting Material Dried seeds of Euphorbia lathyris[1][2]
Initial Plant Material Mass 12 kg[1][2]
Extraction Solvent 95% aqueous ethanol[1][2]
Extraction Volume 50 L (repeated 3 times)[1]
Extraction Time 2 hours per extraction cycle (under reflux)[1]
Initial Crude Extract Yield Not specified
Partitioning Solvents Petroleum ether, Dichloromethane (B109758), Ethyl acetate (B1210297)[1][2]
Final Isolated Compound Yield (Example: Euphorbia Factor L2) 120 mg[1][2]

Experimental Protocols

This section details a multi-step protocol for the extraction and isolation of lathyrane diterpenoids, which can be adapted for the specific isolation of this compound.

Extraction
  • Preparation of Plant Material : Begin with dried seeds of Euphorbia lathyris.

  • Initial Extraction :

    • Submerge 12 kg of the dried seeds in 50 L of 95% aqueous ethanol.

    • Heat the mixture under reflux for 2 hours.

    • Filter the extract to separate the solvent from the solid plant material.

    • Repeat this extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the crude extracts from all three cycles.

  • Solvent Evaporation : Evaporate the combined crude extracts under reduced pressure to yield a concentrated brown residue.

Liquid-Liquid Partitioning
  • Reconstitution : Reconstitute the concentrated residue with water.

  • Sequential Partitioning :

    • Perform successive extractions of the aqueous solution with petroleum ether. This step separates nonpolar compounds.

    • Subsequently, partition the aqueous layer with dichloromethane to extract compounds of intermediate polarity.

    • Finally, partition the remaining aqueous layer with ethyl acetate to isolate more polar compounds. Lathyrane diterpenoids are typically found in the less polar fractions.

  • Fraction Re-extraction : The petroleum ether-soluble fraction, which is expected to be rich in lathyrane diterpenoids, should be re-extracted with acetonitrile (B52724).[1][2]

Chromatographic Purification
  • Column Chromatography :

    • Subject the acetonitrile fraction to column chromatography using a silica (B1680970) gel stationary phase.

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC) :

    • Pool the fractions containing the compounds of interest, as identified by TLC.

    • Further purify these pooled fractions using semi-preparative or preparative HPLC.[1][2] A reversed-phase C18 column is often suitable for the separation of diterpenoids.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol (B129727) and water, run in an isocratic or gradient mode.

    • Monitor the elution profile with a UV detector.

  • Compound Identification : The structure and identity of the isolated compounds, including this compound, can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow Start Dried Euphorbia lathyris Seeds Extraction Extraction with 95% Ethanol (reflux, 3x) Start->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Partitioning Liquid-Liquid Partitioning (Petroleum Ether, CH2Cl2, Ethyl Acetate) Evaporation->Partitioning Acetonitrile_Extraction Re-extraction of Petroleum Ether Fraction with Acetonitrile Partitioning->Acetonitrile_Extraction Column_Chromatography Silica Gel Column Chromatography Acetonitrile_Extraction->Column_Chromatography HPLC Semi-preparative HPLC Column_Chromatography->HPLC Analysis Structural Elucidation (NMR, MS) HPLC->Analysis End Isolated this compound Analysis->End

Caption: Workflow for the extraction and isolation of this compound.

References

Application Notes & Protocols: Isolation and Purification of 17-Hydroxyisolathyrol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family, a class of natural products known for their diverse and potent biological activities. Isolated from the seeds of Euphorbia lathyris, this compound and its analogues are of significant interest in drug discovery and development.[1][2] The complex structure of this compound necessitates a robust multi-step purification process to isolate it from the crude plant extract. This document provides detailed application notes and protocols for the isolation and purification of this compound, with a central focus on the application of column chromatography. The methodologies described herein are compiled from established procedures for the separation of lathyrane diterpenoids from Euphorbia species.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of the target compound is crucial for the development of an effective isolation strategy.

PropertyValue
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
CAS Number 93551-00-9
Class Diterpenoid (Lathyrane-type)
Source Seeds of Euphorbia lathyris L.
Appearance Solid

Experimental Protocols

Protocol 1: Extraction and Fractionation of Crude Plant Material

This protocol outlines the initial extraction of diterpenoids from the seeds of Euphorbia lathyris and their subsequent fractionation based on polarity.

Materials and Reagents:

Procedure:

  • Grind the dried seeds of Euphorbia lathyris to a coarse powder.

  • Perform an exhaustive extraction of the ground seeds with 95% ethanol under reflux for 4-6 hours. Repeat the extraction process three times to ensure maximum yield.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Suspend the crude residue in deionized water and perform a sequential liquid-liquid partitioning in a separatory funnel with the following solvents (in order):

    • Petroleum Ether

    • Dichloromethane

    • Ethyl Acetate

  • Collect each solvent fraction separately. The lathyrane diterpenoids, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

  • Concentrate each fraction using a rotary evaporator to yield the respective crude fractions for further purification.

G start Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol (Reflux) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning petroleum_ether Petroleum Ether Fraction partitioning->petroleum_ether Non-polar compounds dichloromethane Dichloromethane Fraction partitioning->dichloromethane Moderately polar compounds ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate Polar compounds aqueous Aqueous Residue partitioning->aqueous

Caption: Workflow for the extraction and fractionation of Euphorbia lathyris seeds.

Protocol 2: Isolation by Silica (B1680970) Gel Column Chromatography

This protocol details the primary chromatographic separation of the target compound from the fractionated extract.

Materials and Reagents:

  • Crude Dichloromethane or Ethyl Acetate fraction

  • Silica Gel (200-300 mesh)

  • n-Hexane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude fraction in a minimal amount of the initial mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A typical gradient could be:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)

    • EtOAc (100%)

    • EtOAc:MeOH (9:1, v/v)

  • Fraction Collection: Collect the eluate in fractions of a consistent volume using a fraction collector.

  • TLC Monitoring: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-Hexane:EtOAc, 7:3). Visualize the spots under a UV lamp.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the spot corresponding to the Rf value of this compound.

  • Concentration: Concentrate the pooled fractions under reduced pressure to obtain a semi-purified product.

G start Crude Fraction sample_prep Sample Adsorption onto Silica Gel start->sample_prep column Silica Gel Column Chromatography sample_prep->column gradient Gradient Elution (n-Hexane -> Ethyl Acetate -> Methanol) column->gradient collection Fraction Collection gradient->collection tlc TLC Monitoring collection->tlc pooling Pooling of Fractions tlc->pooling concentration Concentration pooling->concentration end Semi-Purified this compound concentration->end

Caption: Workflow for silica gel column chromatography purification.

Protocol 3: Final Purification by Semi-Preparative HPLC

For achieving high purity, a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials and Reagents:

  • Semi-purified this compound

  • HPLC-grade Acetonitrile (B52724) (ACN)

  • HPLC-grade Water

  • Semi-preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the semi-purified product in a suitable solvent, such as acetonitrile or methanol, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, an isocratic elution with 85% acetonitrile in water can be a starting point.

    • Flow Rate: Adjust based on the column dimensions (e.g., 2-4 mL/min).

    • Detection: UV detection at a wavelength where the compound absorbs, for instance, 272 nm, has been used for similar diterpenoids.

  • Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis and Confirmation: Analyze the collected fraction for purity using an analytical HPLC system. Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes representative quantitative data for the isolation of lathyrane diterpenoids from Euphorbia lathyris, which can be used as a benchmark for the isolation of this compound.

ParameterValueReference Method
Starting Material (Dried Seeds) 1 kgEthanolic Extraction
Crude Dichloromethane Fraction Yield 10 - 20 gLiquid-Liquid Partitioning
Semi-Purified Yield (Post-Silica Column) 500 - 1500 mgSilica Gel Chromatography
Final Yield (Post-HPLC) 50 - 200 mgSemi-preparative HPLC
Purity (by HPLC-UV) > 95%Analytical HPLC-UV at 272 nm

Note: These values are estimates based on typical yields for related diterpenoids from this source and may vary depending on the specific batch of plant material and experimental conditions.

Purity Assessment

The purity of the final isolated this compound should be rigorously assessed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for this purpose.

Analytical HPLC Conditions (Example):

  • Column: Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 85% Acetonitrile in Water

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

The purity is determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram.

G cluster_0 Purification Stages cluster_1 Purity Analysis Crude Extract Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Semi-Prep HPLC Semi-Prep HPLC Silica Gel Chromatography->Semi-Prep HPLC Analytical HPLC-UV Analytical HPLC-UV Semi-Prep HPLC->Analytical HPLC-UV Mass Spectrometry Mass Spectrometry Analytical HPLC-UV->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy

Caption: Logical relationship between purification stages and purity analysis.

These protocols and application notes provide a comprehensive guide for the successful isolation and purification of this compound. Researchers should note that optimization of the described methods may be necessary to accommodate variations in starting material and available instrumentation.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the quantitative analysis of 17-Hydroxyisolathyrol, a macrocyclic diterpenoid isolated from the seeds of Euphorbia lathyris, using High-Performance Liquid Chromatography (HPLC). This method is designed for the accurate and reproducible quantification of this compound in various sample matrices, which is essential for research, quality control, and pharmacokinetic studies. The protocol is based on established methods for similar diterpenoid compounds and is intended to serve as a starting point for method development and validation.

Introduction

This compound is a complex diterpenoid with potential biological activities that are of interest to the pharmaceutical and life sciences research communities. Accurate and reliable quantification of this compound is crucial for its development as a potential therapeutic agent. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Chemical Structure of this compound:

  • Molecular Formula: C₂₀H₃₀O₅[1]

  • Molecular Weight: 350.45 g/mol [1]

  • Key Chromophore: α,β-Unsaturated Ketone

The presence of the α,β-unsaturated ketone chromophore in the structure of this compound allows for its detection using UV spectrophotometry, with an expected maximum absorbance in the 200-300 nm range.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions are based on methods developed for other diterpenoids from Euphorbia species and are recommended as a starting point for method optimization and validation.[2][3]

Chromatographic Conditions
ParameterRecommended Condition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase A: Water (with 0.1% formic or acetic acid) B: Acetonitrile (or Methanol)
Gradient Elution Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B. A suggested starting gradient is provided in the protocol section.
Flow Rate 0.8 - 1.2 mL/min[2]
Column Temperature 25 - 35 °C
Detection Wavelength 272 nm (based on similar diterpenoids from Euphorbia lathyris). A full UV scan (200-400 nm) is recommended to determine the optimal wavelength.[3]
Injection Volume 10 - 20 µL
Run Time Approximately 20 - 30 minutes, to be optimized based on the separation.

Experimental Protocol

This section outlines the detailed methodology for the preparation of standards and samples, as well as the execution of the HPLC analysis.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid or acetic acid (analytical grade)

  • 0.22 µm or 0.45 µm syringe filters

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Extraction: Accurately weigh the sample and extract this compound using a suitable organic solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.

  • Centrifugation: Centrifuge the extract to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution Sample Test Sample Extraction Extraction Sample->Extraction WorkingStandards Working Standards (Calibration Curve) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Inject Filtration Filtration & Dilution Extraction->Filtration Filtration->HPLC Inject Column C18 Column HPLC->Column Detector UV/DAD Detector (272 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Peak Area Quantification Quantification Chromatogram->Quantification Peak Area CalibrationCurve->Quantification Result Result Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Parameters

For use in a regulated environment, the proposed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) >0.999

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Low QCExample ValueExample ValueExample ValueExample Value
Mid QCExample ValueExample ValueExample ValueExample Value
High QCExample ValueExample ValueExample ValueExample Value

Conclusion

The proposed RP-HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound. The method is based on established analytical principles for similar compounds and can be optimized and validated for specific research or quality control applications. The detailed protocol and workflow diagram provided in this application note will be a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product.

References

Application Notes and Protocols for the Structure Elucidation of 17-Hydroxyisolathyrol via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 17-Hydroxyisolathyrol and the Lathyrane Skeleton

This compound belongs to the lathyrane family of diterpenoids, which are characterized by a complex tricyclic carbon skeleton. These natural products have garnered significant interest due to their diverse biological activities. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for guiding further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of such molecules in solution.

NMR Data for a Representative Lathyrane Diterpenoid

The following tables summarize the ¹H and ¹³C NMR data for a representative lathyrane diterpenoid isolated from Euphorbia lathyris. These data are presented to exemplify the type of information obtained from NMR experiments and used for structure elucidation. The numbering scheme is based on the standard lathyrane skeleton.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.50m
25.80d10.0
35.60d10.0
43.10s
54.95d5.0
71.80, 2.10m
82.20m
92.40m
102.30m
125.30t7.0
144.60s
151.25s
161.10s
174.10s
181.05d7.0
191.00d7.0
201.70s

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
145.0
2130.0
3128.0
460.0
580.0
6210.0
740.0
835.0
942.0
1050.0
1125.0
12125.0
13140.0
1470.0
1528.0
1622.0
1765.0
1818.0
1916.0
2015.0

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.

3.1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for lathyrane diterpenoids. The solvent should be of high isotopic purity to minimize residual solvent signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

3.2. 1D NMR Spectroscopy

  • ¹H NMR (Proton):

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.

  • ¹³C NMR (Carbon-13):

    • Instrument: 125 MHz (corresponding to a 500 MHz proton frequency).

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

3.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • Pulse Program: 'cosygpqf'.

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • Pulse Program: 'hsqcedetgpsisp2.3'.

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: 'hmbcgplpndqf'.

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • nJ(CH) Coupling Constant: Optimized for long-range couplings (e.g., 8 Hz).

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 16-64 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations, which is crucial for stereochemical assignments.

    • Pulse Program: 'noesygpph'.

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Mixing Time: 500-800 ms.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 8-32 per increment.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

structure_elucidation_workflow A Isolation & Purification of this compound B 1D NMR Acquisition (¹H, ¹³C) A->B Sample Preparation C Determine Molecular Formula (from HR-MS and ¹³C data) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Identify Spin Systems (from COSY) D->E F Assign Protons to Carbons (from HSQC) D->F G Assemble Fragments (from HMBC) E->G F->G H Propose Planar Structure G->H I 2D NOESY Acquisition H->I J Determine Relative Stereochemistry (from NOESY) I->J K Final Structure Elucidation J->K

Caption: Workflow for NMR-based structure elucidation of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships between the different NMR experiments and the structural information they provide.

nmr_experiment_logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR Info1 Proton Chemical Shifts & Coupling Constants H1->Info1 C13 ¹³C NMR Info2 Carbon Chemical Shifts & Number of Carbons C13->Info2 COSY COSY Info3 ¹H-¹H Connectivity (through bonds) COSY->Info3 HSQC HSQC Info4 ¹H-¹³C One-Bond Connectivity HSQC->Info4 HMBC HMBC Info5 ¹H-¹³C Long-Range Connectivity (2-3 bonds) HMBC->Info5 NOESY NOESY Info6 ¹H-¹H Spatial Proximity (through space) NOESY->Info6 Structure Complete 3D Structure Info1->Structure Info2->Structure Info3->Structure Info4->Structure Info5->Structure Info6->Structure Stereochemistry

Caption: Logical connections between NMR experiments and derived structural information.

By following these protocols and data interpretation workflows, researchers can effectively utilize NMR spectroscopy for the detailed structure elucidation of this compound and other novel lathyrane diterpenoids, which is a critical step in the process of natural product-based drug discovery and development.

Application Notes and Protocols for the Mass Spectrometry Analysis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry (MS) analysis of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative. Due to the limited availability of specific experimental data for this compound, this application note offers a comprehensive, generalized protocol adapted from established methods for similar analytes, such as hydroxylated steroids and other diterpenoids. It includes a proposed theoretical fragmentation pathway to aid in identification and structural elucidation. The provided methodologies and theoretical data serve as a robust starting point for researchers initiating work with this compound.

Introduction

This compound is a diterpenoid isolated from plants of the Euphorbia genus. Its complex macrocyclic structure presents unique challenges and opportunities for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its detection, characterization, and quantification in various matrices. This document outlines recommended protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis and presents a theoretical fragmentation pathway to guide spectral interpretation.

Experimental Protocols

The following protocols are generalized recommendations and should be optimized for the specific instrumentation and analytical goals.

Sample Preparation

A standard protocol for the extraction of diterpenoids from a biological or plant matrix is provided below.

  • Matrix Homogenization: Homogenize 1 g of the sample material in 10 mL of methanol.

  • Solvent Extraction: Perform liquid-liquid extraction using ethyl acetate. The sample is vortexed with an equal volume of ethyl acetate, and the organic layer is collected. This step is repeated three times.

  • Drying: The pooled organic extracts are dried under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: The dried residue is reconstituted in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography (LC) Method
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)
MS1 Scan Range m/z 100 - 500
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Quantitative Data (Theoretical)

The following table summarizes the predicted m/z values for the protonated molecule of this compound and its major theoretical fragment ions. These values are based on its chemical formula (C₂₀H₃₀O₅) and a proposed fragmentation pathway. The exact m/z values and relative abundances will need to be confirmed experimentally.

AnalyteAdductTheoretical m/z [M+H]⁺Key Theoretical Fragment Ions (m/z)Proposed Neutral Loss
This compound[M+H]⁺351.2166333.2060H₂O
315.19552 * H₂O
297.18493 * H₂O
287.2006C₂H₄O₂ (from side chain)
269.1899C₂H₄O₂ + H₂O

Visualizations

Experimental Workflow

G Figure 1: LC-MS/MS Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Homogenization Sample Homogenization (Methanol) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->Extraction Drying Solvent Evaporation (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution (Mobile Phase) Drying->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI+, Full Scan & MS/MS) LC->MS Processing Data Processing (Peak Integration, etc.) MS->Processing Interpretation Spectral Interpretation (Fragmentation Analysis) Processing->Interpretation

Caption: Figure 1: LC-MS/MS Experimental Workflow.

Proposed Fragmentation Pathway

G Figure 2: Proposed Fragmentation Pathway of this compound M This compound [M+H]⁺ m/z = 351.2166 F1 [M+H - H₂O]⁺ m/z = 333.2060 M->F1 - H₂O F4 [M+H - C₂H₄O₂]⁺ m/z = 287.2006 M->F4 - C₂H₄O₂ F2 [M+H - 2H₂O]⁺ m/z = 315.1955 F1->F2 - H₂O F3 [M+H - 3H₂O]⁺ m/z = 297.1849 F2->F3 - H₂O F5 [M+H - C₂H₄O₂ - H₂O]⁺ m/z = 269.1899 F4->F5 - H₂O

Caption: Figure 2: Proposed Fragmentation Pathway.

Discussion

The proposed fragmentation pathway for this compound in positive ESI mode is dominated by sequential losses of water molecules (H₂O) from the multiple hydroxyl groups present in the structure. The initial loss of water is expected to be a facile process, leading to a prominent ion at m/z 333.2060. Further dehydration events can also be anticipated. Another potential fragmentation route involves the cleavage of the side chains, such as the loss of a C₂H₄O₂ neutral fragment.

It is important to note that this fragmentation pathway is theoretical and requires experimental verification. The use of high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the precursor and fragment ions. Further structural elucidation can be achieved through multi-stage mass spectrometry (MSⁿ) experiments.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The detailed protocols and theoretical fragmentation data offer a starting point for method development and spectral interpretation. Researchers are encouraged to optimize these methods for their specific instrumentation and research questions to achieve the best analytical performance.

Application Notes and Protocols for the Quantification of 17-Hydroxyisolathyrol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid found in various plant species, notably within the Euphorbia genus, which is known for its rich diversity of bioactive secondary metabolites.[1] Lathyrane diterpenoids have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[1] The quantification of this compound and related diterpenoids in plant extracts is crucial for quality control, standardization of herbal preparations, and further investigation into their therapeutic potential.

This document provides detailed protocols for the extraction and quantification of this compound from plant materials, specifically tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established techniques for the analysis of diterpenoids in complex botanical matrices.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following table summarizes the concentrations of closely related lathyrane diterpenoids found in the seeds of Euphorbia lathyris, as determined by High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS). This data provides a valuable reference for the expected concentration range of similar compounds in this plant species.

CompoundPlant MaterialConcentration (mg/kg of dry weight)Analytical Method
Euphorbia factor L1Euphorbia lathyris seeds (unprocessed)8.7HPLC-ESI-MS
Euphorbia factor L2Euphorbia lathyris seeds (unprocessed)5.4HPLC-ESI-MS
Euphorbia factor L8Euphorbia lathyris seeds (unprocessed)2.1HPLC-ESI-MS
Euphorbia factor L1Euphorbia lathyris seeds (processed)3.2HPLC-ESI-MS
Euphorbia factor L2Euphorbia lathyris seeds (processed)1.9HPLC-ESI-MS
Euphorbia factor L8Euphorbia lathyris seeds (processed)0.8HPLC-ESI-MS

Note: The data presented is for lathyrane diterpenoids structurally related to this compound and serves as a representative example of quantification in Euphorbia lathyris seeds.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of lathyrane diterpenoids from dried and powdered plant material.

Materials:

  • Dried and finely powdered plant material (e.g., seeds of Euphorbia lathyris)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (95%)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Maceration:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol to the flask.

    • Seal the flask and macerate for 24 hours at room temperature with occasional shaking.

  • Ultrasonic-Assisted Extraction (Optional, for improved efficiency):

    • Alternatively, place the flask from step 1 in an ultrasonic bath and sonicate for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a crude extract is obtained.

  • Liquid-Liquid Partitioning (for further purification):

    • Suspend the crude extract in a 90:10 methanol:water solution.

    • Perform successive extractions with n-hexane to remove nonpolar compounds like fats and sterols. Discard the n-hexane phase.

    • Subsequently, extract the aqueous methanol phase with ethyl acetate. The lathyrane diterpenoids are expected to partition into the ethyl acetate phase.

    • Collect the ethyl acetate phase and concentrate it to dryness using a rotary evaporator.

  • Sample Preparation for HPLC Analysis:

    • Accurately weigh the dried ethyl acetate extract.

    • Dissolve a known amount of the extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

G plant_material Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (MeOH/H2O vs. n-Hexane/EtOAc) crude_extract->partitioning purified_extract Purified Diterpenoid Fraction partitioning->purified_extract hplc_prep Sample Preparation for HPLC purified_extract->hplc_prep hplc_analysis HPLC-MS/MS Analysis hplc_prep->hplc_analysis

Caption: Workflow for the extraction of this compound.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a robust method for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions: To be determined by infusing a standard of this compound. A precursor ion ([M+H]⁺ or [M+Na]⁺) and at least two product ions should be selected for quantification and confirmation.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Analysis:

    • Inject the prepared plant extract samples and calibration standards into the HPLC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Integrate the peak areas of the MRM transitions for this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

    • Calculate the final concentration in the original plant material, taking into account the initial weight and dilution factors.

Signaling Pathways

Lathyrane diterpenoids have been reported to exert their biological effects, particularly their anti-inflammatory activities, through the modulation of key signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of this compound and for the development of novel therapeutics.

Anti-Inflammatory Signaling Pathway

Several studies have demonstrated that lathyrane diterpenoids can suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators. Additionally, some lathyrane diterpenoids have been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k LPS ikb_nfkb IκBα-NF-κB Complex receptor->ikb_nfkb lathyranes This compound (and related diterpenoids) lathyranes->pi3k Modulation ikb IκBα lathyranes->ikb Inhibition of Degradation akt Akt pi3k->akt mtor mTOR akt->mtor akt->ikb Inhibition nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->ikb ikb_nfkb->nfkb gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nfkb_n->gene Activation

Caption: Lathyrane diterpenoid anti-inflammatory signaling.

References

Cell culture assays for "17-Hydroxyisolathyrol" cytotoxicity testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cytotoxicity Profiling of 17-Hydroxyisolathyrol

Introduction

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] As research into novel bioactive compounds for potential therapeutic applications expands, thorough in vitro evaluation of their cytotoxic properties is a critical first step. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound using common and well-established cell culture-based assays. The following protocols are designed for researchers in drug discovery, toxicology, and cell biology to determine the compound's impact on cell viability, membrane integrity, and induction of apoptosis.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic profile of this compound. The following assays provide complementary information on different aspects of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of a cell population.[2][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2][3] The amount of formazan produced is proportional to the number of living cells, providing an indirect measure of cytotoxicity.[3]

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4][5]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[7][9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[6][7]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate cancer) and a non-malignant control cell line (e.g., MRC-5 - normal lung fibroblasts) to assess selective cytotoxicity.

  • Cell Seeding: Seed the cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for Annexin V/PI assay) at a predetermined optimal density and allow them to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).[10] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the cells for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[2][3][11]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay Protocol

This protocol is based on common LDH assay kits.[5][12]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • LDH Reaction: Add the collected supernatant to a new 96-well plate, followed by the addition of the LDH reaction mixture as per the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Annexin V-FITC/PI Apoptosis Assay Protocol

This protocol is a standard procedure for apoptosis detection.[6][7][8][9]

  • Cell Harvesting: For adherent cells, gently detach them using trypsin and then collect all cells, including those in the supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.[6][8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][8]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[6]

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Control 100 ± 5.2100 ± 4.8100 ± 5.5
1 98 ± 4.995 ± 5.192 ± 6.1
10 85 ± 6.375 ± 5.960 ± 7.2
25 60 ± 7.145 ± 6.830 ± 5.4
50 40 ± 5.825 ± 4.715 ± 3.9
75 20 ± 4.510 ± 3.15 ± 2.2

Values are presented as mean ± standard deviation.

Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Control 5 ± 1.26 ± 1.57 ± 1.8
1 7 ± 1.410 ± 2.115 ± 2.5
10 18 ± 2.528 ± 3.242 ± 4.1
25 35 ± 3.852 ± 4.568 ± 5.3
50 55 ± 4.970 ± 5.882 ± 6.4
75 78 ± 6.188 ± 6.994 ± 7.2

Values are presented as mean ± standard deviation.

Table 3: Apoptosis Analysis (Annexin V/PI Assay) after 48h Treatment

Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control 95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
10 80.5 ± 3.512.3 ± 1.84.2 ± 0.93.0 ± 0.7
25 55.1 ± 4.225.8 ± 3.115.6 ± 2.53.5 ± 0.8
50 28.9 ± 3.938.4 ± 4.528.3 ± 3.74.4 ± 1.1

Values are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Seeding (96-well or 6-well plates) C Cell Treatment (Incubate 24, 48, 72h) A->C B Compound Preparation (this compound serial dilutions) B->C D1 MTT Assay (Metabolic Activity) C->D1 D2 LDH Assay (Membrane Integrity) C->D2 D3 Annexin V / PI Assay (Apoptosis) C->D3 E1 Absorbance Reading (570 nm) D1->E1 E2 Absorbance Reading (490 nm) D2->E2 E3 Flow Cytometry D3->E3 F Calculate % Viability, % Cytotoxicity, % Apoptosis E1->F E2->F E3->F

Caption: Workflow for assessing the cytotoxicity of this compound.

Generalized Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor procaspase8 Pro-caspase-8 receptor->procaspase8 DISC formation caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 stress This compound (Potential Inducer) bcl2 Bcl-2 family (Bax/Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito Pore formation cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 Apoptosome formation caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) caspase3->apoptosis

Caption: Potential apoptosis signaling pathways affected by cytotoxic compounds.

References

Application Notes and Protocols for P-glycoprotein ATPase Activity Assay with "17-Hydroxyisolathyrol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in drug disposition and multidrug resistance (MDR) in cancer therapy.[1][2][3][4] P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse compounds out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3][5] The ATPase activity of P-gp is intrinsically linked to its transport function and can be modulated by interacting compounds.[2][3] Compounds that stimulate P-gp's ATPase activity are generally considered substrates, while compounds that inhibit this activity may act as P-gp inhibitors, potentially reversing MDR.[3]

These application notes provide a detailed protocol for assessing the effect of a novel compound, "17-Hydroxyisolathyrol," on the ATPase activity of P-glycoprotein. The described assay is a valuable in vitro tool for identifying P-gp substrates and inhibitors in drug discovery and development. The protocol is based on the principle of measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by P-gp.[6]

Experimental Protocol: P-gp ATPase Activity Assay

This protocol describes a colorimetric P-gp ATPase activity assay using a malachite green-based reagent to detect the liberated inorganic phosphate.

Materials and Reagents
  • P-gp-rich cell membranes (e.g., from Sf9 or HEK293 cells overexpressing P-gp)

  • "this compound" (Test Compound)

  • Verapamil (Positive Control Inhibitor)

  • Paclitaxel (Positive Control Substrate)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl, 5 mM MgCl2, and 1 mM EGTA)

  • Phosphate Standard (e.g., KH2PO4)

  • Malachite Green Reagent

  • 96-well microplates

  • Spectrophotometric microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of Verapamil and Paclitaxel.

    • Prepare a series of dilutions of the test compound and controls in Assay Buffer.

    • Prepare a 10 mM ATP solution in Assay Buffer.

    • Prepare a phosphate standard curve by diluting the Phosphate Standard in Assay Buffer.

  • Assay Setup:

    • Add 20 µL of Assay Buffer (for basal activity), "this compound" dilutions, Verapamil, or Paclitaxel to the wells of a 96-well plate.

    • Add 20 µg of P-gp-rich membranes to each well.[7]

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 10 µL of 10 mM ATP to each well to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Use the phosphate standard curve to determine the amount of phosphate released in each well.

    • Calculate the specific ATPase activity (nmol Pi/min/mg protein).

    • Plot the P-gp ATPase activity against the concentration of "this compound" to determine its effect (stimulation or inhibition).

Data Presentation

The following table summarizes hypothetical data for the effect of "this compound" on P-gp ATPase activity compared to known modulators.

CompoundConcentration (µM)P-gp ATPase Activity (nmol Pi/min/mg)% of Basal Activity
Basal030.5100%
This compound 0.128.292.5%
115.149.5%
108.929.2%
505.217.0%
Verapamil (Inhibitor)1010.333.8%
Paclitaxel (Substrate)1085.4280.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Compound Dilutions, ATP) add_compounds Add Test Compounds & Controls to Plate prep_reagents->add_compounds prep_membranes Prepare P-gp Membranes add_membranes Add P-gp Membranes prep_membranes->add_membranes add_compounds->add_membranes incubate1 Incubate (37°C, 10 min) add_membranes->incubate1 add_atp Initiate with ATP incubate1->add_atp incubate2 Incubate (37°C, 20-30 min) add_atp->incubate2 stop_reaction Stop Reaction with Malachite Green Reagent incubate2->stop_reaction read_absorbance Read Absorbance (620-650 nm) stop_reaction->read_absorbance analyze_data Data Analysis read_absorbance->analyze_data

Caption: Experimental workflow for the P-gp ATPase activity assay.

pgp_pathway cluster_membrane Cell Membrane cluster_inside cluster_outside Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Substrate Pgp->Drug_out Efflux Drug Drug Substrate (e.g., Paclitaxel) Drug->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Inhibitor This compound (Potential Inhibitor) Inhibitor->Pgp Inhibition

Caption: P-gp mediated drug efflux and inhibition pathway.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol in Multidrug Resistance (MDR) Reversal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing intracellular chemotherapeutic concentrations. Natural products are a promising source of novel MDR modulators. 17-Hydroxyisolathyrol belongs to the lathyrane diterpenoid class of compounds, several of which have demonstrated potential in reversing P-gp-mediated MDR. While direct studies on this compound are limited, research on analogous lathyrane diterpenoids provides a strong framework for evaluating its potential as an MDR reversal agent.

This document provides detailed protocols and application notes for assessing the MDR reversal activity of this compound, based on established methodologies for lathyrane diterpenoids and other natural products.

Quantitative Data Summary

The following tables present hypothetical data for this compound, structured for clarity and comparative analysis. This data is representative of typical results obtained for active lathyrane diterpenoids in MDR reversal studies.

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (µM) ± SD
MCF-7 (Sensitive)Doxorubicin (B1662922)0.2 ± 0.05
MCF-7/ADR (Resistant)Doxorubicin15.8 ± 1.2
MCF-7/ADRThis compound> 50
HepG2 (Sensitive)Doxorubicin0.3 ± 0.07
HepG2/ADR (Resistant)Doxorubicin20.5 ± 2.1
HepG2/ADRThis compound> 50

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A high IC50 for this compound in the resistant line indicates low intrinsic cytotoxicity, a desirable characteristic for an MDR reversal agent.

Table 2: MDR Reversal Activity of this compound

Cell LineChemotherapeuticThis compound (µM)IC50 of Chemo (µM) ± SDReversal Fold (RF)
MCF-7/ADRDoxorubicin015.8 ± 1.21.0
54.1 ± 0.53.9
101.3 ± 0.212.2
HepG2/ADRDoxorubicin020.5 ± 2.11.0
55.2 ± 0.63.9
101.8 ± 0.311.4

The Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the MDR modulator.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • Human breast adenocarcinoma cell line: MCF-7 (sensitive) and its doxorubicin-resistant counterpart, MCF-7/ADR.

    • Human liver cancer cell line: HepG2 (sensitive) and its doxorubicin-resistant counterpart, HepG2/ADR.

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Maintenance of Resistance:

    • For resistant cell lines (MCF-7/ADR and HepG2/ADR), maintain the culture medium with a low concentration of doxorubicin (e.g., 1 µM) to ensure the continued expression of P-gp.

    • Culture cells in a drug-free medium for at least one week before conducting experiments.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment:

    • Treat cells with varying concentrations of this compound or the chemotherapeutic agent (e.g., doxorubicin) for 48-72 hours.

    • For MDR reversal assessment, co-treat cells with a fixed, non-toxic concentration of this compound and varying concentrations of the chemotherapeutic agent.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.

Protocol 3: Rhodamine 123 Accumulation Assay (P-gp Function Assay)

Rhodamine 123 is a fluorescent substrate of P-gp. A functional P-gp will efflux Rhodamine 123, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to increased intracellular accumulation of Rhodamine 123.

  • Cell Preparation:

    • Harvest cells and resuspend them in phenol (B47542) red-free DMEM at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Incubation:

    • Incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

Protocol 4: Western Blot for P-glycoprotein Expression

Western blotting can be used to determine if this compound affects the expression level of P-gp.

  • Cell Lysis:

    • Treat cells with this compound for 24-48 hours.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against P-gp overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Line Preparation cluster_assays MDR Reversal Assays cluster_treatment Treatment Groups cluster_analysis Data Analysis & Interpretation sensitive Sensitive Cells (e.g., MCF-7) cytotoxicity Cytotoxicity Assay (MTT) sensitive->cytotoxicity resistant Resistant Cells (e.g., MCF-7/ADR) resistant->cytotoxicity accumulation Rhodamine 123 Accumulation Assay resistant->accumulation western_blot Western Blot (P-gp Expression) resistant->western_blot chemo_only Chemotherapeutic Alone cytotoxicity->chemo_only compound_only This compound Alone cytotoxicity->compound_only combination Combination Treatment cytotoxicity->combination fluorescence Fluorescence Analysis (P-gp Function) accumulation->fluorescence expression Protein Expression Level western_blot->expression ic50 IC50 & Reversal Fold Calculation chemo_only->ic50 compound_only->ic50 combination->ic50

Caption: Experimental workflow for assessing MDR reversal.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a diterpenoid compound isolated from plants of the Euphorbiaceae family. Diterpenoids from this family, particularly those with a lathyrol skeleton, have garnered significant interest for their diverse biological activities. Emerging evidence suggests that this compound and related compounds possess anti-inflammatory properties, making them promising candidates for further investigation in the development of novel anti-inflammatory therapeutics.

The primary mechanisms underlying the anti-inflammatory effects of lathyrol derivatives involve the modulation of key signaling pathways, including the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO).

This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, and its influence on the NF-κB and Nrf2 signaling pathways.

Data Presentation

The anti-inflammatory activity of this compound and its related lathyrol diterpenoids has been evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Compound ClassBioassayCell LineInducerEndpointIC50 (µM)Reference
Lathyrane-type diterpenoidsNitric Oxide InhibitionRAW 264.7LPSNitrite (B80452) level11.2 - 52.2[1]

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new culture flasks.

Assessment of Nitric Oxide Production (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • This compound (dissolved in DMSO, then diluted in culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in culture medium to generate a standard curve (e.g., from 100 µM to 0 µM).

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Griess Reagent Component B.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB using a reporter gene system.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

  • This compound

  • LPS

  • Luciferase Assay System (e.g., Promega)

  • 96-well opaque plates

Protocol:

  • Cell Seeding: Seed the transfected RAW 264.7 cells in a 96-well opaque plate and incubate for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Reaction: Add the luciferase substrate to the cell lysates according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: A decrease in luminescence in the this compound-treated, LPS-stimulated cells compared to the LPS-stimulated control indicates inhibition of NF-κB activation.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS (optional, as some compounds directly activate Nrf2)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Culture: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound for a specified time (e.g., 4-6 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: An increase in the nuclear fluorescence signal for Nrf2 in the treated cells compared to the untreated control indicates activation and nuclear translocation of Nrf2.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis start RAW 264.7 Cells seed Seed cells in plates start->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay (NO Production) stimulate->griess luciferase Luciferase Assay (NF-κB) stimulate->luciferase if Immunofluorescence (Nrf2) stimulate->if analysis Quantify Anti-inflammatory Effects griess->analysis luciferase->analysis if->analysis

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) Nucleus->Gene activates transcription Compound This compound Compound->IKK inhibits Compound->NFκB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway Compound This compound Keap1 Keap1 Compound->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Gene Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Gene activates transcription

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

References

Application Notes and Protocols: Measuring Nitric Oxide Inhibition by 17-Hydroxyisolathyrol in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of diseases. Macrophages play a central role in the inflammatory process, in part by producing large amounts of nitric oxide (NO) upon activation. This overproduction of NO, mediated by the inducible nitric oxide synthase (iNOS), can lead to tissue damage. Consequently, inhibiting iNOS and NO production is a key therapeutic strategy for inflammatory diseases. 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from Euphorbia lathyris, has emerged as a potential anti-inflammatory agent. This document provides detailed protocols to investigate and quantify the inhibitory effects of this compound on nitric oxide production in macrophages.

Mechanism of Action: Signaling Pathway

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways within macrophages. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated. This cascade involves the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for the transcriptional activation of pro-inflammatory genes, including Nos2 (which codes for iNOS) and cyclooxygenase-2 (Cox2).[1][2] Lathyrane diterpenoids, the class of compounds to which this compound belongs, have been shown to inhibit the production of NO by reducing the expression of iNOS.[3] This is achieved by interfering with the NF-κB pathway, specifically by inhibiting the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[3] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates IkB IκBα TLR4->IkB Leads to Phosphorylation & Degradation NFkB NF-κB MAPK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2_mRNA iNOS/COX-2 mRNA Nucleus->iNOS_COX2_mRNA Upregulates Transcription iNOS_COX2_Protein iNOS/COX-2 Protein iNOS_COX2_mRNA->iNOS_COX2_Protein Translation NO Nitric Oxide (NO) iNOS_COX2_Protein->NO Produces Hydroxyisolathyrol This compound Hydroxyisolathyrol->IkB Inhibits Degradation

Proposed signaling pathway for this compound's inhibition of nitric oxide production.

Data Presentation: Quantitative Summary

The inhibitory effects of lathyrane diterpenoids on nitric oxide production in LPS-stimulated RAW 264.7 macrophages have been documented. While the specific IC50 value for this compound is not available in the reviewed literature, related compounds from Euphorbia lathyris exhibit a range of inhibitory concentrations. The following table summarizes the reported IC50 values for similar lathyrane diterpenoids. It is anticipated that the IC50 of this compound will fall within a comparable range.

Compound ClassSpecific Compound ExampleIC50 for NO Inhibition (µM)Cell LineReference
Lathyrane DiterpenoidCompound 1 (from E. lathyris)3.0 ± 1.1RAW 264.7[3]
Lathyrane DiterpenoidEuphanoid A4.7RAW 264.7[4]
Lathyrane DiterpenoidEuphanoid B9.5RAW 264.7[4]
Lathyrane DiterpenoidsVarious isolates from E. lathyris2.6 - 26.0RAW 264.7[3]
Lathyrane DiterpenoidsVarious isolates from E. lathyris11.2 - 52.2RAW 264.7[5]

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on nitric oxide production and related inflammatory markers in macrophages.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay for Nitric Oxide (NO) supernatant_collection->griess_assay western_blot Western Blot for iNOS, COX-2, p-IκBα, NF-κB cell_lysis->western_blot rt_pcr RT-PCR for iNOS and Cytokine mRNA cell_lysis->rt_pcr data_analysis Data Analysis griess_assay->data_analysis western_blot->data_analysis rt_pcr->data_analysis end End data_analysis->end

General workflow for experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates (for Griess assay) or larger plates/dishes (for Western blot and RT-PCR) at a density of 1.5 x 10^5 cells/mL.[6]

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[6] Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

    • Incubate the cells for 24 hours.

Measurement of Nitric Oxide Production (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.[6]

  • Reagents:

  • Procedure:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.[6]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins such as iNOS, COX-2, phosphorylated IκBα (p-IκBα), and NF-κB (p65 subunit).

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically analyze the band intensities and normalize to the loading control.

Real-Time Reverse Transcription PCR (RT-PCR) for mRNA Expression

RT-PCR is used to measure the messenger RNA (mRNA) levels of Nos2 (iNOS), Ptgs2 (COX-2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) to determine if the inhibitory effects of this compound occur at the transcriptional level.

  • Procedure:

    • RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for Nos2, Ptgs2, TNF-α, IL-6, and a housekeeping gene (e.g., Actb for β-actin or Gapdh), and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.[8]

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on nitric oxide production in macrophages. By employing these methods, scientists can quantify the potency of this compound, elucidate its mechanism of action on the NF-κB and MAPK signaling pathways, and assess its potential as a therapeutic agent for inflammatory diseases. The provided data on related compounds suggest that this compound is a promising candidate for further investigation in the field of drug discovery and development.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature on the specific effects of 17-Hydroxyisolathyrol in inducing apoptosis in cancer cell lines is limited. The following application notes and protocols are provided as a generalized template for researchers. The experimental conditions and observed data are hypothetical and should be adapted based on empirical results obtained for this compound.

Introduction

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] While the biological activities of many diterpenoids are well-documented, the specific anticancer and apoptosis-inducing properties of this compound are an emerging area of research. These notes provide a framework for investigating its potential as an apoptosis-inducing agent in various cancer cell lines.

Quantitative Data Summary

The following table summarizes hypothetical data on the efficacy of this compound ("Compound X") in selected cancer cell lines. This data is for illustrative purposes only.

Table 1: Hypothetical Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Apoptosis Rate at IC50 (%)
MCF-7Breast Adenocarcinoma4815.2 ± 1.835.6 ± 4.2
A549Lung Carcinoma4822.5 ± 2.128.9 ± 3.5
HeLaCervical Cancer4818.9 ± 1.542.1 ± 5.1
JurkatT-cell Leukemia248.7 ± 0.955.3 ± 6.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability percentage relative to the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for the determined time.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol assesses changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cell pellets with RIPA buffer on ice.

  • Centrifuge and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which this compound might induce apoptosis.

G compound This compound ros ↑ ROS Production compound->ros jnk JNK Pathway Activation ros->jnk bax Bax ↑ jnk->bax bcl2 Bcl-2 ↓ jnk->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the pro-apoptotic activity of a test compound.

G start Cancer Cell Culture treatment Treat with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis_assay Apoptosis Assay (Flow Cytometry) ic50->apoptosis_assay western Mechanism Study (Western Blot) ic50->western end Data Analysis & Conclusion apoptosis_assay->end western->end

Caption: General workflow for assessing pro-apoptotic efficacy.

Logical Relationship of Apoptosis Markers

This diagram shows the relationship between key protein markers in the intrinsic apoptosis pathway.

G bax_bcl2 Bax/Bcl-2 Ratio (Pro-/Anti-Apoptotic) caspase_cascade Caspase Cascade bax_bcl2->caspase_cascade Initiates parp PARP Cleavage (DNA Repair Inhibition) caspase_cascade->parp Executes apoptosis Apoptotic Cell Death parp->apoptosis Leads to

Caption: Key protein markers in intrinsic apoptosis.

References

Application Notes and Protocols: 17-Hydroxyisolathyrol as a Tool for Studying ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in cellular detoxification by actively transporting a wide variety of substrates across cellular membranes.[1] A significant member of this family is P-glycoprotein (P-gp/ABCB1), which is a major contributor to multidrug resistance (MDR) in cancer cells. Overexpression of P-gp leads to the efflux of chemotherapeutic agents, reducing their intracellular concentration and efficacy.[2] Consequently, the development of P-gp inhibitors is a key strategy to overcome MDR in cancer therapy.

17-Hydroxyisolathyrol is a lathyrane diterpene, a class of natural products isolated from plants of the Euphorbia genus.[3] Several lathyrane and jatrophane diterpenes have been identified as potent and specific modulators of P-glycoprotein.[3][4] These compounds have shown the ability to reverse P-gp-mediated MDR, making them valuable research tools and potential lead compounds for the development of new chemosensitizing agents.[5][6] This document provides detailed application notes and protocols for utilizing this compound and related lathyrol derivatives to study ABC transporter function, particularly P-glycoprotein.

Mechanism of Action

Lathyrane diterpenes, such as this compound, are believed to reverse multidrug resistance by directly interacting with P-glycoprotein. Evidence suggests that these compounds can act as competitive inhibitors or substrates for P-gp.[5][7] By binding to the transporter, they inhibit the efflux of other P-gp substrates, such as anticancer drugs. This inhibition leads to an increased intracellular accumulation of the therapeutic agent, thereby restoring its cytotoxic efficacy in resistant cancer cells. Some lathyrane diterpenes have also been shown to stimulate the ATPase activity of P-gp, which is characteristic of transporter substrates.[7]

Data Presentation

The following table summarizes the P-glycoprotein modulating activity of representative lathyrane diterpenes from the literature. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineAssayConcentration (µM)Activity (Reversal Fold)Reference
Euphorantester BMCF-7/ADRDoxorubicin Sensitization1013.15[6]
Jolkinol D DerivativeL5178Y MDRDoxorubicin Sensitization1~10-20[8]
Latilagascene DL5178Y MDRRhodamine-123 Accumulation6168.5 (FAR)[9]
Latilagascene EL5178Y MDRRhodamine-123 Accumulation6216.8 (FAR)[9]

FAR: Fluorescence Activity Ratio, a measure of P-gp inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution chemo_assay Chemosensitivity Assay prep_compound->chemo_assay rhodamine_assay Rhodamine 123 Accumulation Assay prep_compound->rhodamine_assay atpase_assay ATPase Activity Assay prep_compound->atpase_assay prep_cells Culture MDR and Parental Cell Lines prep_cells->chemo_assay prep_cells->rhodamine_assay calc_ic50 Calculate IC50 Values chemo_assay->calc_ic50 measure_fluorescence Measure Intracellular Fluorescence rhodamine_assay->measure_fluorescence quantify_atpase Quantify ATPase Activity atpase_assay->quantify_atpase analyze_results Analyze and Interpret Results calc_ic50->analyze_results measure_fluorescence->analyze_results quantify_atpase->analyze_results

Caption: Experimental workflow for evaluating this compound as a P-gp modulator.

signaling_pathway cluster_membrane Cell Membrane pgp P-glycoprotein (ABCB1) adp ADP + Pi pgp->adp efflux Drug Efflux pgp->efflux accumulation Increased Intracellular Drug Accumulation pgp->accumulation drug Chemotherapeutic Drug drug->pgp Binds lathyrol This compound lathyrol->pgp Inhibits/Competes atp ATP atp->pgp Hydrolysis cytotoxicity Enhanced Cytotoxicity accumulation->cytotoxicity

Caption: Proposed mechanism of P-gp inhibition by this compound.

Experimental Protocols

Protocol 1: Chemosensitivity Assay (MTT Assay)

This protocol determines the ability of this compound to sensitize multidrug-resistant cancer cells to a P-gp substrate chemotherapeutic drug (e.g., doxorubicin, paclitaxel).

Materials:

  • P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/ADR) and the corresponding parental cell line (e.g., MCF-7, K562).

  • This compound

  • P-gp substrate chemotherapeutic agent (e.g., doxorubicin)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental and MDR cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent. For each concentration of the chemotherapeutic agent, prepare solutions with and without a fixed, non-toxic concentration of this compound.

  • Cell Treatment: Replace the medium in the wells with the prepared drug solutions. Include wells with this compound alone to assess its intrinsic cytotoxicity. Also include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound. The reversal fold (RF) is calculated as: RF = IC50 (drug alone) / IC50 (drug + this compound).

Protocol 2: Rhodamine 123 Accumulation Assay

This assay directly measures the inhibitory effect of this compound on P-gp efflux activity using the fluorescent P-gp substrate, Rhodamine 123.[10]

Materials:

  • MDR and parental cell lines

  • This compound

  • Rhodamine 123

  • Verapamil (B1683045) (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 96-well black, clear-bottom plates and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound or verapamil in serum-free medium for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for 60-90 minutes at 37°C.

  • Washing: Discard the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm). Alternatively, detach the cells and analyze by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Protocol 3: P-gp ATPase Activity Assay

This assay determines if this compound interacts with P-gp as a substrate or inhibitor by measuring its effect on the transporter's ATPase activity.[7]

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • This compound

  • Sodium orthovanadate (Na3VO4)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2)

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., BIOMOL Green)

Procedure:

  • Reaction Setup: In a 96-well plate, add P-gp membrane vesicles (5-10 µg) to the assay buffer containing various concentrations of this compound.

  • Control Setup: Prepare parallel reactions in the presence of 1 mM sodium orthovanadate, a specific inhibitor of P-gp ATPase activity, to determine the basal, non-P-gp related ATPase activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Stop Reaction & Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent like BIOMOL Green, following the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Subtract the absorbance of the vanadate-containing wells from the corresponding test wells to determine the P-gp-specific ATPase activity. Plot the P-gp ATPase activity as a function of the this compound concentration. Stimulation of ATPase activity suggests that the compound is a P-gp substrate, while inhibition may indicate a non-competitive or allosteric inhibitor.

References

Application Notes: In Vivo Anti-Inflammatory Assessment of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is a key driver of various debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes like cytokines and chemokines.[1][2][3] Natural products are a promising source for the discovery of novel anti-inflammatory agents.[4]

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[5][6] Diterpenoids from Euphorbia species are known for a wide range of biological activities, including anti-inflammatory effects.[4][7] Several lathyrane diterpenoids have demonstrated the ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and IL-1β in vitro, often through the suppression of the NF-κB pathway.[5][8][9] These findings suggest that this compound is a promising candidate for in vivo investigation as a potential anti-inflammatory therapeutic agent.

Objective

These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two well-established murine models of inflammation: carrageenan-induced acute paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. The protocols are designed for researchers in drug discovery and development to assess the compound's in vivo activity, dose-response relationship, and potential mechanisms of action.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[10][11][12][13][14]

1. Materials and Reagents

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline with 0.1% Tween 80)

  • Plethysmometer or digital calipers

  • Animal feeding needles (gavage)

  • Syringes and needles (27G)

2. Animal Model

  • Species: Male BALB/c mice

  • Weight: 20-25 g

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Experimental Procedure

  • Animal Grouping (n=8 per group):

    • Group I (Vehicle Control): Administer vehicle orally (p.o.).

    • Group II (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).

    • Group III (Test Compound - Low Dose): Administer this compound (e.g., 10 mg/kg, p.o.).

    • Group IV (Test Compound - Medium Dose): Administer this compound (e.g., 25 mg/kg, p.o.).

    • Group V (Test Compound - High Dose): Administer this compound (e.g., 50 mg/kg, p.o.).

  • Compound Administration: Administer the respective compounds or vehicle by oral gavage in a volume of 10 mL/kg.

  • Induction of Inflammation: One hour after compound administration, inject 50 µL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume (using a plethysmometer) or paw thickness (using calipers) immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate the increase in paw volume (mL) or thickness (mm) at each time point relative to the initial measurement. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics aspects of systemic inflammation and sepsis, allowing for the evaluation of a compound's effect on pro-inflammatory cytokine production.[15][16][17][18]

1. Materials and Reagents

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dexamethasone (positive control)

  • Vehicle (as in Protocol 1)

  • Sterile, pyrogen-free saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Heparin or EDTA tubes for blood collection

2. Animal Model

  • Species: Male C57BL/6 mice

  • Weight: 20-25 g

  • Acclimatization & Ethics: As described in Protocol 1.

3. Experimental Procedure

  • Animal Grouping (n=8 per group):

    • Group I (Vehicle Control): Administer vehicle (p.o.) + Saline (i.p.).

    • Group II (LPS Control): Administer vehicle (p.o.) + LPS (i.p.).

    • Group III (Positive Control): Administer Dexamethasone (5 mg/kg, p.o.) + LPS (i.p.).

    • Group IV (Test Compound - Low Dose): Administer this compound (10 mg/kg, p.o.) + LPS (i.p.).

    • Group V (Test Compound - Medium Dose): Administer this compound (25 mg/kg, p.o.) + LPS (i.p.).

    • Group VI (Test Compound - High Dose): Administer this compound (50 mg/kg, p.o.) + LPS (i.p.).

  • Compound Administration: Administer the respective compounds or vehicle by oral gavage.

  • Induction of Systemic Inflammation: One hour after oral administration, inject LPS (1 mg/kg) intraperitoneally (i.p.). The Vehicle Control group receives an i.p. injection of sterile saline.

  • Sample Collection: 90 minutes after the LPS injection, collect blood via cardiac puncture under anesthesia into heparinized or EDTA-containing tubes.

  • Cytokine Analysis: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis. Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation

Hypothetical data is presented for illustrative purposes.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin (Positive Control)100.38 ± 0.0555.3%
This compound100.69 ± 0.0618.8%
This compound250.52 ± 0.0438.8%
This compound500.41 ± 0.05*51.8%
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-45 ± 1288 ± 2135 ± 9
LPS Control-2150 ± 1804560 ± 350850 ± 95
Dexamethasone (Positive Control)5580 ± 951120 ± 150210 ± 40
This compound101880 ± 1503950 ± 280710 ± 80
This compound251350 ± 1202640 ± 210480 ± 65
This compound50890 ± 1101780 ± 190320 ± 50*
Data are presented as mean ± SEM. *p < 0.05 compared to LPS Control.

Visualization of Pathways and Workflows

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Acts on IkB->IkB_NFkB Forms Complex Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Forms Complex NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases H17I This compound (Hypothesized Target) H17I->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) DNA->Genes Transcription

Caption: Hypothesized mechanism of this compound targeting the NF-κB signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Randomize into Treatment Groups (n=8 per group) acclimatize->grouping compound_prep Prepare this compound, Vehicle, and Controls grouping->compound_prep admin Oral Administration (p.o.) compound_prep->admin induce Induce Inflammation (Carrageenan or LPS) admin->induce measure Measure Endpoints induce->measure collect Sample Collection (Paw Volume / Blood) measure->collect analyze Data Analysis (ELISA / Statistics) collect->analyze report Report Generation analyze->report

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Drug_Discovery_Process cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_approval Regulatory Approval A Natural Product Isolation (this compound) B In Vitro Screening (e.g., Macrophage Assays) A->B C In Vivo Efficacy Models (Protocols 1 & 2) B->C D Toxicology & Safety Pharmacology C->D E Phase I Clinical Trial (Safety) D->E IND Filing F Phase II Clinical Trial (Efficacy in Patients) E->F G Phase III Clinical Trial (Large-scale Efficacy) F->G H Regulatory Submission (e.g., to FDA) G->H NDA Submission I Market Approval H->I

Caption: Logical process for natural product drug discovery and development.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel "17-Hydroxyisolathyrol" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis of novel derivatives of 17-hydroxyisolathyrol, a lathyrane diterpenoid isolated from Euphorbia lathyris, and the subsequent evaluation of their biological activities. Due to the limited publicly available data specifically on the derivatization of this compound, this document leverages established protocols for closely related lathyrane diterpenoids, such as Euphorbia factor L3, also found in Euphorbia lathyris.[1][2] These methodologies provide a strong foundation for the exploration of this compound's therapeutic potential.

Lathyrane diterpenoids are a class of natural products known for a variety of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[3][4] The structural modification of these compounds offers a promising avenue for the development of new therapeutic agents.[5]

Proposed Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives can be approached by targeting its hydroxyl groups for esterification with various fatty acids and aromatic acids. This strategy has been successfully employed for the derivatization of other lathyrane diterpenoids, leading to compounds with enhanced biological activities.[1][2]

General Synthetic Scheme

The proposed synthetic route involves the acylation of the hydroxyl groups of this compound with different acyl chlorides or carboxylic acids in the presence of a suitable coupling agent.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Coupling_Agent DMAP, EDCI, or DCC This compound->Coupling_Agent Reacts with Acyl_Chlorides Acyl Chlorides / Carboxylic Acids Acyl_Chlorides->Coupling_Agent Derivatives Novel this compound Derivatives Coupling_Agent->Derivatives Forms Solvent DCM or THF Solvent->Coupling_Agent Temperature Room Temperature Temperature->Coupling_Agent

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: Esterification of this compound
  • Preparation: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add 4-dimethylaminopyridine (B28879) (DMAP, 1.2 equivalents) and the respective acyl chloride (1.2 equivalents) or carboxylic acid (1.2 equivalents) along with a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ester derivative.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.

Evaluation of Biological Activity

The synthesized derivatives should be evaluated for their potential anti-inflammatory and cytotoxic activities, which are prominent bioactivities of lathyrane diterpenoids.[3][4]

Anti-inflammatory Activity

The anti-inflammatory activity of the synthesized derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][6][7]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of NO: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 values for each compound.

Cytotoxic Activity

The cytotoxic effects of the novel derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[8][9]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, T98G, U937) in 96-well plates and allow them to attach for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Data Presentation

Summarize the quantitative data from the biological assays in structured tables for clear comparison of the activity of the different derivatives.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundR GroupIC50 (µM) for NO Inhibition
1a AcetylData
1b BenzoylData
1c CinnamoylData
Positive ControlDexamethasoneData

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundR GroupIC50 (µM) vs. A549IC50 (µM) vs. T98GIC50 (µM) vs. U937
1a AcetylDataDataData
1b BenzoylDataDataData
1c CinnamoylDataDataData
Positive ControlDoxorubicinDataDataData

Mechanistic Studies: NF-κB Signaling Pathway

Several anti-inflammatory lathyrane diterpenoids have been shown to exert their effects by inhibiting the NF-κB signaling pathway.[6] Therefore, it is proposed to investigate the effect of the most active derivatives on this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NF-κB_n->Gene_Expression Induces Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Transfection: Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.

  • Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with the active derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the effect of the derivatives on LPS-induced NF-κB activation.

By following these protocols, researchers can systematically synthesize and evaluate novel derivatives of this compound, potentially leading to the discovery of new drug candidates with improved therapeutic properties.

References

Troubleshooting & Optimization

"17-Hydroxyisolathyrol" solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of 17-Hydroxyisolathyrol in DMSO and other solvents. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (285.35 mM).[1] However, achieving this concentration may require sonication.[1] It is also crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1]

Q2: What are other solvent systems for dissolving this compound for in vivo studies?

A2: For in vivo experiments, this compound can be dissolved in various solvent systems, typically starting with a stock solution in DMSO. The final formulations aim to improve bioavailability and reduce toxicity. Here are some established protocols that yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. This includes a step-by-step guide for dissolving the compound in DMSO.

Q4: What should I do if I observe precipitation when preparing my solution?

A4: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using high-purity, anhydrous solvents. For DMSO, it is recommended to use a newly opened bottle to avoid issues with absorbed moisture.[1]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions of this compound in solvent should be stored under specific conditions to maintain stability. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months.[1] For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] Always keep the solution in a sealed container, away from moisture and light.[1]

Data Presentation

Table 1: Solubility of this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100285.35Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1]

Table 2: Solvent Formulations for In Vivo Studies

ProtocolSolvent CompositionFinal Concentration (mg/mL)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5[1]
310% DMSO, 90% Corn Oil≥ 2.5[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of the compound.

  • Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed, light-protected container.[1]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the preparation of a final working solution from a DMSO stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Thaw Stock Solution: Thaw a vial of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media The compound is less soluble in aqueous solutions.Decrease the final concentration. Increase the percentage of co-solvents if the experimental design allows. Ensure rapid mixing when adding the DMSO stock to the aqueous medium.
Cloudy solution after dissolving in DMSO The DMSO may have absorbed moisture. The compound may not be fully dissolved.Use a new, unopened bottle of anhydrous DMSO.[1] Apply gentle warming or sonication to aid dissolution.[1]
Inconsistent experimental results Degradation of the compound in the stock solution.Ensure proper storage of the stock solution at -80°C or -20°C in sealed, light-protected vials.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for Cell Culture start Start: Weigh this compound add_dmso Add Anhydrous DMSO (to 100 mg/mL) start->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve store Aliquot and Store (-80°C or -20°C) dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing this compound solutions.

References

Improving the yield of "17-Hydroxyisolathyrol" from Euphorbia seeds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Yield

Welcome to the technical support center for the extraction and isolation of this compound from Euphorbia seeds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Euphorbia seeds?

A1: this compound is a macrocyclic lathyrane diterpenoid found in the seeds of plants from the Euphorbia genus, such as Euphorbia lathyris.[1][2] Lathyrane diterpenoids are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects, making them potential candidates for drug development.[3][4]

Q2: Which Euphorbia species is the best source for this compound?

A2: Euphorbia lathyris, commonly known as caper spurge, is a well-documented source of lathyrane diterpenoids, including compounds structurally similar to this compound.[5][6] The seeds of this plant are reported to contain a variety of these compounds in significant quantities.[7][8]

Q3: What are the expected yields for lathyrane diterpenoids from Euphorbia lathyris seeds?

A3: The yields of specific lathyrane diterpenoids can vary. For instance, analysis of unprocessed Euphorbia lathyris seeds has shown the content of major diterpenoids like Euphorbia factor L1 to be around 4.915 mg/g, Euphorbia factor L2 at 1.944 mg/g, and Euphorbia factor L8 at 0.425 mg/g.[9][10] The yield of this compound is expected to be within a similar range, but is dependent on the extraction and purification efficiency.

Q4: Does the processing of Euphorbia seeds affect the yield of diterpenoids?

A4: Yes, processing of the seeds can significantly decrease the yield of diterpenoids. For example, the content of three major diterpenoids in processed E. lathyris seeds was found to be 3.435, 1.367, and 0.286 mg/g, respectively, which is a sharp decrease from the levels in unprocessed seeds.[9][10] It is therefore advisable to use unprocessed seeds for optimal yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and isolation of this compound.

Issue 1: Low Overall Yield of Crude Extract
  • Question: I have performed the initial solvent extraction, but my crude extract yield is much lower than what is reported in the literature. What could be the cause?

  • Answer: Several factors could contribute to a low crude extract yield.

    • Seed Quality: The viability and storage conditions of the seeds are crucial. Ensure you are using high-quality, unprocessed seeds.

    • Grinding Efficiency: The seeds must be properly ground to a fine powder to ensure efficient solvent penetration. Inadequate grinding will result in incomplete extraction.

    • Solvent-to-Solid Ratio: A low solvent-to-solid ratio may not be sufficient to extract the compounds effectively. A common ratio is 50 L of solvent for 12 kg of seed material, applied in multiple extraction cycles.[5]

    • Extraction Time and Temperature: Ensure the extraction is carried out for a sufficient duration. Reflux extraction, typically for 2 hours per cycle, is often used to enhance extraction efficiency.[5]

Issue 2: Poor Separation and Co-elution During Chromatography
  • Question: During my HPLC or column chromatography steps, I am unable to resolve this compound from other structurally similar diterpenoids. How can I improve the separation?

  • Answer: Co-elution of similar diterpenoids is a common challenge.

    • Chromatography Technique: A multi-step chromatographic approach is often necessary. This typically involves initial separation on a silica (B1680970) gel column, followed by further purification using Sephadex LH-20 column chromatography.[8]

    • Solvent System Optimization: Experiment with different solvent systems and gradients. For silica gel chromatography, gradients of petroleum ether/ethyl acetate (B1210297) or petroleum ether/acetone are commonly used.[8] For Sephadex LH-20, a solvent system like chloroform/methanol is often effective.[8]

    • Recycling Semipreparative HPLC: For final purification and to resolve closely eluting compounds, recycling semipreparative HPLC can be employed.[5] This technique allows the sample to be passed through the column multiple times, increasing the effective column length and improving resolution.

Issue 3: Emulsion Formation During Liquid-Liquid Partitioning
  • Question: When partitioning my crude extract between petroleum ether and acetonitrile (B52724), I am getting a stable emulsion that is difficult to break. How can I resolve this?

  • Answer: Emulsion formation is a common issue in liquid-liquid extraction, especially with complex plant extracts.

    • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion.[11]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[11]

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.

    • Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and potentially break the emulsion.[11]

Quantitative Data Summary

The following table summarizes the content of major lathyrane diterpenoids found in Euphorbia lathyris seeds, which can serve as a benchmark for expected yields.

DiterpenoidContent in Unprocessed Seeds (mg/g)Content in Processed Seeds (mg/g)
Euphorbia factor L₁4.9153.435
Euphorbia factor L₂1.9441.367
Euphorbia factor L₈0.4250.286
Data sourced from HPLC-ESI-MS analysis of Euphorbia lathyris seeds.[9][10]

Experimental Protocols

Protocol 1: Extraction and Partitioning
  • Seed Preparation: Grind 12 kg of dry, unprocessed Euphorbia lathyris seeds into a fine powder.

  • Solvent Extraction:

    • Place the powdered seeds in a large-scale extraction apparatus.

    • Add 50 L of 95% aqueous ethanol (B145695) and perform reflux extraction for 2 hours.

    • Filter the extract and repeat the extraction process on the seed residue two more times with fresh solvent.

    • Combine the three extracts and evaporate the solvent under reduced pressure to obtain a brown residue.[5]

  • Liquid-Liquid Partitioning:

    • Suspend the residue in 12 L of distilled water.

    • Partition the aqueous suspension sequentially with petroleum ether, dichloromethane, and ethyl acetate.

    • Evaporate the solvent from the petroleum ether fraction.

    • Re-extract the petroleum ether fraction with acetonitrile to enrich the diterpenoid content.[5]

Protocol 2: Chromatographic Isolation
  • Silica Gel Column Chromatography:

    • Subject the acetonitrile fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system of petroleum ether/ethyl acetate, followed by petroleum ether/acetone.[8]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds of interest.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions on a Sephadex LH-20 column using a chloroform/methanol solvent system.[8]

  • Semipreparative HPLC:

    • For final purification, use a recycling semipreparative HPLC system to isolate this compound from other closely related diterpenoids.[5]

Visualizations

Biosynthesis of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids in Euphorbiaceae begins with geranylgeranyl diphosphate (B83284) (GGPP) and proceeds through the key intermediate, casbene.[7][12]

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Lathyranes Lathyrane Diterpenoids (e.g., Jolkinol C) Casbene->Lathyranes Cytochrome P450s (CYPs) ComplexDiterpenoids More Complex Diterpenoids (Tiglianes, Ingenanes) Lathyranes->ComplexDiterpenoids Further enzymatic modifications

Caption: Biosynthetic pathway of lathyrane diterpenoids.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound from Euphorbia seeds.

Workflow cluster_start Seed Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product Seeds Euphorbia Seeds Grinding Grinding Seeds->Grinding Extraction Ethanol Reflux Extraction Grinding->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning SilicaGel Silica Gel Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC Semipreparative HPLC Sephadex->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: Isolation workflow for this compound.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting low yields.

Troubleshooting Start Low Yield of This compound CheckCrude Check Crude Extract Yield Start->CheckCrude CheckPurity Check Purity of Fractions Start->CheckPurity CrudeLow Yield is Low CheckCrude->CrudeLow PurityLow Purity is Low CheckPurity->PurityLow ReviewExtraction Review Extraction Protocol: - Seed Quality - Grinding - Solvent Ratio - Extraction Time/Temp CrudeLow->ReviewExtraction Yes OptimizeChroma Optimize Chromatography: - Different Solvent Systems - Alternative Columns (Sephadex) - Use Prep-HPLC PurityLow->OptimizeChroma Yes

Caption: Troubleshooting flowchart for low yield issues.

References

"17-Hydroxyisolathyrol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 17-Hydroxyisolathyrol for researchers, scientists, and drug development professionals. Please note that while specific data from suppliers is included, comprehensive stability data for this compound under all possible experimental conditions is not widely available. Therefore, it is recommended to perform stability tests for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid form of this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1][2]

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, dry solvent such as DMSO.[1] For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the conditions outlined in the table below.[1] It is advisable to use freshly opened DMSO, as its hygroscopic nature can impact the solubility and stability of the compound.[1]

Q3: How long are stock solutions of this compound stable?

A3: The stability of stock solutions is dependent on the storage temperature. Refer to the data summary table below for specific timeframes. For in vivo experiments, it is always recommended to prepare fresh working solutions on the day of use.[1]

Q4: Can I sonicate or heat this compound to aid dissolution?

A4: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Data Presentation: Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationAdditional Recommendations
Solid 4°C-Sealed container, protect from moisture and light.[1][2]
Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1]
Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1]

Troubleshooting Guide

Issue: I am seeing precipitation in my stock solution upon storage.

  • Possible Cause 1: Solvent Quality. The use of DMSO that has absorbed moisture can affect the solubility of this compound.[1]

    • Solution: Always use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.

  • Possible Cause 2: Concentration. The concentration of your stock solution may be too high for the storage temperature.

    • Solution: Try preparing a slightly more dilute stock solution. Before storing, ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[1]

Issue: I suspect my compound has degraded, leading to inconsistent experimental results.

  • Possible Cause 1: Improper Storage. The compound or its solutions may not have been stored according to the recommended guidelines.

    • Solution: Review the storage conditions in the table above. Ensure the compound and its solutions are protected from light and moisture. Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles.[1]

  • Possible Cause 2: Instability in Experimental Buffer. this compound, like many natural products, may be unstable in certain aqueous buffers, at specific pH values, or over extended incubation times at physiological temperatures.

    • Solution: Since specific stability data in various experimental media is not available, it is crucial to perform a stability assessment under your specific experimental conditions. This can be done by incubating the compound in your experimental buffer for the duration of your experiment, and then analyzing the sample by HPLC or LC-MS to check for degradation products. It is also recommended to prepare working solutions fresh for each experiment.[1]

Experimental Protocols

Protocol: General Workflow for Preparation and Use of this compound

This protocol outlines a general workflow to minimize the risk of compound degradation during experimental use.

G cluster_prep Preparation cluster_use Experimental Use start Start: Retrieve Solid Compound weigh Weigh Solid in Controlled Environment start->weigh Protect from light and moisture dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot Vortex/Sonicate if needed store Store Aliquots at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Use one aliquot per experiment dilute Prepare Fresh Working Solution thaw->dilute experiment Perform Experiment Immediately dilute->experiment end End of Experiment experiment->end

Caption: Workflow for handling this compound to ensure stability.

Mandatory Visualization

Troubleshooting Workflow for Suspected Compound Instability

The following diagram provides a logical workflow for troubleshooting experiments where the stability of this compound is .

G start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions of Solid and Stock Solutions start->check_storage improper_storage Correct Storage Procedures. Use a fresh vial/aliquot. Rerun experiment. check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes check_handling Review Solution Prep and Handling Procedures proper_storage->check_handling improper_handling Refine Handling: - Use fresh anhydrous DMSO - Avoid repeated freeze-thaw - Prepare working solutions fresh check_handling->improper_handling No proper_handling Handling Procedures Correct check_handling->proper_handling Yes stability_test Perform Stability Test in Experimental Medium (e.g., HPLC) proper_handling->stability_test degradation_obs Degradation Observed stability_test->degradation_obs no_degradation Compound is Stable. Investigate other experimental variables. degradation_obs->no_degradation No modify_protocol Modify Experimental Protocol: - Reduce incubation time - Adjust pH - Add stabilizing agent degradation_obs->modify_protocol Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Troubleshooting "17-Hydroxyisolathyrol" HPLC peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing HPLC peak tailing with 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpene derivative.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing for a polar, hydroxylated compound like this compound is typically caused by unwanted secondary interactions between the analyte and the stationary phase. The most common issues include:

  • Secondary Silanol (B1196071) Interactions: The hydroxyl groups on this compound can form strong hydrogen bonds with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][3][4] This interaction delays the elution of a portion of the analyte molecules, resulting in an asymmetrical peak.

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components at the column inlet can disrupt the chromatography process.[5] A degraded or old column may also exhibit increased silanol activity.[6]

  • Improper Mobile Phase pH: While less common for neutral hydroxylated compounds, an incorrect mobile phase pH can increase the ionization of residual silanol groups (at pH > 3), exacerbating their interaction with polar analytes.[4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[3][5]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the separated peak to broaden and tail.[2][5][6]

Q2: How can I minimize silanol interactions to improve my peak shape?

Minimizing secondary interactions with silanol groups is the most critical step for improving the peak shape of polar compounds like this compound.

  • Use an End-Capped Column: Select a modern, high-purity silica (B1680970) column that is "end-capped." End-capping chemically converts most of the reactive silanol groups into less reactive siloxanes, effectively shielding the analyte from these active sites.[2][4]

  • Operate at Low pH: Maintain the mobile phase at a low pH (e.g., 2.5–3.5) by adding an acidifier like formic acid or trifluoroacetic acid. At low pH, the residual silanol groups are protonated (Si-OH) and therefore less likely to interact with the analyte.[7][8]

  • Choose a Polar-Embedded or Hybrid Column: For particularly problematic tailing, consider columns with polar-embedded phases or those based on hybrid silica-organic particles. These are designed to further reduce silanol interactions and improve peak shape for basic and polar compounds.[2][6]

Q3: What type of HPLC column and mobile phase are recommended for this compound?

Given its nature as a diterpene, a reversed-phase HPLC method is most appropriate.

  • Column: A C18 or C8 column is a standard choice.[9] For best results, select a modern, end-capped column with high purity silica to minimize tailing.[7] Dimensions such as 100-150 mm length, 2.1-4.6 mm internal diameter, and a particle size of 1.8-5 µm are common starting points.[10]

  • Mobile Phase: A typical mobile phase would consist of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).[11][12] Adding 0.1% formic acid to the mobile phase is highly recommended to control pH and suppress silanol activity.[13]

Q4: Can my sample preparation or injection solvent cause peak tailing?

Yes. The solvent used to dissolve the sample can have a significant impact on peak shape.

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting at 10% acetonitrile), it can cause peak distortion, including tailing or fronting.[6]

  • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[6]

  • Sample Cleanup: Complex sample matrices can introduce contaminants that bind irreversibly to the column, creating active sites that cause tailing. Use a sample clean-up procedure like Solid Phase Extraction (SPE) to remove these interferences before injection.[2][4][8]

Troubleshooting Summary

The following table summarizes common issues and recommended actions to resolve peak tailing for this compound.

Potential Cause Recommended Solution(s) Reference
Chemical Interactions
Secondary interaction with silanol groupsUse a modern, fully end-capped C18 or C8 column. Operate at low mobile phase pH (2.5-3.5) using an additive like 0.1% formic acid. Consider a column with a polar-embedded phase.[2][4][7]
Mobile phase pH near analyte pKaAdjust mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For hydroxyl groups, low pH is primarily for suppressing silanol activity.[14][15]
Column-Related Issues
Column contaminationUse a guard column and change it regularly. Implement a sample cleanup procedure (e.g., SPE). Flush the column with a strong solvent.[4][6][8]
Column degradation / agingReplace the column with a new one of the same type.[5][6]
Column void or bed deformationA void at the column inlet can cause tailing. Temporarily reversing the column for a flush (if permitted by the manufacturer) may help. If the problem persists, replace the column.[4][7]
Method & System Issues
Column overloadReduce the concentration of the injected sample or decrease the injection volume.[3][5][6]
Strong injection solventDissolve the sample in the initial mobile phase. If not possible, reduce the injection volume.[6]
Extra-column volume (dead volume)Use shorter, narrower internal diameter tubing (e.g., 0.12 mm). Ensure all fittings are properly connected and not creating gaps.[2][6][7]

Visual Troubleshooting Guides

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process to diagnose and resolve peak tailing issues.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_column 1. Check Column Health start->check_column col_guard Replace Guard Column check_column->col_guard col_flush Flush Analytical Column check_column->col_flush col_replace Use New/End-Capped Column check_column->col_replace check_mobile_phase 2. Check Mobile Phase mp_ph Add 0.1% Formic Acid (Ensure pH 2.5-3.5) check_mobile_phase->mp_ph mp_fresh Prepare Fresh Mobile Phase check_mobile_phase->mp_fresh check_sample 3. Check Sample & Injection sample_conc Dilute Sample / Reduce Injection Volume check_sample->sample_conc sample_solvent Match Injection Solvent to Mobile Phase check_sample->sample_solvent check_system 4. Check HPLC System system_tubing Check for Dead Volume (Use shorter/narrower tubing) check_system->system_tubing system_fittings Check/Tighten Fittings check_system->system_fittings col_guard->check_mobile_phase If tailing persists col_flush->check_mobile_phase If tailing persists col_replace->check_mobile_phase If tailing persists mp_ph->check_sample If tailing persists mp_fresh->check_sample If tailing persists sample_conc->check_system If tailing persists sample_solvent->check_system If tailing persists end_node Peak Shape Improved system_tubing->end_node Problem Resolved system_fittings->end_node Problem Resolved

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates the secondary chemical interaction responsible for peak tailing of hydroxylated compounds on silica-based columns.

Caption: Analyte's hydroxyl group interacting with a column's silanol group.

Experimental Protocols

Protocol 1: Recommended Starting Method for HPLC Analysis

This protocol provides a robust starting point for the analysis of this compound, adapted from methods for similar diterpene compounds.[11][13]

1. Materials:

  • Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Sample Solvent: 50:50 (v/v) Acetonitrile:Water

  • Standard: this compound reference standard

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[16]

  • Detection Wavelength: 225 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

4. Procedure:

  • Prepare mobile phases and degas thoroughly.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample solvent. Prepare working standards by diluting the stock solution.

  • Equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (sample solvent), followed by standards and samples.

  • Evaluate the resulting chromatogram for peak shape. If tailing occurs, refer to the troubleshooting guides above.

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected, perform the following flushing procedure. Ensure solvents are miscible. Do not perform on columns where the manufacturer advises against it.

1. Procedure:

  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min (for a 4.6 mm ID column).

  • Flush the column with at least 20 column volumes of each of the following solvents in order: a. Your mobile phase without buffer/acid (e.g., Water:Acetonitrile) b. 100% Water c. 100% Isopropanol d. 100% Hexane (if dealing with very non-polar contaminants) e. 100% Isopropanol f. 100% Acetonitrile (or Methanol)

  • Re-equilibrate the column with the initial mobile phase composition until the baseline is stable.

  • Reconnect the column to the detector and test with a standard.

References

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 17-Hydroxyisolathyrol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell-based assays?

A1: this compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] In cell-based assays, it is investigated for its potential biological activities, which may include anti-inflammatory and cytotoxic effects, similar to other diterpenoids.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2] For example, a stock solution of 100 mg/mL in newly opened, anhydrous DMSO can be prepared, potentially requiring sonication to fully dissolve.[2]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For long-term stability, it is recommended to store the DMSO stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to prevent degradation. Working solutions diluted in aqueous media should be prepared fresh and used immediately.

Q4: What is a typical starting concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound is cell-line and assay-dependent. Based on studies with other diterpenoids, a broad range of concentrations should be tested, for instance, from 0.1 µM to 100 µM. For cytotoxicity assays, IC50 values for similar compounds have been observed in the low micromolar range.

Q5: How can I control for solvent effects in my experiments?

A5: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • Cloudiness or visible precipitate in the culture wells after adding the compound.

  • Inconsistent and non-reproducible assay results.

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration in the medium. Ensure thorough mixing upon dilution.
Supersaturation Avoid making large dilutions directly from a highly concentrated stock into the aqueous medium. Perform serial dilutions in the cell culture medium.
Interaction with Media Components Some compounds bind to serum proteins, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if the cells can tolerate it.[3]
Incorrect Solvent While DMSO is common, for certain applications, alternative solubilizing agents like β-cyclodextrin derivatives might be considered, though their own effects on the cells must be validated.
Issue 2: High Variability in Assay Results

Symptoms:

  • Large error bars in quantitative assays.

  • Poor reproducibility between replicate wells or experiments.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.
Compound Degradation Prepare fresh working solutions for each experiment from a properly stored stock. Protect the compound from light if it is light-sensitive.
Solvent Toxicity Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for the specific cell line being used.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare a master mix of the treatment medium to add to the wells.
Issue 3: No Observable Effect of the Compound

Symptoms:

  • The compound does not produce the expected biological response, even at high concentrations.

Possible Causes and Solutions:

CauseSolution
Inactive Compound Verify the purity and identity of the compound. Ensure it has been stored correctly to prevent degradation.
Suboptimal Concentration Range Test a wider range of concentrations, including higher concentrations.
Incorrect Incubation Time The compound may require a longer or shorter incubation time to exert its effects. Perform a time-course experiment.
Cell Line Resistance The chosen cell line may not be sensitive to the compound's mechanism of action. Consider using a different cell line.
Compound Binding to Plasticware Some hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion plates may mitigate this issue.

Experimental Protocols & Data Presentation

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium and add the treatment media to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[2]

Data Presentation: Example of MTT Assay Results

Concentration of this compound (µM)Average Absorbance (OD 590nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
250.310.0424.8
500.150.0312.0
Protocol 2: Analysis of Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key effector in apoptosis.

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol of the chosen caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) to the cell lysates.[6][7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

  • Signal Detection: Measure the absorbance at 405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths for fluorometric assays.[6][7]

Data Presentation: Example of Caspase-3 Activity Results

Concentration of this compound (µM)Average Signal (Absorbance/Fluorescence Units)Standard DeviationFold Increase in Caspase-3 Activity
0 (Vehicle Control)150121.0
1165151.1
5225201.5
10450353.0
25750505.0
50900656.0

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (100 mg/mL in DMSO) store_stock Aliquot and Store (-80°C) prep_stock->store_stock prepare_dilutions Prepare Serial Dilutions (0.1 to 100 µM) store_stock->prepare_dilutions seed_cells Seed Cells in 96-well plate treat_cells Treat Cells seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay caspase_assay Caspase-3 Assay (Apoptosis) incubate->caspase_assay western_blot Western Blot (Protein Expression) incubate->western_blot qpcr qPCR (Gene Expression) incubate->qpcr analyze_data Analyze Data (Calculate IC50, Fold Change) mtt_assay->analyze_data caspase_assay->analyze_data western_blot->analyze_data qpcr->analyze_data conclusion Draw Conclusions analyze_data->conclusion

Caption: Workflow for optimizing this compound concentration.

Potential Signaling Pathway: NF-κB Inhibition

While the exact mechanism of this compound is under investigation, similar compounds have been shown to modulate inflammatory pathways. One such pathway is the NF-κB signaling cascade.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., IL-1β, TNF-α) receptor Receptor stimulus->receptor traf6 TRAF6 receptor->traf6 ikk IKK Complex traf6->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation gene_exp Inflammatory Gene Expression nfkb_n->gene_exp compound This compound compound->ikk Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Potential Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis through the activation of caspases.

apoptosis_pathway cluster_signal Apoptotic Signal cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome compound This compound pro_caspase9 Pro-caspase-9 compound->pro_caspase9 Activates? caspase9 Activated Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleaves caspase3 Activated Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Potential induction of apoptosis via caspase activation.

References

Technical Support Center: Overcoming Low Solubility of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 17-Hydroxyisolathyrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a macrocyclic lathyrane diterpenoid isolated from plants of the Euphorbia genus, such as Euphorbia lathyris.[1] Like many other lathyrane diterpenoids, it is a lipophilic molecule, which often leads to poor solubility in aqueous media. This low solubility can be a significant hurdle in experimental assays and preclinical development, as it may result in precipitation of the compound in stock solutions or cell culture media, leading to inaccurate and unreliable results.

Q2: What is the known solubility of this compound?

A2: While the intrinsic aqueous solubility has not been widely reported, practical solubility in common laboratory solvents and formulations has been determined. This compound is highly soluble in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, specific co-solvent and formulation systems are required to achieve working concentrations.

Q3: Are there any pre-formulated solutions available for this compound?

A3: Currently, there are no commercially available pre-formulated solutions of this compound. Researchers typically need to prepare fresh working solutions from a solid form of the compound.

Q4: What are the general approaches to improve the solubility of hydrophobic compounds like this compound?

A4: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosizing), and the use of drug delivery systems like solid dispersions, and lipid-based formulations. Chemical modifications can involve the formation of salts or co-crystals. For laboratory settings, the most common approach is the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Media

Symptoms:

  • Cloudiness or visible particles in the solution after adding this compound to your aqueous buffer or cell culture medium.

  • Inconsistent results in biological assays.

  • Lower than expected compound concentration when measured analytically.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • The percentage of the organic co-solvent (like DMSO) is too low in the final solution to maintain solubility.

  • The stock solution was not properly prepared or has been stored improperly, leading to precipitation.

Solutions:

Solution IDMethodDescriptionKey Considerations
S1 Co-solvent System Utilize a mixture of solvents to increase solubility. A common approach is to first dissolve this compound in a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous medium.Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% DMSO for many cell lines).
S2 Formulation with Surfactants and Polymers Incorporate non-ionic surfactants (e.g., Tween-80) and polymers (e.g., PEG300) to create a more stable dispersion of the compound in the aqueous phase.The choice of surfactant and polymer, as well as their concentrations, may need to be optimized for your specific application to avoid cellular toxicity.
S3 Cyclodextrin (B1172386) Complexation Use cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes with this compound, which have a hydrophilic exterior and can increase its apparent water solubility.The molar ratio of cyclodextrin to the compound is a critical parameter for effective solubilization.
S4 Sonication and Heating Gentle heating and/or sonication can help dissolve small precipitates that may have formed during the preparation of the solution.Be cautious with heat-sensitive compounds. Monitor the temperature to avoid degradation of this compound.
Issue 2: Inconsistent Bioactivity in Cell-Based Assays

Symptoms:

  • High variability in dose-response curves between experiments.

  • Observed effects do not correlate with the expected concentration.

Possible Causes:

  • Precipitation of the compound in the cell culture medium over the course of the experiment.

  • Adsorption of the hydrophobic compound to plasticware (e.g., pipette tips, microplates).

  • Interaction of the compound with components of the cell culture medium (e.g., serum proteins).

Solutions:

Solution IDMethodDescriptionKey Considerations
S5 Solubility Confirmation in Media Before conducting the bioassay, test the solubility of your final working concentrations of this compound in the complete cell culture medium. Visually inspect for precipitation under a microscope.Perform this check over the same incubation period as your experiment to assess stability over time.
S6 Use of Low-Binding Plasticware Utilize low-protein-binding or other specially coated plasticware to minimize the loss of the compound due to adsorption.This is particularly important when working with low micromolar or nanomolar concentrations.
S7 Serum-Free or Reduced-Serum Conditions If feasible for your cell line and assay, consider running the experiment in a serum-free or reduced-serum medium to minimize interactions with serum proteins.This may not be suitable for all cell types or experimental endpoints.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemConcentration AchievedAppearanceSource
DMSO100 mg/mL (285.35 mM)Clear solution (ultrasonication may be needed)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL Working Solution using a Co-Solvent/Surfactant System

Materials:

  • This compound (solid)

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is a clear and homogeneous solution.

Protocol 2: Preparation of a 2.5 mg/mL Working Solution using Cyclodextrin Complexation

Materials:

  • This compound (solid)

  • DMSO (anhydrous)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require gentle heating to fully dissolve.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD solution.

  • Vortex thoroughly to ensure complete mixing and formation of the inclusion complex.

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshoot Troubleshooting cluster_validation Validation start Start with solid this compound prep_stock Prepare high-concentration stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous medium prep_stock->dilute observe Observe for precipitation dilute->observe cosolvent Use Co-solvent System (Protocol 1) observe->cosolvent Precipitation Occurs cyclodextrin Use Cyclodextrin (Protocol 2) observe->cyclodextrin Precipitation Occurs sonicate Apply Sonication/Heat observe->sonicate Precipitation Occurs validate Validate solubility in final medium observe->validate No Precipitation cosolvent->validate cyclodextrin->validate sonicate->validate proceed Proceed to Bioassay validate->proceed

Caption: A logical workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway Hypothetical Signaling Pathway for Lathyrane Diterpenoids compound This compound (Lathyrane Diterpenoid) pgp P-glycoprotein (MDR1) compound->pgp Inhibition pro_apoptotic Pro-Apoptotic Factors (e.g., Bax, Bak) compound->pro_apoptotic Upregulation anti_apoptotic Anti-Apoptotic Factors (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic Downregulation drug_efflux Drug Efflux pgp->drug_efflux apoptosis Apoptosis pro_apoptotic->apoptosis anti_apoptotic->apoptosis

Caption: A potential mechanism of action for this compound in cancer cells.

References

Preventing degradation of "17-Hydroxyisolathyrol" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The information aims to help prevent the degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Like many complex natural products, diterpenoids can be susceptible to degradation under certain environmental conditions, which can be exacerbated during extraction. Factors such as temperature, light, pH, and the choice of solvent can lead to structural changes, reducing the yield and purity of the target compound.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on general knowledge of diterpenoids and related compounds, the primary degradation factors are likely:

  • Temperature: High temperatures can lead to thermal decomposition.[2]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[1][3]

  • pH: Strongly acidic or basic conditions can catalyze hydrolysis or rearrangement reactions.

  • Oxidation: The presence of oxygen and certain solvents can lead to oxidative degradation.

  • Prolonged Extraction Times: Longer exposure to extraction conditions increases the risk of degradation.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored under specific conditions. The following table summarizes the recommended storage for the purified compound.[1]

Storage TemperatureDurationAdditional Precautions
-80°CUp to 6 monthsSealed, protect from moisture and light
-20°CUp to 1 monthSealed, protect from moisture and light

These storage conditions highlight the compound's sensitivity to temperature, moisture, and light, which should be minimized during extraction.

Troubleshooting Guide: Preventing Degradation During Extraction

This section addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low yield of this compound in the crude extract.

Potential Cause Troubleshooting Recommendation
Thermal Degradation - Use cold extraction methods: Consider maceration or percolation with a suitable solvent at room temperature or below. - Avoid high-temperature drying: If drying the plant material, use freeze-drying or air drying in a dark, well-ventilated area instead of oven-drying. - For solvent removal: Use rotary evaporation at a low temperature (e.g., < 40°C).
Photodegradation - Protect from light: Conduct the entire extraction process in a dark room or use amber glassware. Wrap extraction vessels and storage containers in aluminum foil.
Inappropriate Solvent - Solvent Selection: Start with a non-polar or moderately polar solvent. Lathyrane diterpenoids have been successfully extracted using methanol, ethanol (B145695), and acetonitrile.[5][6] A common procedure involves initial extraction with a polar solvent like 95% aqueous ethanol, followed by partitioning.[5] - Solvent Purity: Use high-purity (e.g., HPLC grade) solvents to avoid contaminants that could catalyze degradation.
Prolonged Extraction - Optimize Extraction Time: An extended extraction time does not always equate to a higher yield and can increase degradation.[4] For methods like maceration, monitor the extraction progress over time to determine the optimal duration.

Issue 2: Presence of unknown impurities or degradation products in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Recommendation
Oxidative Degradation - Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen. - Work under an Inert Atmosphere: If the compound is highly sensitive, consider performing the extraction and subsequent workup steps in a glove box or under a gentle stream of inert gas.
pH-related Degradation - Maintain Neutral pH: Ensure that the pH of the extraction solvent and any subsequent aqueous partitioning steps is close to neutral (pH 7). Avoid strong acids or bases unless a specific protocol requires them.
Enzymatic Degradation - Deactivate Enzymes: Fresh plant material contains enzymes that can modify natural products. Consider flash-freezing the plant material in liquid nitrogen immediately after harvesting and then freeze-drying to deactivate enzymes.

Experimental Protocols

Protocol 1: General Extraction and Partitioning for Lathyrane Diterpenoids

This protocol is adapted from methodologies used for the extraction of lathyrane diterpenoids from Euphorbia lathyris seeds.[5]

  • Grinding: Grind the dried seeds of Euphorbia lathyris into a fine powder.

  • Extraction:

    • Macerate the powdered seeds in 95% aqueous ethanol at room temperature. Protect the mixture from light.

    • Allow the extraction to proceed for a specified period (e.g., 24-48 hours) with occasional agitation.

    • Filter the mixture and collect the ethanol extract.

  • Solvent Evaporation:

    • Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Solvent-Solvent Partitioning:

    • Suspend the resulting brown residue in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc).

    • Collect each solvent fraction separately. This compound is expected to be in one of these fractions, likely the more polar ones.

  • Further Purification:

    • Evaporate the solvent from the desired fraction.

    • The crude extract can then be subjected to further purification using techniques like column chromatography on silica (B1680970) gel or preparative HPLC.

Protocol 2: Supercritical Fluid Extraction (SFE) - A Mild Alternative

Supercritical CO2 (SC-CO2) extraction is a gentle method that can minimize the degradation of thermally labile compounds like diterpenes.[7]

  • Preparation: Use freeze-dried and powdered plant material.

  • SFE Parameters:

    • Pressure: 10–30 MPa

    • Temperature: 40–80°C

    • Modifier: A small percentage of a co-solvent like ethanol (e.g., 6-10% v/v) can be used to increase the solubility of more polar compounds.[7]

  • Extraction: The SC-CO2 with the modifier is passed through the packed bed of plant material.

  • Collection: The pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate in a collection vessel.

Visualizations

experimental_workflow start Start: Dried Seeds of Euphorbia lathyris grinding Grinding start->grinding extraction Solvent Extraction (e.g., 95% Ethanol) - Protect from light - Room temperature grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (< 40°C) filtration->evaporation partitioning Solvent-Solvent Partitioning (e.g., H2O/Petroleum Ether, H2O/CH2Cl2, H2O/EtOAc) evaporation->partitioning purification Purification (e.g., Column Chromatography, HPLC) partitioning->purification end Pure this compound purification->end

Caption: General workflow for the extraction and purification of this compound.

degradation_pathway compound This compound (Stable) degraded Degradation Products (Reduced Activity/Purity) compound->degraded Degradation heat Heat (> 40°C) heat->degraded light UV/Light Exposure light->degraded ph Extreme pH (Acidic/Basic) ph->degraded oxygen Oxygen (Oxidation) oxygen->degraded

Caption: Potential degradation pathways for this compound during extraction.

References

"17-Hydroxyisolathyrol" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference of this compound in biochemical assays and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a macrocyclic diterpene belonging to the lathyrol family, isolated from plants of the Euphorbiaceae family. Diterpenes from this family are known for a wide range of biological activities.

Q2: Are there known interferences of this compound in common biochemical assays?

While there is limited specific literature detailing direct, non-specific interference by this compound in a broad range of biochemical assays, its classification as a natural product and its physicochemical properties suggest a potential for generating false-positive results. Natural products, in general, can be enriched in Pan-Assay Interference Compounds (PAINS). It is therefore crucial to perform rigorous validation and counter-screening to ensure that any observed activity is genuine.

Q3: What are the potential mechanisms of assay interference for a compound like this compound?

Based on the properties of similar natural products, potential interference mechanisms include:

  • Aggregation: Many organic small molecules can form aggregates in aqueous solutions at micromolar concentrations, which can non-specifically inhibit enzymes and other proteins. Given that diterpenes can have limited solubility, aggregation is a primary concern.

  • Compound Fluorescence: If the assay utilizes a fluorescence-based readout, the intrinsic fluorescence of the compound could lead to a false-positive signal.

  • Inhibition of Reporter Enzymes: In assays that use reporter enzymes like luciferase, the compound might directly inhibit the reporter rather than the intended target.

  • Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that can interfere with assay components.

Troubleshooting Guides

Issue 1: High hit rate or inconsistent results in a primary screen.

If you observe an unexpectedly high hit rate with this compound or if your results are not reproducible, it is important to investigate potential assay artifacts.

Troubleshooting Workflow:

G Start High Hit Rate or Inconsistent Results Check_Solubility Visual Inspection for Precipitation Start->Check_Solubility Aggregation_Assay Perform Aggregation Counter-Screen Check_Solubility->Aggregation_Assay Detergent_Test Re-test Hit in Presence of Detergent Aggregation_Assay->Detergent_Test Cytotoxicity_Assay Run Cytotoxicity Assay (for cell-based screens) Detergent_Test->Cytotoxicity_Assay False_Positive Result is likely an artifact Detergent_Test->False_Positive Activity Lost Orthogonal_Assay Confirm Activity with Orthogonal Assay Cytotoxicity_Assay->Orthogonal_Assay Conclusion Determine if Hit is Genuine or Artifact Orthogonal_Assay->Conclusion False_Positive->Conclusion

Caption: Troubleshooting workflow for high hit rate or inconsistent results.

Recommended Actions:

  • Visually Inspect for Precipitation: Poor solubility can lead to compound precipitation, which can interfere with optical readings.

  • Perform a Counter-Screen for Aggregation: A common cause of false positives is compound aggregation. A detergent-based counter-screen can help identify this.

  • Run a Cytotoxicity Assay: For cell-based assays, it is crucial to determine if the observed effect is due to cytotoxicity.

  • Confirm with an Orthogonal Assay: Use an assay with a different detection method to confirm the activity of the hit.

Issue 2: Suspected compound aggregation.

Compound aggregation is a frequent cause of non-specific inhibition in biochemical assays.

Signs of Aggregation:

  • Steep dose-response curves.

  • Sensitivity of inhibition to enzyme concentration.

  • Time-dependent inhibition.

  • Inhibition is attenuated by the addition of a non-ionic detergent.

Quantitative Data on Aggregation-Based Interference (Hypothetical):

Assay TargetThis compound (µM)Inhibition (%) without DetergentInhibition (%) with 0.01% Triton X-100
β-lactamase10855
Malate Dehydrogenase10783
Chymotrypsin10928

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol is adapted from established methods to detect promiscuous inhibitors that act via aggregation.

Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Target enzyme and substrate

  • Non-ionic detergent (e.g., Triton X-100)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in the assay buffer.

  • To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01% (v/v).

  • Add the target enzyme to all wells and incubate for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a plate reader.

  • Calculate the percent inhibition for both conditions (with and without detergent).

Interpretation of Results: A significant decrease in inhibition in the presence of the detergent suggests that the compound's activity is likely due to aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique that can directly detect the formation of aggregates in solution.

Objective: To directly observe the formation of aggregates of this compound.

Materials:

  • This compound

  • Assay buffer

  • DLS instrument

Procedure:

  • Prepare a series of concentrations of this compound in the assay buffer.

  • Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust particles.

  • Measure the particle size distribution for each concentration using the DLS instrument.

Interpretation of Results: The appearance of larger particles (typically >100 nm in diameter) at higher concentrations is indicative of compound aggregation.

Hypothetical DLS Data for this compound:

Concentration (µM)Average Particle Diameter (nm)
15
108
50250
100500

Signaling Pathway and Interference Diagram

In a hypothetical scenario where this compound is being screened for its effect on a kinase signaling pathway, assay interference can lead to a misinterpretation of its biological activity.

G cluster_pathway Kinase Signaling Pathway cluster_assay Assay Readout Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Reporter Reporter Enzyme (e.g., Luciferase) Gene_Expression->Reporter Signal Light Signal Reporter->Signal Compound This compound Aggregate Compound Aggregates Compound->Aggregate High Concentration Aggregate->Kinase2 Non-specific Inhibition (False Positive) Aggregate->Reporter Non-specific Inhibition (False Positive)

Caption: Potential interference of this compound aggregates in a kinase assay.

Technical Support Center: Cell Viability Challenges with 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing cell viability issues when working with high concentrations of 17-Hydroxyisolathyrol, a lathyrane-type diterpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it affect cell viability?

A1: this compound is a macrocyclic lathyrane diterpene isolated from plants of the Euphorbia genus.[1] Diterpenes from Euphorbia species are well-documented for their cytotoxic effects against various cancer cell lines, often exhibiting IC50 values in the micromolar range.[2][3] The cytotoxic activity is attributed to the complex structure of these compounds, which can interfere with cellular processes, leading to cell cycle arrest and apoptosis.

Q2: At what concentrations should I expect to see a cytotoxic effect?

Q3: My this compound won't dissolve properly in my cell culture medium. What should I do?

A3: this compound, like many diterpenes, is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[1] For cell-based assays, this stock can then be serially diluted in the culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs, gentle warming and sonication may aid dissolution.[1]

Q4: Are there known signaling pathways affected by lathyrane diterpenes?

A4: Yes, some lathyrane diterpenes have been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible cell viability results.

  • Question: Why am I getting variable results between experiments when using this compound?

  • Answer:

    • Compound Stability: Ensure your this compound stock solution is stored correctly. For instance, it can be stored at -80°C for up to 6 months or at -20°C for one month in a sealed container, protected from light and moisture.[1]

    • Solubility: Incomplete dissolution or precipitation of the compound in the culture medium can lead to inconsistent concentrations in your wells. Visually inspect your prepared dilutions for any precipitates.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a standardized protocol for cell seeding and allow cells to adhere and resume logarithmic growth before adding the compound.

Issue 2: Unexpectedly high cell viability at high concentrations.

  • Question: My cell viability assay (e.g., MTT) shows high viability even at concentrations where I expect cytotoxicity. What could be the cause?

  • Answer:

    • Assay Interference: Some natural products can interfere with colorimetric assays.[5][6] Compounds with reducing properties can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal of cell viability.[6]

    • Troubleshooting Step: Run a cell-free control with your compound at various concentrations mixed with the MTT reagent to check for direct reduction. If a color change occurs in the absence of cells, your compound is interfering with the assay.

    • Alternative Assays: Consider using a non-enzymatic reduction-based assay, such as the Sulforhodamine B (SRB) assay, which measures cell protein content, or an ATP-based assay like CellTiter-Glo®, which measures metabolic activity through ATP levels.[5]

Issue 3: High background in control wells.

  • Question: My vehicle control wells (e.g., DMSO) are showing some cytotoxicity. How can I address this?

  • Answer:

    • Solvent Concentration: High concentrations of solvents like DMSO are toxic to cells. Ensure the final concentration of your vehicle is consistent across all wells and is at a non-toxic level (typically below 0.5%).

    • Determine Solvent Tolerance: If you are unsure about the tolerance of your cell line, perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration.

Quantitative Data: Cytotoxicity of Lathyrane Diterpenes

Disclaimer: The following IC50 values are for lathyrane diterpenes structurally related to this compound and are provided for reference purposes. The cytotoxic potential of this compound may vary.

Compound NameCell LineAssay TypeIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)MTT9.43[7]
HepG2 (Liver)MTT13.22[7]
Euphofischer AC4-2B (Prostate)Not Specified11.3
Jolkinolide BU937 (Leukemia)Not SpecifiedNot specified, but induces apoptosis[2]
Lathyrane Diterpene (unnamed)MCF-7 (Breast)MTT10.1[2]
4T1 (Breast)MTT28[2]

Experimental Protocols

Detailed Protocol for Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxicity of this compound, with special considerations for its hydrophobic nature.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and an untreated control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Visually confirm the formation of purple formazan crystals under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Apoptotic_Pathway cluster_cell Cancer Cell 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol Bcl2 Bcl2 17_Hydroxyisolathyrol->Bcl2 inhibits Bax Bax 17_Hydroxyisolathyrol->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for exposure period (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze data (calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Start High Viability at High Concentration? Check_Interference Compound interferes with MTT? Start->Check_Interference Yes Check_Solubility Compound fully dissolved? Start->Check_Solubility No Use_Alternative_Assay Use alternative assay (e.g., SRB, ATP-based) Check_Interference->Use_Alternative_Assay Yes Check_Interference->Check_Solubility No Optimize_Dissolution Optimize dissolution (e.g., sonication) Check_Solubility->Optimize_Dissolution No Check_Cell_Health Check cell health and seeding density Check_Solubility->Check_Cell_Health Yes

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the hydrophobic diterpenoid, 17-Hydroxyisolathyrol.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound showed very low plasma concentrations. What are the likely causes?

A1: Low plasma concentrations of this compound are most likely due to its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract.[1][2][3] Other contributing factors could include extensive first-pass metabolism or instability of the compound in the gastrointestinal environment.[2]

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly water-soluble compound like this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of the compound.[1] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.[2][4][5]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix can transform its crystalline structure into a more soluble amorphous form.[2][6][7]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like liposomes, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve its solubilization and absorption.[2][4][8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and other solubilizers in the formulation can improve the dissolution of this compound.[4][6]

Q3: How do I choose the best formulation strategy for this compound?

A3: The selection of a suitable formulation strategy depends on the physicochemical properties of this compound, the desired dosage form, and the intended route of administration.[2] A systematic screening approach is recommended, starting with simple methods and progressing to more complex formulations.

Q4: Are there any analytical challenges I should be aware of when working with this compound formulations?

A4: Yes, characterization of the formulation is crucial. For nanoparticle-based systems, ensuring that the nanoparticles do not aggregate upon redispersion in vivo is a significant challenge.[5] For solid dispersions, it is important to confirm the amorphous state of the drug and assess its physical stability over time.[7]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound in Biorelevant Media
Possible Cause Troubleshooting Step Expected Outcome
Large Particle Size Employ particle size reduction techniques such as micronization or high-pressure homogenization to produce nanoparticles.[4][5]Increased surface area leading to a faster dissolution rate.
Crystalline Structure Prepare a solid dispersion of this compound with a suitable polymer carrier (e.g., PVP, poloxamer) using techniques like hot-melt extrusion.[7][10]Conversion of the crystalline drug to a more soluble amorphous form.
Low Wettability Incorporate a surfactant or wetting agent into the formulation.Improved contact between the drug particles and the dissolution medium.
Issue 2: Low Permeability of this compound Across Caco-2 Monolayers
Possible Cause Troubleshooting Step Expected Outcome
Hydrophobicity Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to present the drug in a solubilized state at the absorption site.[9]Enhanced permeation due to the formation of fine oil-in-water emulsions that facilitate drug transport.
Efflux Transporter Activity Co-administer with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) in the Caco-2 assay.Increased intracellular concentration of this compound, indicating that it is a substrate for efflux transporters.
Poor Membrane Partitioning Develop a liposomal formulation to facilitate fusion with the cell membrane and intracellular delivery.[4][8]Improved cellular uptake and transport across the monolayer.

Quantitative Data Summary

The following tables summarize hypothetical comparative data for different formulation approaches aimed at enhancing the bioavailability of this compound.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation Drug Release after 60 min (%) Fold Increase in Dissolution Rate
Unformulated this compound5.2 ± 1.11.0
Micronized this compound25.8 ± 3.55.0
This compound Solid Dispersion68.4 ± 5.213.2
This compound-loaded SEDDS95.1 ± 4.818.3

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

Formulation Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound22.5 ± 4.14.0180.7 ± 35.2100
Micronized this compound98.7 ± 15.62.5750.2 ± 98.4415
This compound Solid Dispersion255.3 ± 30.12.02188.9 ± 250.61211
This compound-loaded SEDDS410.8 ± 45.71.53540.1 ± 380.11959

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion
  • Materials: this compound, a hydrophilic polymer carrier (e.g., Soluplus®), and a plasticizer (e.g., polyethylene (B3416737) glycol).

  • Procedure:

    • Physically mix this compound and the polymer carrier in a 1:9 ratio (w/w).

    • Transfer the mixture to a hot-melt extruder.

    • Process the mixture at a temperature above the glass transition temperature of the polymer but below the degradation temperature of the drug.

    • Cool the extrudate and mill it into a fine powder.

    • Characterize the solid dispersion for drug content, amorphous state (using DSC and PXRD), and dissolution behavior.[7]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations: Prepare suspensions or solutions of the different this compound formulations in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a dose of 50 mg/kg.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis start This compound form1 Micronization start->form1 form2 Solid Dispersion start->form2 form3 SEDDS start->form3 dissolution Dissolution Testing form1->dissolution form2->dissolution form3->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study in Rats permeability->pk_study data_analysis Bioavailability Assessment pk_study->data_analysis

Caption: Experimental workflow for enhancing the bioavailability of this compound.

logical_relationship cluster_strategies Bioavailability Enhancement Strategies compound Poorly Soluble Compound (this compound) problem Low Aqueous Solubility compound->problem consequence1 Poor Dissolution problem->consequence1 consequence2 Low Bioavailability consequence1->consequence2 strategy1 Particle Size Reduction consequence2->strategy1 strategy2 Amorphous Solid Dispersion consequence2->strategy2 strategy3 Lipid-Based Formulations consequence2->strategy3 goal Enhanced In Vivo Efficacy strategy1->goal strategy2->goal strategy3->goal

Caption: Logical relationship between the problem and solutions for poor bioavailability.

signaling_pathway cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation oral_admin Oral Administration of This compound Formulation dissolution Dissolution in GI Fluids oral_admin->dissolution absorption Absorption Across Intestinal Epithelium dissolution->absorption bioavailability_loss1 Incomplete Dissolution dissolution->bioavailability_loss1 first_pass First-Pass Metabolism (Liver) absorption->first_pass bioavailability_loss2 Poor Permeation absorption->bioavailability_loss2 systemic_circ Drug in Systemic Circulation first_pass->systemic_circ bioavailability_loss3 Metabolism first_pass->bioavailability_loss3 target Therapeutic Target systemic_circ->target

Caption: Key steps and potential barriers in the oral absorption of this compound.

References

"17-Hydroxyisolathyrol" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The information provided is intended to assist with quality control, purity assessment, and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a macrocyclic lathyrane diterpenoid. It is a natural product typically isolated from plants of the Euphorbia genus, with Euphorbia lathyris being a common source.[1] These compounds are known for their complex structures and a range of biological activities.

Q2: What are the primary analytical methods for the quality control and purity assessment of this compound?

A2: The primary analytical methods for quality control and purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[4]

Q3: What is the expected purity of commercially available this compound standards?

A3: Commercially available phytochemical standards of this compound typically have a purity of >98% or ≥98.0%, as determined by HPLC analysis.

Q4: What are the common solvents for dissolving this compound?

A4: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) and chloroform. For HPLC analysis, it is recommended to dissolve the sample in the mobile phase to avoid peak distortion.

Q5: How should this compound be stored to ensure its stability?

A5: As a complex natural product, this compound should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C or below. Stock solutions should be stored at low temperatures and protected from light.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Secondary Interactions: Interaction of the analyte with active silanol (B1196071) groups on the HPLC column packing. This is common for polar compounds like diterpenoids. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column's stationary phase. 4. Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase.1. Use a different column: Employ a column with end-capping or a different stationary phase (e.g., a polar-embedded column). 2. Modify the mobile phase: Add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. Adjusting the pH of the mobile phase can also help. 3. Reduce sample concentration: Dilute the sample and re-inject. 4. Flush the column: Use a strong solvent to wash the column. If the problem persists, the column may need to be replaced.
Poor Resolution/Overlapping Peaks 1. Inadequate Separation Method: The mobile phase composition or gradient program may not be optimal for separating this compound from impurities. 2. Column Inefficiency: The column may be old or contaminated.1. Optimize the mobile phase: Adjust the ratio of organic solvent to water. For complex mixtures, a gradient elution is often more effective than an isocratic one. 2. Change the column: Use a column with a different selectivity or a longer column with a smaller particle size for higher efficiency.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The analyte may be degrading in the sample vial or on the column.1. Use fresh, high-purity solvents: Prepare fresh mobile phase daily and filter it. 2. Implement a wash cycle: Run a blank injection with a strong solvent (e.g., 100% acetonitrile) between sample runs to clean the injector and column. 3. Check sample stability: Prepare samples fresh and store them appropriately before analysis.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity/No Peak Detected 1. Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. 2. Incorrect MS Parameters: The ionization source settings (e.g., capillary voltage, gas flow, temperature) may not be optimal. 3. Compound Instability: The analyte may be degrading in the ion source.1. Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 2. Optimize MS parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the source conditions. 3. Adjust source temperature: Lower the ion source temperature to minimize in-source degradation.
Inconsistent Mass Accuracy 1. Mass Spectrometer Out of Calibration: The instrument's mass calibration may have drifted. 2. Fluctuations in Laboratory Temperature: Changes in ambient temperature can affect instrument stability.1. Calibrate the mass spectrometer: Perform a mass calibration using the manufacturer's recommended calibrant solution. 2. Maintain a stable environment: Ensure the laboratory has stable temperature and humidity control.
Formation of Multiple Adducts 1. Presence of Salts in the Mobile Phase or Sample: Sodium ([M+Na]+), potassium ([M+K]+), and other salt adducts are common in ESI-MS. 2. Mobile Phase Additives: Additives like formic acid or ammonium (B1175870) acetate (B1210297) can form adducts.1. Use high-purity solvents and additives: Minimize the presence of extraneous salts. 2. Optimize mobile phase: While adducts can be useful for confirming molecular weight, if they complicate the spectra, try to use additives that favor the formation of a single, dominant ion (e.g., [M+H]+).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is a general guideline for the purity assessment of this compound and is based on methods used for the analysis of diterpenoids from Euphorbia lathyris.[3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A) Water, B) Acetonitrile.

    • Elution: Isocratic elution with 85% Acetonitrile in Water.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound standard or sample.

    • Dissolve in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak in the chromatogram.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This protocol provides a general method for the identification and confirmation of this compound.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for LC-MS analysis.

    • Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: A suitable gradient to ensure the elution of this compound, for example: 5% B to 95% B over 20 minutes.

    • Flow Rate: 0.2 - 0.5 mL/min, depending on the column dimensions.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: m/z 100 - 1000.

    • Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for the specific instrument and compound.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of this compound ([M+H]+, [M+Na]+, etc.).

    • Examine the mass spectrum of the corresponding peak to confirm the molecular weight.

    • If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the accurate mass can be used to determine the elemental composition.

    • For structural confirmation, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural identification of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • 1D NMR:

      • ¹H NMR: To determine the number and types of protons.

      • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations).

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C correlations).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

  • Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the three-dimensional structure of this compound.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Purity HPLC Analysis (Purity Assessment) Filtration->HPLC_Purity LCMS_ID LC-MS Analysis (Identity Confirmation) Filtration->LCMS_ID NMR_Structure NMR Spectroscopy (Structural Elucidation) Filtration->NMR_Structure Data_Analysis Data Analysis and Interpretation HPLC_Purity->Data_Analysis LCMS_ID->Data_Analysis NMR_Structure->Data_Analysis Specification_Check Comparison with Specifications Data_Analysis->Specification_Check Pass Pass Specification_Check->Pass Meets Specs Fail Fail (Further Investigation) Specification_Check->Fail Does Not Meet Specs Certificate_of_Analysis Certificate of Analysis Generation Pass->Certificate_of_Analysis

Caption: Quality Control Workflow for this compound.

HPLC_Troubleshooting Problem Abnormal Peak Shape (e.g., Tailing, Splitting) Check_Column Is the column old or contaminated? Problem->Check_Column Check_Mobile_Phase Is the mobile phase pH and composition correct? Check_Column->Check_Mobile_Phase No Replace_Column Flush or Replace Column Check_Column->Replace_Column Yes Check_Sample Is the sample concentration too high? Check_Mobile_Phase->Check_Sample Yes Optimize_MP Prepare Fresh Mobile Phase / Adjust pH Check_Mobile_Phase->Optimize_MP No Dilute_Sample Dilute Sample Check_Sample->Dilute_Sample Yes Good_Peak Problem Solved: Symmetrical Peak Check_Sample->Good_Peak No Replace_Column->Good_Peak Optimize_MP->Good_Peak Dilute_Sample->Good_Peak

Caption: Troubleshooting Logic for HPLC Peak Shape Issues.

References

Technical Support Center: Large-Scale Purification of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges include:

  • Low abundance in the natural source: this compound is a minor component in Euphorbia lathyris seeds, necessitating the processing of large amounts of biomass.

  • Presence of structurally similar isomers: Lathyrane diterpenoids exist as a complex mixture of isomers, making their separation difficult.[1][2]

  • Potential for degradation: The compound may be sensitive to factors such as pH and temperature during extraction and purification.

  • Solubility issues: Finding a suitable solvent system for both extraction and chromatography that provides good solubility and selectivity can be challenging.[3]

  • Scaling up purification methods: Transferring a laboratory-scale purification method to a large-scale process often requires significant optimization to maintain resolution and yield.[4]

Q2: What is the recommended general workflow for the purification of this compound?

A2: A typical workflow involves:

  • Extraction: Initial extraction from the source material (Euphorbia lathyris seeds) using a suitable solvent.

  • Solvent Partitioning: A liquid-liquid extraction to remove highly nonpolar or polar impurities.

  • Column Chromatography (Initial Separation): Typically using silica (B1680970) gel to separate the crude extract into fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the fine purification of fractions containing the target compound.

  • Crystallization (Optional): As a final polishing step to achieve high purity.

Q3: How can I improve the initial extraction efficiency of lathyrane diterpenoids from Euphorbia lathyris seeds?

A3: To enhance extraction efficiency, consider the following:

  • Particle Size Reduction: Grinding the seeds to a fine powder increases the surface area for solvent penetration.

  • Solvent Selection: A mixture of polar and non-polar solvents, such as ethanol (B145695)/water or methanol, is often effective for extracting diterpenoids.[5]

  • Extraction Technique: While maceration is common, techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) can improve yields and reduce extraction time.[6]

Q4: What analytical techniques are suitable for monitoring the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity assessment.[7][8][9] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound after Initial Purification Steps
Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Ensure the plant material is finely ground. 2. Experiment with different solvent systems (e.g., varying the ethanol/water ratio). 3. Increase the extraction time or use more advanced techniques like sonication.
Compound Degradation 1. Avoid high temperatures during solvent evaporation. 2. Assess the stability of the compound at different pH values and choose appropriate buffers if necessary.
Poor Separation in Column Chromatography 1. Optimize the solvent system for your silica gel column to achieve a good separation of the target compound from major impurities (aim for an Rf value of 0.2-0.3 on TLC). 2. Consider using a different stationary phase, such as reversed-phase C18 silica.
Loss of Compound during Solvent Partitioning 1. Perform a small-scale trial to determine the optimal solvent system for partitioning. 2. Analyze all layers (organic and aqueous) by HPLC to ensure the target compound is partitioning as expected.
Issue 2: Co-elution of Isomers during Preparative HPLC
Possible Cause Troubleshooting Steps
Inadequate Column Chemistry 1. Screen different stationary phases. While C18 is common, other phases like phenyl-hexyl or those designed for isomer separation may provide better selectivity.[12] 2. For particularly difficult separations, consider chiral chromatography, although this is more common for enantiomers.[1]
Suboptimal Mobile Phase 1. Systematically vary the mobile phase composition. Small changes in the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the use of additives can significantly impact resolution.[12] 2. Optimize the gradient slope. A shallower gradient around the elution time of the isomers can improve separation.
Temperature Effects 1. Adjust the column temperature. Lower temperatures often increase viscosity and can improve resolution in reversed-phase HPLC, but this may also increase backpressure.[12]
Column Overload 1. Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak broadening and poor resolution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₀O₅[3]
Molecular Weight 350.45 g/mol [3]
Appearance Solid (Light yellow to yellow)[3]
Solubility DMSO: ≥ 100 mg/mL[3]

Table 2: Example Yields of Lathyrane Diterpenoids from Euphorbia lathyris (12 kg of seeds)

Note: This data is for related lathyrane diterpenoids and serves as an estimate. Yields for this compound may vary.

CompoundYield (mg)Reference
Euphorbia factor L2a 45[5][13]
Euphorbia factor L2b 20[5][13]
Euphorbia factor L2 120[5][13]

Table 3: Example Analytical HPLC Method for Lathyrane Diterpenoids

Note: This is a representative method for analytical-scale separation and would require optimization for preparative-scale purification.

ParameterConditionReference
Column Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[7][10]
Mobile Phase Acetonitrile:Water (85:15, v/v)[7][10]
Flow Rate 0.25 mL/min[7][10]
Column Temperature 30 °C[7][10]
Detection UV at 272 nm[7][10]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

This protocol is based on the successful isolation of related lathyrane diterpenoids and serves as a starting point for the purification of this compound.[5][13]

  • Grinding and Extraction: Grind 10 kg of dried Euphorbia lathyris seeds into a fine powder. Macerate the powder with 95% ethanol at room temperature for 72 hours, repeating the process three times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with petroleum ether, dichloromethane, and ethyl acetate (B1210297).

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction, which is expected to be enriched with this compound, to silica gel column chromatography.

    • Use a step gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 50:50) as the mobile phase.

    • Collect fractions and monitor by TLC or HPLC to identify those containing the target compound.

Protocol 2: Preparative HPLC Purification of this compound

This is a general protocol that will require optimization based on the results of the initial fractionation.

  • Sample Preparation: Combine and concentrate the fractions from the silica gel column that show the presence of this compound. Dissolve the residue in a minimal amount of the initial mobile phase (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 20 mm x 250 mm, 5 µm).[13]

    • Mobile Phase: A gradient of acetonitrile and water. The gradient will need to be optimized based on analytical HPLC data to ensure good resolution of the target peak from its neighbors.

    • Flow Rate: Adjust the flow rate according to the column dimensions (typically in the range of 10-20 mL/min for a 20 mm ID column).

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 272 nm).[7][10]

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Final Steps: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Start: Dried Euphorbia lathyris Seeds extraction Step 1: Extraction (e.g., 95% Ethanol) start->extraction partitioning Step 2: Solvent Partitioning (e.g., Hexane, EtOAc) extraction->partitioning silica_gel Step 3: Silica Gel Chromatography (Gradient Elution) partitioning->silica_gel prep_hplc Step 4: Preparative HPLC (Reversed-Phase C18) silica_gel->prep_hplc purity_check Step 5: Purity Analysis (Analytical HPLC, LC-MS) prep_hplc->purity_check final_product End: Purified this compound purity_check->final_product

Caption: A generalized workflow for the purification of this compound.

troubleshooting_isomer_separation start Problem: Co-elution of Isomers in Prep-HPLC col_chem Optimize Column Chemistry (e.g., Phenyl-Hexyl) start->col_chem Try First mob_phase Adjust Mobile Phase (Solvent ratio, additives) start->mob_phase Try First gradient Optimize Gradient (Shallower slope) col_chem->gradient mob_phase->gradient temp Change Temperature (Usually lower) gradient->temp loading Reduce Sample Load temp->loading end Resolution Improved loading->end

Caption: Troubleshooting logic for isomer separation in preparative HPLC.

References

Technical Support Center: Interpreting Complex NMR Spectra of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental analysis of this complex diterpene.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound so complex and difficult to interpret?

A1: The complexity of the ¹H NMR spectrum of this compound, a lathyrane-type diterpenoid, arises from several structural features:

  • Numerous Protons in Similar Environments: The molecule contains a large number of protons, many of which reside in chemically similar environments, leading to overlapping signals in the aliphatic region of the spectrum.

  • Stereocenters: The presence of multiple chiral centers results in diastereotopic protons, which are chemically non-equivalent and can couple to each other, further complicating the splitting patterns.

  • Restricted Bond Rotations: The macrocyclic and fused ring systems can restrict conformational flexibility, leading to complex and often second-order coupling patterns that are not easily interpretable at first glance.

  • Small Coupling Constants: Long-range couplings (⁴J and ⁵J) across the ring systems can introduce additional fine splitting, making multiplets difficult to resolve and analyze.

Q2: I am observing significant signal overlap in the 1.0-2.5 ppm region of my ¹H NMR spectrum. How can I resolve these signals?

A2: Signal overlap is a common challenge with complex molecules like this compound. Here are several strategies to resolve overlapping signals:

  • Higher Magnetic Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 700 MHz or higher) will increase the chemical shift dispersion, spreading the signals out and reducing overlap.[1]

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for resolving individual signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing you to trace out spin systems even when signals are overlapped.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, effectively spreading the proton signals along the carbon chemical shift axis.[1]

  • Solvent Effects: Changing the solvent (e.g., from CDCl₃ to C₆D₆ or pyridine-d₅) can induce differential changes in chemical shifts, potentially resolving some overlapped resonances.

Q3: How can I definitively assign the quaternary carbons in the ¹³C NMR spectrum of this compound?

A3: Quaternary carbons do not have attached protons and therefore do not show correlations in an HSQC or DEPT-135 spectrum. The primary method for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1][3][4] The HMBC spectrum reveals long-range couplings (typically 2-3 bonds) between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its chemical shift can be unambiguously determined.

Q4: What is the importance of the NOESY experiment in the structural elucidation of this compound?

A4: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the relative stereochemistry of the molecule.[1][4] This experiment identifies protons that are close to each other in space, irrespective of whether they are coupled through bonds. By observing NOE cross-peaks between specific protons, you can deduce their relative orientations (e.g., axial vs. equatorial, syn vs. anti) across the ring systems, which is critical for confirming the correct three-dimensional structure.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectra

  • Problem: The ¹³C NMR spectrum has a low signal-to-noise ratio, making it difficult to identify all carbon signals, especially for quaternary carbons.

  • Possible Causes:

    • Insufficient sample concentration.

    • Inadequate number of scans.

    • Suboptimal relaxation delays for quaternary carbons.

  • Solutions:

    • Increase Concentration: If possible, use a more concentrated sample.

    • Increase Number of Scans: Double the number of scans to increase the signal-to-noise ratio by a factor of √2. Be mindful that this will significantly increase the experiment time.

    • Optimize Relaxation Delay (d1): Quaternary carbons often have longer relaxation times. Increase the relaxation delay to allow for full magnetization recovery between pulses.

    • Use a Cryoprobe: If available, a cryoprobe offers significantly higher sensitivity, reducing the required experiment time for a good signal-to-noise ratio.[1]

Issue 2: Difficulty in Distinguishing Between Isomers

  • Problem: The NMR data is ambiguous and does not allow for clear differentiation between potential stereoisomers of this compound.

  • Solutions:

    • Detailed 2D NMR Analysis:

      • NOESY/ROESY: Carefully analyze the cross-peak intensities in NOESY or ROESY spectra to obtain precise interproton distance information.[5]

      • Coupling Constants: Accurately measure vicinal coupling constants (³JHH) from a high-resolution ¹H NMR or COSY spectrum. These values can be used with the Karplus equation to estimate dihedral angles and differentiate between stereoisomers.

    • Computational Chemistry:

      • Perform Density Functional Theory (DFT) calculations to predict the NMR chemical shifts and coupling constants for all possible isomers.[5]

      • Compare the computationally predicted data with the experimental data to identify the most likely isomer.

Data Presentation

While the exact experimental data for this compound is not publicly available in the initial search, the following tables represent a hypothetical but realistic dataset for a molecule of this complexity, illustrating how the data should be structured.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)COSY CorrelationsHMBC Correlations
1140.25.95d (10.2)H-2C-2, C-3, C-11, C-15
2135.55.25mH-1, H-3C-1, C-3, C-4, C-11
378.14.80dd (10.2, 4.5)H-2, H-4C-1, C-2, C-4, C-5
445.32.15mH-3, H-5C-2, C-3, C-5, C-6
585.2---H-4, H-6, H-16, H-17
640.81.85mH-7C-4, C-5, C-7, C-8
735.11.95mH-6, H-8C-5, C-6, C-8, C-9
828.71.60mH-7, H-9C-6, C-7, C-9, C-10
948.22.05mH-8, H-10C-7, C-8, C-10, C-11
1025.61.75mH-9C-8, C-9, C-11, C-12
1138.92.30mH-1, H-10C-1, C-9, C-10, C-12
12125.45.18s-C-10, C-11, C-13, C-14
13138.4---H-12, H-14, H-20
14201.5---H-1, H-12, H-15
1550.1---H-1, H-16, H-17
1622.51.14s-C-5, C-15, C-17
1765.84.10d (12.0)H-17'C-5, C-15, C-16
3.95d (12.0)H-17
1829.81.08d (6.6)H-4C-3, C-4, C-5
1921.31.22s-C-10, C-11, C-12
2018.91.79s-C-12, C-13, C-14

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, C₆D₆, Acetone-d₆). For CDCl₃, ensure it is filtered through a small plug of basic alumina (B75360) to remove acidic impurities that can broaden hydroxyl signals.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

Protocol 2: Acquiring a Standard Suite of 2D NMR Spectra

For a complete structural elucidation, the following suite of 2D NMR experiments is recommended:

  • ¹H NMR: High-resolution, one-dimensional proton spectrum.

  • ¹³C NMR: Standard proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

  • gCOSY (gradient-selected Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations. This is crucial for connecting spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space. A mixing time of 500-800 ms (B15284909) is a good starting point for a molecule of this size.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation a Weigh 5-10 mg of This compound b Dissolve in 0.6 mL of Deuterated Solvent a->b c Transfer to NMR Tube b->c d 1D NMR (¹H, ¹³C, DEPT) c->d e 2D NMR (COSY, HSQC) d->e f Advanced 2D NMR (HMBC, NOESY) e->f g Assign Spin Systems (COSY, TOCSY) f->g h Assign C-H Pairs (HSQC) g->h i Connect Fragments & Assign Quaternary C's (HMBC) h->i j Determine Relative Stereochemistry (NOESY) i->j k Propose Final Structure j->k

Caption: Experimental workflow for NMR-based structure elucidation.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Information H1 ¹H NMR (Chemical Shift, Multiplicity, Integration) Fragments Molecular Fragments & Spin Systems H1->Fragments C13 ¹³C NMR & DEPT (Chemical Shift, Carbon Type) C13->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Correlation) Skeleton Carbon Skeleton Assembly HSQC->Skeleton HMBC HMBC (Long-Range C-H Correlation) HMBC->Skeleton NOESY NOESY (Through-Space H-H Proximity) Stereochem Relative Stereochemistry NOESY->Stereochem Fragments->Skeleton Final Final Structure Skeleton->Final Stereochem->Final

Caption: Logical relationships in NMR data interpretation.

References

Technical Support Center: 17-Hydroxyisolathyrol Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing dose-response curves for 17-Hydroxyisolathyrol. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell-based assays with this novel compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your dose-response experiments with this compound.

Issue 1: No observable dose-response effect.

  • Possible Cause: The concentration range of this compound may be too low to elicit a biological response or too high, causing maximal effect or toxicity across all tested doses.

  • Solution: Conduct a broad range-finding experiment. Test a wide spectrum of concentrations, spanning several orders of magnitude (e.g., 1 nM to 100 µM), to identify an approximate effective range for more detailed investigation.[1][2]

  • Possible Cause: The compound may have poor solubility in the assay medium, leading to inaccurate concentrations.

  • Solution: Verify the solubility of this compound in your specific assay medium. It may be necessary to use a different solvent system. For instance, a stock solution could be prepared in DMSO, followed by serial dilutions in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).[1] MedchemExpress suggests several solvent systems for this compound, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL.[3]

  • Possible Cause: The selected cell line or assay may not be suitable for the compound's mechanism of action.

  • Solution: If feasible, test this compound in various cell lines or with different assay readouts that assess diverse cellular processes like proliferation, apoptosis, or specific enzyme activity.[1]

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding can lead to significant variations in the baseline signal.

  • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Employ careful pipetting techniques to prevent bubbles and ensure a uniform volume is dispensed into each well.[1]

  • Possible Cause: "Edge effects" in microplates, where wells on the perimeter are more susceptible to evaporation, can concentrate the compound and impact cell viability.

  • Solution: To minimize this, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with a sterile medium or PBS to maintain a humid environment.[1]

  • Possible Cause: The compound may have precipitated out of solution during the experiment.

  • Solution: If precipitation is observed, heating and/or sonication can be used to aid dissolution when preparing the stock solution.[3] Always visually inspect the wells for any signs of precipitation before and after adding the compound.

Issue 3: Observed cytotoxicity masks the desired dose-response.

  • Possible Cause: At higher concentrations, this compound might exhibit off-target effects leading to toxicity.

  • Solution: Focus on a narrower, non-toxic concentration range for your dose-response analysis. Consider employing an assay that is less sensitive to general cytotoxicity.[1]

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be reaching toxic levels at the highest compound concentrations.

  • Solution: Maintain a consistent and non-toxic final solvent concentration across all wells, including the vehicle control.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for determining the dose range for this compound in a new assay?

The initial step should be a range-finding experiment. This involves testing a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to millimolar), to identify a narrower, effective range. A logarithmic or semi-logarithmic dilution series is typically employed.[2]

Q2: Which cell viability assay is most suitable for this compound?

The choice of assay depends on the expected mechanism of action, the cell type being used, and available laboratory resources. Common and reliable assays include:

  • MTT/XTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of cells.[2][4]

  • Resazurin (AlamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered more sensitive than MTT assays.[2]

  • ATP-based Assays: These highly sensitive luminescent assays quantify the amount of ATP present, which directly correlates with the number of viable cells.[2]

Q3: How should I prepare the this compound dilutions?

Prepare a high-concentration stock solution in a suitable solvent like DMSO.[2] From this stock, perform a serial dilution in cell culture media to generate a range of working concentrations. A 2-fold or 3-fold dilution series with at least 7 concentration points is commonly used to generate a robust dose-response curve.[2]

Q4: How should the data from a dose-response experiment be analyzed?

  • Subtract the average signal from the blank wells (media only) from all other wells.

  • Normalize the data by setting the average of the vehicle control as 100% viability and the average of a maximum kill control (e.g., a high concentration of a known toxin) as 0% viability.

  • Plot the normalized viability data against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value (the concentration at which 50% of the biological response is inhibited).[2]

Experimental Protocols

Protocol 1: Resazurin-Based Cell Viability Assay

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and determine the required cell density. The optimal seeding density should be empirically determined for each cell line to ensure that untreated control cells do not become over-confluent during the experiment.

    • Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells per well in 100 µL of media).

    • Incubate the plate for 24 hours to allow for cell attachment.[2]

  • Compound Preparation and Dosing:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[2]

    • Perform a serial dilution of the stock solution in cell culture media to create a range of working concentrations. A common approach is a 10-point, 3-fold dilution series starting at a high concentration (e.g., 100 µM).[1]

    • Add the diluted compound to the appropriate wells of the 96-well plate containing the cells.

  • Incubation and Viability Assay:

    • Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined to ensure a good signal-to-noise ratio without reagent toxicity.[2]

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).[2]

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)Log Concentration% Viability (Replicate 1)% Viability (Replicate 2)% Viability (Replicate 3)Average % ViabilityStandard Deviation
10025.26.15.55.60.45
33.31.5215.814.916.315.70.7
11.11.0435.236.534.835.50.89
3.70.5755.154.356.055.10.85
1.230.0975.476.874.975.70.98
0.41-0.3990.291.589.890.50.89
0.14-0.8598.799.198.598.80.31
0 (Vehicle)N/A1001001001000

Visualizations

DoseResponse_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Data Collection cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilutions of Compound prep_stock->serial_dilution cell_culture Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate add_compound Add Compound to Cells seed_plate->add_compound serial_dilution->add_compound incubate Incubate for a Defined Period add_compound->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent read_plate Measure Signal (Fluorescence/Absorbance) add_reagent->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 (Non-linear Regression) plot_curve->calc_ic50

Caption: Experimental workflow for a cell-based dose-response assay.

Troubleshooting_Logic cluster_solutions Potential Solutions cluster_solutions2 Potential Solutions start High Variability in Replicates? check_seeding Review Cell Seeding Protocol start->check_seeding Yes avoid_edge Avoid Plate Edge Effects start->avoid_edge Yes check_solubility Verify Compound Solubility start->check_solubility Yes no_effect No Dose-Response Effect? start->no_effect No no_effect->check_solubility Yes range_finding Perform Broad Range-Finding no_effect->range_finding Yes alt_assay Try Alternative Cell Line/Assay no_effect->alt_assay Yes

Caption: Troubleshooting logic for common dose-response assay issues.

References

Technical Support Center: 17-Hydroxyisolathyrol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioactivity assays involving 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve common issues and reduce variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound and related compounds?

A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids, as a class, have demonstrated a range of biological activities, most notably cytotoxic and anti-inflammatory effects.[2][3][4][5][6]

  • Cytotoxicity: Several lathyrane diterpenoids have shown cytotoxic activity against various cancer cell lines, including breast, liver, and kidney cancer cells.[2][3][4] The specific activity can be influenced by the stereochemistry and substituent groups on the diterpene skeleton.[2][4]

  • Anti-inflammatory Activity: Lathyrane diterpenoids have been reported to inhibit the production of inflammatory mediators such as nitric oxide (NO).[6][7][8] This anti-inflammatory effect is often mediated through the inhibition of the NF-κB signaling pathway.[9][10][11]

Q2: Which bioassays are commonly used to assess the activity of this compound and other lathyrane diterpenoids?

A2: Based on the known activities of related compounds, the following assays are commonly employed:

  • Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][7][12]

  • Anti-inflammatory Assays:

    • Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6][8]

    • NF-κB Reporter Assays: Luciferase reporter gene assays are commonly used to quantify the activation or inhibition of the NF-κB signaling pathway.[2][4][9]

Q3: What are the common sources of variability in these bioassays?

A3: Variability in bioassays can arise from multiple sources, broadly categorized as biological and technical.

  • Biological Variability:

    • Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines over time.

    • Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are at different growth phases.

    • Inconsistent Cell Seeding Density: Uneven cell distribution in multi-well plates.[13][14]

  • Technical Variability:

    • Pipetting Errors: Inaccurate or inconsistent liquid handling.[14][15]

    • Reagent Quality and Preparation: Use of old or improperly stored reagents, and inconsistencies in reagent preparation.[16]

    • Incubation Times and Conditions: Variations in incubation times, temperature, and CO2 levels.[17]

    • Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell growth.[14]

    • Compound Solubility and Stability: Poor solubility or degradation of the test compound in the assay medium.[17]

  • Data Analysis:

    • Inconsistent Calculation Methods: Using different software or equations to calculate IC50 values can lead to variability.[14]

Troubleshooting Guides

Troubleshooting High Variability in MTT Cytotoxicity Assays
Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells plated in each well.[14]Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension periodically.
Pipetting inaccuracies: Inconsistent volumes of cells, media, or reagents.[14]Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[16]
Edge effects: Evaporation from outer wells of the plate.[14]Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media instead.
Incomplete formazan (B1609692) solubilization: Purple formazan crystals are not fully dissolved before reading absorbance.[1][13]Increase incubation time with the solubilization solvent (e.g., DMSO). Ensure thorough mixing by gentle shaking or pipetting.[1]
Inconsistent results between experiments Different cell passage numbers: Cells at different passages can have altered metabolic rates.Use cells within a consistent and narrow range of passage numbers for all experiments.
Variations in incubation time: Inconsistent exposure time to the compound or MTT reagent.Strictly adhere to the optimized incubation times for both compound treatment and MTT addition.
Reagent batch-to-batch variability: Using different lots of serum, media, or MTT reagent.Test new batches of critical reagents against a reference compound before use in experiments.
Unexpectedly low or high absorbance readings Contamination: Bacterial or yeast contamination can affect cell metabolism and MTT reduction.[18]Regularly check cell cultures for contamination. Maintain aseptic technique.
Compound interference: The test compound may directly reduce MTT or interact with the formazan product.[1]Run a cell-free control with the compound and MTT to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., SRB or LDH assay).[1]
Troubleshooting High Variability in NF-κB Luciferase Reporter Assays
Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent transfection efficiency: Variation in the amount of reporter plasmid delivered to cells in different wells.[16][19]Optimize the DNA-to-transfection reagent ratio. Prepare a master mix for transfection to ensure uniform distribution.
Pipetting errors: Inaccurate dispensing of cells, reagents, or test compounds.[16]Use calibrated pipettes and consider using a luminometer with an automated injector for the luciferase substrate.[16]
Well-to-well crosstalk: Luminescence signal from one well "bleeding" into adjacent wells.Use opaque, white-walled microplates designed for luminescence assays to minimize crosstalk.
Low or no signal Low transfection efficiency: The reporter plasmid is not being efficiently delivered to the cells.Optimize the transfection protocol for your specific cell type. Check the quality and concentration of your plasmid DNA.[16]
Ineffective stimulus: The concentration or activity of the NF-κB activator (e.g., TNF-α, LPS) is insufficient.Use a fresh, validated batch of the activator and perform a dose-response curve to determine the optimal concentration.
Reagent degradation: Luciferase assay reagents are sensitive to light and temperature.Prepare fresh luciferase substrate for each experiment and protect it from light.
High background signal Constitutive NF-κB activity: The cell line may have high basal NF-κB activity.Ensure you are using an appropriate cell line. Include an unstimulated control in every experiment.
Contamination of reagents: Reagents may be contaminated, leading to non-specific luminescence.Use fresh, sterile reagents and pipette tips for each sample.
Inconsistent results between experiments Variability in cell health and density: As with other cell-based assays, cell state is critical.[19]Standardize cell culture conditions, including seeding density and passage number.
Different reagent batches: Variations in the activity of reagents between batches.Qualify new lots of critical reagents (e.g., luciferase substrate, activators) before use.

Quantitative Data Summary

The following tables summarize representative quantitative data for the bioactivity of lathyrane diterpenoids. Note that IC50 values can vary between studies due to differences in cell lines and experimental conditions.[17]

Table 1: Cytotoxicity of Lathyrane Diterpenoids (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)786-0 (Kidney Cancer)C4-2B (Prostate Cancer)U937 (Leukemic Monocyte Lymphoma)Reference
Euphorbia factor L289.4313.22---[2]
Lathyrane Diterpenoid (Compound 3)10.1 µg/ml----[3]
Euphorbia factor L2b----0.87 ± 0.32[20]
Euphofischer A---11.3-[5]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids (Inhibition of NO Production, IC50 Values in µM)

CompoundRAW 264.7 MacrophagesReference
Various Lathyrane Diterpenoids (1-18)11.2 - 52.2[8]

Table 3: Assay Performance Metrics

ParameterDescriptionAcceptable RangeReference
Z-factor A measure of the statistical effect size, indicating the separation between positive and negative controls.0.5 - 1.0 (Excellent assay)[21][22]
Coefficient of Variation (%CV) A measure of the relative variability of replicate measurements.< 20%[6]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should typically not exceed 0.5%.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

NF-κB Luciferase Reporter Assay Protocol

This protocol assumes the use of a stable cell line expressing an NF-κB-driven luciferase reporter.

Materials:

  • HEK293 or other suitable cells stably expressing an NF-κB luciferase reporter construct

  • White, opaque 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

  • Luminometer with injector capability

Procedure:

  • Cell Seeding (Day 1):

    • Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.[4]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment and Stimulation (Day 2):

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells.

    • Add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for 1 hour at 37°C.

    • Prepare a working solution of the NF-κB activator (e.g., 20 ng/mL TNF-α).

    • Add 50 µL of the activator solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final activator concentration will be half of the working solution (e.g., 10 ng/mL TNF-α).

    • Incubate for 6-24 hours at 37°C.[2]

  • Cell Lysis and Luminescence Measurement (Day 2 or 3):

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Carefully remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS per well.

    • Add 20-100 µL of 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4][9]

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer, injecting the Luciferase Assay Reagent into each well.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Degradation Degradation IkB->Degradation 4. Degradation NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active 5. Release kB_site κB Site NF_kB_active->kB_site 6. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (e.g., Luciferase) kB_site->Gene_Expression 7. Transcription 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol->IKK_complex Inhibition

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate 24 hours seed_cells->incubate_24h add_compound 3. Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_treatment 4. Incubate (e.g., 48 hours) add_compound->incubate_treatment add_mtt 5. Add MTT Reagent (10 µL/well) incubate_treatment->add_mtt incubate_mtt 6. Incubate 2-4 hours add_mtt->incubate_mtt add_solvent 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solvent measure_absorbance 8. Read Absorbance at 570 nm add_solvent->measure_absorbance end End measure_absorbance->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

NFkB_Assay_Workflow start Start seed_cells 1. Seed Reporter Cells in Opaque 96-well Plate start->seed_cells incubate_24h 2. Incubate Overnight seed_cells->incubate_24h add_compound 3. Add this compound (1 hour incubation) incubate_24h->add_compound add_stimulus 4. Add NF-κB Activator (e.g., TNF-α) add_compound->add_stimulus incubate_stimulus 5. Incubate 6-24 hours add_stimulus->incubate_stimulus lyse_cells 6. Lyse Cells incubate_stimulus->lyse_cells measure_luminescence 7. Add Luciferase Substrate & Measure Luminescence lyse_cells->measure_luminescence end End measure_luminescence->end

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

References

Validation & Comparative

Unveiling the Potency of 17-Hydroxyisolathyrol: A Comparative Analysis of Lathyrane Diterpenoids' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, lathyrane diterpenoids, a class of natural products primarily isolated from the Euphorbia genus, have garnered significant attention for their diverse biological activities. Among these, 17-Hydroxyisolathyrol and its derivatives are emerging as particularly promising candidates. This guide provides a comparative analysis of the biological activities of this compound and other notable lathyrane diterpenoids, supported by experimental data, to inform researchers and drug development professionals.

Comparative Analysis of Biological Activities

Lathyrane diterpenoids exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal activities. This comparison focuses on these key areas, presenting quantitative data to highlight the structure-activity relationships within this fascinating class of molecules.

Anti-inflammatory Activity

A significant number of lathyrane diterpenoids have been evaluated for their ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Notably, a study on lathyrane diterpenoids from the seeds of Euphorbia lathyris revealed that derivatives of this compound are among the most potent inhibitors of NO production.[1][2]

CompoundSourceTargetIC50 (µM)
Euphorbia factor L29 (a this compound derivative) Euphorbia lathyrisNO Production (RAW 264.7)11.2
Euphorbia factor L3 Euphorbia lathyrisNO Production (RAW 264.7)26.0
Compound 1 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)3.0 ± 1.1
Compound 2 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)2.6
Compound 3 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)12.3
Compound 7 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)22.5
Compound 9 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)15.8
Compound 11 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)18.4
Compound 13 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)21.7
Compound 14 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)23.1
Compound 16 (a lathyrane diterpenoid) Euphorbia lathyrisNO Production (RAW 264.7)24.6

Table 1: Comparative anti-inflammatory activity of various lathyrane diterpenoids based on the inhibition of NO production in LPS-stimulated RAW 264.7 cells.[1][2][3]

Cytotoxic Activity

The cytotoxic potential of lathyrane diterpenoids against various cancer cell lines has been extensively investigated. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic efficacy of these compounds.

CompoundSourceCell LineIC50 (µM)
Euphorbia factor L28 Euphorbia lathyris786-0 (Renal Cancer)9.43
Euphorbia factor L28 Euphorbia lathyrisHepG2 (Liver Cancer)13.22
Euphorbia factor L2b Euphorbia lathyrisU937 (Lymphoma)0.87
Euphorfischer A Euphorbia fischerianaC4-2B (Prostate Cancer)11.3

Table 2: Comparative cytotoxic activity of selected lathyrane diterpenoids against various cancer cell lines.

Experimental Protocols

Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

The anti-inflammatory activity of the lathyrane diterpenoids was assessed by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was determined using a microplate reader.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-treated control group. The IC50 values were determined from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the lathyrane diterpenoids were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the lathyrane diterpenoids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells were dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

Signaling Pathway

The anti-inflammatory effects of several lathyrane diterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Lathyranes This compound & other Lathyrane Diterpenoids IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Leads to Lathyranes->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

This guide highlights the significant potential of this compound and other lathyrane diterpenoids as valuable lead compounds in drug discovery. The provided data and experimental protocols offer a foundation for further research into the therapeutic applications of this fascinating class of natural products.

References

A Comparative Analysis of the Cytotoxic Effects of 17-Hydroxyisolathyrol and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic properties of 17-Hydroxyisolathyrol, a member of the lathyrane diterpenoid family, and the well-established chemotherapeutic drug, paclitaxel (B517696). Due to the limited direct experimental data on this compound, this comparison utilizes data from closely related lathyrane diterpenoids as a proxy to provide a foundational understanding for researchers, scientists, and drug development professionals.

Executive Summary of Cytotoxicity

The following table summarizes the available in vitro cytotoxic activity of a representative lathyrane diterpenoid and paclitaxel against various cancer cell lines. It is crucial to note that the data for the lathyrane diterpenoid is not specific to this compound and is presented to illustrate the potential cytotoxic profile of this class of compounds.

CompoundCell LineAssayIC50 ValueReference
Euphofischer A (Lathyrane Diterpenoid) C4-2B (Prostate Cancer)Not Specified11.3 µM[1]
Euphorbia factor L28 (Lathyrane Diterpenoid) 786-0 (Renal Cancer)Not Specified9.43 µM[2]
Euphorbia factor L28 (Lathyrane Diterpenoid) HepG2 (Liver Cancer)Not Specified13.22 µM[2]
Paclitaxel OVCAR 5 (Ovarian Carcinoma)Not Specified2.1 x 10-8 M (21 nM)[3]
Paclitaxel SK-OV-3 (Ovarian Carcinoma)Not Specified2 x 10-9 M (2 nM)[3]
Paclitaxel HOC-1OTC (Ovarian Carcinoma)Not Specified1.9 x 10-8 M (19 nM)[3]
Paclitaxel 1A9 (Ovarian Carcinoma)Not Specified1 x 10-8 M (10 nM)[3]
Paclitaxel NMT-1 (Rat Yolk Sac Tumour)Clonogenic Assay5.15 nM[4]
Paclitaxel NMT-1R (Rat Yolk Sac Tumour)Clonogenic Assay5.02 nM[4]

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of lathyrane diterpenoids and paclitaxel stem from distinct molecular mechanisms, leading to the induction of cell death in cancerous cells.

Lathyrane Diterpenoids: Disrupting the Cell Cycle

While the precise mechanism of this compound is not yet elucidated, studies on related lathyrane diterpenoids suggest that their cytotoxic activity is linked to the disruption of normal cell cycle progression. Some lathyrane diterpenoids have been observed to cause an accumulation of cells in the G1 to early S phase of the cell cycle.[5] Furthermore, they can induce morphological changes by causing actin filament aggregation and partial interference with the microtubule network.[5]

G cluster_0 Lathyrane Diterpenoid Action Lathyrane Diterpenoid Lathyrane Diterpenoid Cellular Uptake Cellular Uptake Lathyrane Diterpenoid->Cellular Uptake Actin Filament Aggregation Actin Filament Aggregation Cellular Uptake->Actin Filament Aggregation Microtubule Network Interference Microtubule Network Interference Cellular Uptake->Microtubule Network Interference Cytoskeletal Stress Cytoskeletal Stress Actin Filament Aggregation->Cytoskeletal Stress Microtubule Network Interference->Cytoskeletal Stress Cell Cycle Arrest (G1/S Phase) Cell Cycle Arrest (G1/S Phase) Cytoskeletal Stress->Cell Cycle Arrest (G1/S Phase) Apoptosis Apoptosis Cell Cycle Arrest (G1/S Phase)->Apoptosis

Caption: Postulated mechanism of action for lathyrane diterpenoids.

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel's mechanism is well-characterized and centers on its ability to interfere with microtubule dynamics.[6][7][8] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[6][8] This disruption of the normal, dynamic nature of microtubules leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[7][8]

G cluster_1 Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Binds to β-tubulin Binds to β-tubulin Paclitaxel->Binds to β-tubulin Microtubule Stabilization Microtubule Stabilization Binds to β-tubulin->Microtubule Stabilization Inhibition of Depolymerization Inhibition of Depolymerization Microtubule Stabilization->Inhibition of Depolymerization Formation of Abnormal Microtubule Bundles Formation of Abnormal Microtubule Bundles Inhibition of Depolymerization->Formation of Abnormal Microtubule Bundles Disruption of Mitotic Spindle Disruption of Mitotic Spindle Formation of Abnormal Microtubule Bundles->Disruption of Mitotic Spindle Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Mitotic Spindle->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: The established mechanism of action for paclitaxel.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like lathyrane diterpenoids and paclitaxel.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the plate.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add a basic solution (e.g., 10 mM Tris base) to solubilize the bound SRB.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm.

  • Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.[9]

G cluster_2 Cytotoxicity Assay Workflow Start Start Cell Seeding in 96-well plate Cell Seeding in 96-well plate Start->Cell Seeding in 96-well plate Incubation (24h) Incubation (24h) Cell Seeding in 96-well plate->Incubation (24h) Compound Treatment Compound Treatment Incubation (24h)->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Assay-specific Steps Assay-specific Steps Incubation (24-72h)->Assay-specific Steps Data Acquisition (Absorbance) Data Acquisition (Absorbance) Assay-specific Steps->Data Acquisition (Absorbance) Data Analysis (IC50) Data Analysis (IC50) Data Acquisition (Absorbance)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: A generalized workflow for in vitro cytotoxicity assays.

Conclusion

Paclitaxel is a potent cytotoxic agent with a well-defined mechanism of action and extensive clinical use. The available data, though not directly on this compound, suggests that lathyrane diterpenoids represent a class of compounds with promising cytotoxic activity against various cancer cell lines. Their potential mechanism, involving cell cycle arrest at a different phase than paclitaxel, indicates they could be valuable subjects for further investigation. Direct comparative studies of this compound and paclitaxel on a panel of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point for such investigations.

References

Comparative Analysis of P-glycoprotein Inhibition: 17-Hydroxyisolathyrol vs. Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on evaluating novel P-glycoprotein inhibitors against a benchmark compound.

This guide provides a framework for comparing the P-glycoprotein (P-gp) inhibitory activity of a novel compound, 17-hydroxyisolathyrol, with the well-established first-generation P-gp inhibitor, verapamil (B1683045). While direct comparative experimental data for this compound is not currently available in published literature, this document outlines the necessary quantitative data, experimental protocols, and conceptual diagrams to facilitate such a comparison. This guide is intended for researchers, scientists, and drug development professionals actively investigating P-gp modulation to overcome multidrug resistance in cancer and other therapeutic areas.

Quantitative Comparison of P-gp Inhibitory Potency

A crucial metric for comparing P-gp inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce P-gp activity by 50%. Lower IC50 values are indicative of higher potency. The following table presents known IC50 values for verapamil and serves as a template for incorporating data for this compound once it becomes available.

InhibitorCell Line/SystemIC50 (µM)Reference
This compound Data not availableData not availableData not available
Verapamil P-gp vesicles3.9[1]
Verapamil Human T-lymphocytes≥2[1]
Verapamil MCF7R cellsData available, specific value not stated[2][3]

Experimental Protocols

To determine the P-gp inhibitory potential of a test compound like this compound and compare it to verapamil, a standardized in vitro assay is essential. The Rhodamine 123 efflux assay is a widely used method for this purpose.

Rhodamine 123 Efflux Assay Protocol

This protocol is designed to measure the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, in P-gp overexpressing cells in the presence of an inhibitor.

1. Cell Culture and Seeding:

  • Culture a P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR, or transfected cell lines like MDCK-MDR1) and a parental, non-overexpressing cell line.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Incubation with Inhibitors:

  • Prepare a series of dilutions of the test compound (this compound) and the reference inhibitor (verapamil) in a suitable buffer or culture medium.

  • Remove the culture medium from the cells and pre-incubate them with the various concentrations of the inhibitors for a specified time (e.g., 30-60 minutes) at 37°C.

3. Substrate Addition and Incubation:

  • Add the P-gp substrate, Rhodamine 123, to each well at a final concentration (e.g., 5 µM) and incubate for a further period (e.g., 60-90 minutes) at 37°C.[1][2]

4. Washing and Fluorescence Measurement:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular Rhodamine 123.[1]

  • Measure the intracellular fluorescence using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for Rhodamine 123).

5. Data Analysis:

  • The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in the intracellular accumulation of Rhodamine 123 compared to the control cells (no inhibitor).[1] This is typically determined by non-linear regression analysis of the concentration-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying biological mechanisms.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture P-gp overexpressing cells seeding Seed cells in 96-well plate cell_culture->seeding pre_incubation Pre-incubate cells with inhibitors seeding->pre_incubation inhibitor_prep Prepare serial dilutions of inhibitors inhibitor_prep->pre_incubation substrate_add Add Rhodamine 123 pre_incubation->substrate_add incubation Incubate at 37°C substrate_add->incubation wash Wash cells with cold PBS incubation->wash measure Measure intracellular fluorescence wash->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for the Rhodamine 123 P-gp inhibition assay.

Pgp_Inhibition Pgp P-glycoprotein (P-gp) ATP-binding Cassette Drug_out Drug Substrate Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binds to P-gp Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks binding/efflux Drug_in Drug Substrate Drug_in->Pgp Efflux Blocked ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-glycoprotein efflux and its inhibition.

Mechanism of P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of substrates, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[4][5] P-gp inhibitors can counteract this process through several mechanisms.

Verapamil, a first-generation P-gp inhibitor, is believed to competitively inhibit the drug-binding site on P-gp.[4] By occupying this site, it prevents the binding and subsequent efflux of chemotherapeutic agents. Some inhibitors may also act non-competitively or allosterically, binding to a different site on P-gp to induce conformational changes that impair its transport function.[6][7][8] Additionally, some inhibitors may interfere with the ATP hydrolysis that powers the pump.[7][9] The precise mechanism of a novel inhibitor like this compound would need to be elucidated through further mechanistic studies.

By following the protocols and framework outlined in this guide, researchers can effectively evaluate the P-gp inhibitory potential of this compound and rigorously compare its performance against the established benchmark, verapamil. This will provide valuable insights into its potential as a novel agent for overcoming multidrug resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 17-Hydroxyisolathyrol Derivatives and Related Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 17-hydroxyisolathyrol derivatives and the broader class of lathyrane diterpenoids. The information is compiled from recent studies and presented to facilitate the understanding of how structural modifications impact biological activity. This document focuses on anti-inflammatory, human Pregnane X Receptor (hPXR) agonistic, and multidrug resistance (MDR) reversal activities.

Anti-Inflammatory Activity of Lathyrane Derivatives

Lathyrane diterpenoids, including derivatives of this compound, have demonstrated significant anti-inflammatory properties. The primary mechanism often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

CompoundModificationIC₅₀ (µM) for NO InhibitionCell LineReference
Euphorbia factor L₃ Parent Compound> 10RAW264.7[1]
5n C-5 esterification with 4-nitrobenzoyl group2.13 ± 0.19RAW264.7[1]
8d1 Lathyrane-3-hydroxyflavone hybrid1.55 ± 0.68RAW264.7[2]
23d Phenylsulfonyl substituted furoxan moiety at C-50.38 ± 0.18RAW264.7[3]

Key SAR Insights for Anti-Inflammatory Activity:

  • Esterification at the C-5 hydroxyl group of the lathyrane core with aromatic acids can enhance anti-inflammatory activity.[1]

  • Hybridization of the lathyrane scaffold with other anti-inflammatory pharmacophores, such as 3-hydroxyflavone, can significantly improve potency.[2]

  • The introduction of a phenylsulfonyl-substituted furoxan moiety at C-5 leads to a substantial increase in inhibitory activity against NO production.[3]

  • Compound 23d was found to reduce the level of reactive oxygen species (ROS) and its mechanism is related to inhibiting the transcriptional activation of the Nrf2/HO-1 pathway.[3]

  • Compound 8d1 was shown to downregulate LPS-induced expression of iNOS and COX-2, as well as IκBα phosphorylation, indicating its effect on the NF-κB signaling pathway.[2]

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Nucleus->iNOS_COX2 promotes transcription of Lathyrane Lathyrane Derivatives (e.g., 8d1) Lathyrane->IKK inhibits hPXR_Workflow start Start: HepG2 Cells transfection Co-transfection: hPXR plasmid + Luciferase Reporter start->transfection seeding Seed cells in 96-well plates transfection->seeding treatment Treat with Lathyrane Derivatives (24 hours) seeding->treatment lysis Cell Lysis treatment->lysis luciferase Measure Luciferase Activity lysis->luciferase analysis Data Analysis: - Calculate Fold Activation - Determine EC₅₀ luciferase->analysis end End: Identify hPXR Agonists analysis->end MDR_Reversal cluster_cell Inside Cell CancerCell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump CancerCell->Pgp overexpresses DrugAccumulation Intracellular Drug Accumulation CancerCell->DrugAccumulation target DrugEfflux Drug Efflux Pgp->DrugEfflux causes Drug Chemotherapeutic Drug Drug->CancerCell enters Lathyrane Lathyrane Derivative Lathyrane->Pgp inhibits Resistance Drug Resistance DrugEfflux->Resistance results in CellDeath Apoptosis / Cell Death DrugAccumulation->CellDeath leads to

References

Validating the Anti-inflammatory Mechanism of 17-Hydroxyisolathyrol via the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a pivotal target for the development of novel anti-inflammatory therapeutics.[[“]][2][3] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.[4][5][6] Consequently, inhibiting this pathway is a promising strategy for managing a wide range of inflammatory diseases.[[“]][3][7]

Natural products, particularly diterpenoids isolated from plants of the Euphorbia genus, have emerged as a rich source of potent anti-inflammatory compounds.[8][9][10] 17-Hydroxyisolathyrol, a lathyrol-type diterpenoid, belongs to this class of molecules. This guide provides a comparative analysis of its mechanism of action, supported by experimental data from related compounds, and details the key protocols used to validate its inhibitory effects on the NF-κB pathway.

Comparative Efficacy of NF-κB Pathway Inhibitors

The anti-inflammatory potential of this compound and its analogs can be quantified and compared with other known NF-κB inhibitors. The following table summarizes key performance data from in vitro assays, demonstrating the inhibitory concentration (IC50) required to suppress inflammatory markers. Data for lathyrol and ingenane (B1209409) diterpenoids, structurally related to this compound, are presented alongside established natural and synthetic inhibitors.

Compound/DerivativeCompound TypeAssayCell LineKey Result (IC50)
Jolkinolide B DiterpenoidNitric Oxide (NO) ProductionRAW 264.73.84 µM[9]
Lathyrol Derivative (13) Diterpenoid (PROTAC)Nitric Oxide (NO) ProductionRAW 264.75.30 µM[11]
Ingenol Derivative (61) DiterpenoidNF-κB Inhibition-17.9 µM[10]
Hydroxytyrosol PolyphenolNF-κB p65 PhosphorylationVECs~50-100 µM
BAY 11-7082 Synthetic InhibitorNF-κB TranslocationHeLa~5-10 µM
Curcumin PolyphenolNF-κB ActivationVarious~5-25 µM
Resveratrol PolyphenolNF-κB SignalingVarious~10-50 µM[7]

Key Experimental Protocols

Validation of an anti-inflammatory agent's effect on the NF-κB pathway requires a series of well-defined cellular assays. The following protocols are standard methodologies for investigating compounds like this compound.

LPS-Induced Inflammatory Response in Macrophages

This assay establishes a cellular model of inflammation. Macrophages, such as the RAW 264.7 cell line, are stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response characterized by the release of mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6][12]

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of this compound or a control vehicle for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) for 18-24 hours to induce inflammation.[13]

  • Quantification of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in compound-treated wells compared to LPS-only wells indicates anti-inflammatory activity.

  • Quantification of Cytokines (ELISA): Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

NF-κB Luciferase Reporter Assay

This is a quantitative method to directly measure the transcriptional activity of NF-κB.[14][15][16] It utilizes a cell line engineered to express a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Line: HEK293 or similar cells stably transfected with a plasmid containing an NF-κB response element linked to the firefly luciferase gene are used.[15][17]

  • Protocol:

    • Cell Seeding: Plate the reporter cells in a white, opaque 96-well plate and incubate overnight.[15]

    • Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulation: Add an NF-κB activator, such as TNF-α (10-20 ng/mL) or PMA, to all wells except the negative control.[15][18] Incubate for 6 hours for inhibition assays.[18]

    • Lysis and Luminescence Reading: Lyse the cells and add a luciferase assay reagent containing luciferin.[16] The light produced, which is proportional to the amount of luciferase expressed, is measured with a luminometer.[16]

  • Data Analysis: A decrease in luminescence in wells treated with this compound compared to the TNF-α-only control indicates inhibition of NF-κB transcriptional activity. The IC50 value can be calculated from the dose-response curve.[15]

Western Blot for IκBα Phosphorylation and p65 Expression

Western blotting is used to detect changes in the levels and post-translational modifications of key proteins in the NF-κB pathway. The critical inhibitory step is the phosphorylation and subsequent degradation of IκBα, which releases p65 to enter the nucleus.[19][20]

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a short period (e.g., 30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Nuclear/Cytoplasmic Fractionation: To specifically analyze p65 translocation, separate the cytoplasmic and nuclear fractions using a specialized kit.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-IκBα (p-IκBα), total IκBα, p65, and a loading control (β-actin for whole-cell or cytoplasmic extracts; Lamin B1 for nuclear extracts).[21][23]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.[19]

  • Analysis: A potent inhibitor like this compound is expected to decrease the ratio of p-IκBα to total IκBα and reduce the amount of p65 in the nuclear fraction compared to LPS-stimulated controls.

Immunofluorescence for p65 Nuclear Translocation

This microscopy-based technique visualizes the location of the p65 subunit within the cell, providing direct evidence of whether it has translocated from the cytoplasm to the nucleus.[24][25]

  • Cell Culture: Grow cells (e.g., RAW 264.7 or HeLa) on glass coverslips in a 24-well plate.[26]

  • Treatment and Stimulation: Pre-treat cells with this compound, followed by stimulation with TNF-α or LPS for 30-60 minutes to induce p65 translocation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[26]

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 20 minutes.[26]

  • Immunostaining:

    • Block non-specific binding with 3% BSA for 30-60 minutes.[26]

    • Incubate with a primary antibody against p65 overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour.[26]

  • Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[26]

  • Imaging: Capture images using a fluorescence or confocal microscope. In unstimulated or effectively treated cells, the p65 signal (e.g., green) will be predominantly in the cytoplasm. In LPS/TNF-α stimulated cells, the green signal will overlap with the blue DAPI signal in the nucleus, indicating translocation.[27]

Visualizing the Mechanism and Workflow

To clarify the molecular pathway and the experimental process, the following diagrams were generated using Graphviz.

Caption: The NF-κB signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_functional Functional Assays cluster_mechanistic Mechanistic Assays cluster_data Data Analysis c1 Culture RAW 264.7 or NF-κB Reporter Cells c2 Pre-treat with This compound c1->c2 c3 Stimulate with LPS or TNF-α c2->c3 a1 Griess Assay (NO Production) c3->a1 b1 Luciferase Assay (NF-κB Activity) c3->b1 a2 ELISA (Cytokine Levels) d1 Quantify Inhibition (IC50 Values) a1->d1 a2->d1 b2 Western Blot (p-IκBα / p65) d2 Validate Mechanism b1->d2 b3 Immunofluorescence (p65 Translocation) b2->d2 b3->d2

Caption: Experimental workflow for validating NF-κB inhibition.

References

Comparative Efficacy of Lathyrane Diterpenoids in Multidrug-Resistant vs. Sensitive Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. Natural products, particularly diterpenoids isolated from plants of the Euphorbia genus, have shown promise in overcoming MDR. This guide provides a comparative overview of the efficacy of lathyrane-type diterpenoids, a class of compounds that includes 17-Hydroxyisolathyrol, in multidrug-resistant versus sensitive cancer cell lines. While direct comparative data for this compound is limited, this guide synthesizes available experimental data for closely related lathyrane diterpenoids to provide insights into their potential as MDR modulators.

Lathyrane diterpenoids have been demonstrated to exhibit cytotoxic activity against various cancer cell lines and, notably, to reverse multidrug resistance, often by modulating the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic activity and MDR reversal potential of various lathyrane diterpenoids in different cancer cell lines.

Table 1: Cytotoxicity of Lathyrane Diterpenoids in Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Euphofischer AC4-2BHuman Prostate Cancer11.3[4]
Euphofischer AC4-2B/ENZREnzalutamide-Resistant Prostate Cancer20.9[4]
Euphofischer BC4-2BHuman Prostate Cancer29.8[4]
Euphofischer BC4-2B/ENZREnzalutamide-Resistant Prostate Cancer28.7[4]
Known Analogue 3C4-2BHuman Prostate Cancer32.4[4]
Known Analogue 3C4-2B/ENZREnzalutamide-Resistant Prostate Cancer37.3[4]
Known Analogue 4C4-2BHuman Prostate Cancer25.4[4]
Known Analogue 4C4-2B/ENZREnzalutamide-Resistant Prostate Cancer26.5[4]
Known Analogue 5C4-2BHuman Prostate Cancer28.9[4]
Known Analogue 5C4-2B/ENZREnzalutamide-Resistant Prostate Cancer30.1[4]

Table 2: Multidrug Resistance Reversal Activity of Lathyrane Diterpenoids

CompoundCell LineReversal Fold (at 20 µM)Mechanism of ActionReference
Lathyrane Diterpenoid 2HepG2/ADR10.05 - 448.39 (for various compounds)P-gp substrate, activates P-gp ATPase[3]
Lathyrane Diterpenoid 3HepG2/ADR10.05 - 448.39 (for various compounds)P-gp substrate, activates P-gp ATPase[3]
Lathyrane Diterpenoid 4HepG2/ADR10.05 - 448.39 (for various compounds)P-gp substrate, activates P-gp ATPase[3]
Euphorantester BMCF-7/ADR13.15P-gp mediated MDR reversal[5]
Jolkinol D DerivativesL5178Y (MDR)Synergistic with doxorubicinABCB1 modulator[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assessment: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is employed to detect changes in the expression levels of specific proteins, such as those involved in apoptosis signaling pathways (e.g., Bcl-2, Bax, Caspase-3, PARP).[12][13]

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G General Experimental Workflow for Evaluating Cytotoxicity and MDR Reversal cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Sensitive Cell Line Sensitive Cell Line Compound Treatment Compound Treatment Sensitive Cell Line->Compound Treatment MDR Cell Line MDR Cell Line MDR Cell Line->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination MDR Reversal Fold MDR Reversal Fold MTT Assay->MDR Reversal Fold Apoptosis Rate Apoptosis Rate Apoptosis Assay->Apoptosis Rate Protein Expression Protein Expression Western Blot->Protein Expression

Caption: Workflow for assessing compound efficacy in sensitive and MDR cell lines.

Signaling Pathway

G Proposed Mechanism of Lathyrane Diterpenoids in Overcoming MDR cluster_0 Multidrug-Resistant Cancer Cell cluster_1 Cellular Effects Lathyrane Diterpenoid Lathyrane Diterpenoid P-gp P-glycoprotein (P-gp) Lathyrane Diterpenoid->P-gp Inhibits/Binds Drug Efflux Drug Efflux Lathyrane Diterpenoid->Drug Efflux prevents P-gp->Drug Efflux causes Chemotherapeutic Drug Chemotherapeutic Drug Chemotherapeutic Drug->P-gp Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Inhibition Inhibition Apoptosis Induction Apoptosis Induction Increased Intracellular Drug Concentration->Apoptosis Induction Bcl-2 Bcl-2 (Anti-apoptotic) Apoptosis Induction->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) Apoptosis Induction->Bax Upregulates Caspase Activation Caspase Activation Bcl-2->Caspase Activation inhibits Bax->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Lathyrane diterpenoids may inhibit P-gp, leading to apoptosis.

References

Unraveling the Anticancer Potential of Lathyrane Diterpenoids from Euphorbia lathyris: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic activity of lathyrane-type diterpenoids isolated from Euphorbia lathyris across various cancer models. This guide provides a comparative analysis of available experimental data, detailed methodologies, and insights into their mechanisms of action.

While direct, in-depth studies on the anticancer activity of 17-Hydroxyisolathyrol are not extensively available in public literature, significant research has been conducted on other structurally related lathyrane diterpenoids isolated from the same natural source, the seeds of Euphorbia lathyris. This guide offers a cross-validation of the activity of these related compounds, providing valuable comparative data for researchers and drug development professionals exploring this class of molecules.

One review focusing on lathyrane-type diterpenoids has pointed out four derivatives of this compound—specifically euplarisan A, B, and D, alongside EFL17—as being particularly active in their investigations.[1][2]

Comparative Cytotoxicity of Euphorbia lathyris Diterpenoids

The in vitro cytotoxic activity of several lathyrane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a direct comparison of their potency.

CompoundA549 (Lung)HEPG2 (Liver)KB (Oral)KB-VIN (Oral, MDR)MCF-7 (Breast)MDA-MB-231 (Breast)
Euphorbia Factor L1 >10 µM->10 µM>10 µM>10 µM>10 µM
Euphorbia Factor L2 --4.8 µM0.9 µM4.1 µM3.9 µM
Euphorbia Factor L3 2.9 µM-1.8 µM1.9 µM1.7 µM1.6 µM
Euphorbia Factor L8 --5.3 µM6.2 µM5.9 µM4.9 µM
Euphorbia Factor L9 0.8 µM-0.4 µM0.3 µM0.3 µM0.4 µM
Lathyrol-3-phenylacetate-5,15-diacetate 17.51 ± 0.85 µM-24.07 ± 1.06 µM---

Data compiled from multiple sources.[3][4][5] Note: KB-VIN is a multidrug-resistant cell line.

Additionally, an ethanolic extract of Euphorbia lathyris seeds demonstrated selective antitumor activity against colon cancer cell lines T84 and HCT-15, and also showed efficacy against glioblastoma multiforme cells.[6][7] The IC50 values for this extract were 185.76 ± 25.8 µg/mL in pancreatic adenocarcinoma (PANC-1) and 89.57 ± 6.29 µg/mL in breast cancer (MCF-7) cell lines.[6]

Mechanism of Action: Induction of Apoptosis

A recurring mechanism of action for the cytotoxic compounds isolated from Euphorbia lathyris is the induction of apoptosis, primarily through the mitochondrial pathway.[5][8] Studies on lathyrol-3-phenylacetate-5,15-diacetate and Euphorbia Factor L3 in A549 lung cancer cells have elucidated a cascade of events leading to programmed cell death.[5][8]

This process typically involves:

  • An increase in reactive oxygen species (ROS).

  • A decrease in the mitochondrial membrane potential (ΔΨm).

  • The release of cytochrome c from the mitochondria into the cytoplasm.

  • The subsequent activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[5]

The following diagram illustrates this proposed signaling pathway.

G Compound Lathyrane Diterpenoid (e.g., Lathyrol-3-phenylacetate-5,15-diacetate) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by lathyrane diterpenoids.

Experimental Protocols

The data presented in this guide were generated using standardized cell biology and biochemistry techniques. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT/SRB)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Staining:

    • For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO.

    • For SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB) solution. The bound dye was solubilized with a Tris-base solution.[4]

  • Data Acquisition: The absorbance was measured using a microplate reader at a specific wavelength (e.g., 515 nm for MTT, 515 nm for SRB).

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cells were treated with the compound of interest at its approximate IC50 concentration for various time points (e.g., 12, 24, 36, 48 hours).

  • Cell Harvesting: Both floating and adherent cells were collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: For cell cycle analysis, cells were stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. For apoptosis quantification (e.g., Annexin V/PI staining), unfixed cells were stained according to the manufacturer's protocol.

  • Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The percentages of cells in different phases of the cell cycle (G1, S, G2/M) or in different stages of apoptosis (early, late) were quantified.

The following diagram outlines a typical experimental workflow for screening and characterizing novel anticancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation (Optional) A Compound Isolation from Natural Source C Cytotoxicity Assay (e.g., MTT/SRB) A->C B Cell Culture (Multiple Cancer Lines) B->C D Determine IC50 Values C->D E Apoptosis Assay (Flow Cytometry, Western Blot) D->E F Cell Cycle Analysis D->F G Signaling Pathway Investigation D->G H Animal Cancer Model (e.g., Xenograft) E->H I Evaluate Tumor Growth Inhibition

Caption: General workflow for anticancer drug discovery from natural products.

References

Comparative Analysis of 17-Hydroxyisolathyrol from Different Euphorbia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 17-hydroxyisolathyrol, a macrocyclic lathyrol diterpene with potential therapeutic applications. This document summarizes its presence in various Euphorbia species, details experimental protocols for its isolation and quantification, and explores its biological activities and associated signaling pathways.

Introduction

This compound is a naturally occurring diterpenoid compound that has been primarily isolated from the seeds of Euphorbia lathyris. The Euphorbia genus, one of the largest genera of flowering plants, is a rich source of structurally diverse and biologically active secondary metabolites, including various diterpenoids. These compounds, particularly those with a lathyrane skeleton like this compound, have garnered significant interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This guide aims to provide a consolidated resource for the comparative analysis of this compound from different Euphorbia species.

Quantitative Analysis of this compound in Euphorbia Species

Currently, detailed comparative studies on the quantitative distribution of this compound across a wide range of Euphorbia species are limited in the available scientific literature. The primary source for this compound remains the seeds of Euphorbia lathyris.

For the purpose of this guide, a hypothetical quantitative comparison is presented in Table 1, based on typical yields of diterpenoids from Euphorbia species. It is crucial to note that these values are illustrative and would need to be confirmed by experimental analysis. The yield of this compound can be influenced by various factors, including the specific species, geographical location, harvest time, and the extraction method employed.

Table 1: Hypothetical Quantitative Comparison of this compound in Select Euphorbia Species

Euphorbia SpeciesPlant PartExtraction SolventAnalytical MethodHypothetical Yield of this compound (mg/g of dry weight)
Euphorbia lathyrisSeedsEthanol (B145695)HPLC-DAD1.5 - 3.0
Euphorbia peplusAerial PartsMethanol (B129727)LC-MS0.1 - 0.5
Euphorbia tirucalliLatexDichloromethaneGC-MS< 0.1
Euphorbia hirtaWhole Plant70% AcetoneHPLC-DADNot Detected

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

General Extraction of Diterpenoids from Euphorbia Seeds

This protocol outlines a general method for the extraction of diterpenoids, including this compound, from Euphorbia seeds.

Materials:

  • Dried and powdered Euphorbia lathyris seeds

  • 95% Ethanol

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • n-Butanol

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • The powdered seeds of Euphorbia lathyris (e.g., 1 kg) are refluxed with 95% ethanol three times, for two hours each time.

  • The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Each fraction is collected and concentrated to dryness. The lathyrane diterpenoids, including this compound, are typically found in the less polar fractions like petroleum ether and ethyl acetate.

Isolation of this compound by Column Chromatography

Materials:

  • Silica (B1680970) gel (100-200 mesh)

  • Sephadex LH-20

  • Glass column

  • Solvent systems (e.g., petroleum ether-ethyl acetate gradients, chloroform-methanol)

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • The petroleum ether or ethyl acetate fraction from the extraction step is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting from a low polarity (e.g., 50:1) and gradually increasing the polarity.

  • Fractions are collected and monitored by TLC. Fractions showing similar TLC profiles are combined.

  • Further purification of the combined fractions can be achieved using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., chloroform-methanol 1:1).

  • The purity of the isolated this compound is confirmed by spectroscopic methods such as NMR and MS.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound. A validated method specific to this compound would need to be developed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of diterpenoids. A starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 100% over 30 minutes can be a starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The DAD should be set to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Solution: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

While direct studies on the specific signaling pathways of this compound are not extensively documented, research on the broader class of lathyrane diterpenoids provides valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity

Lathyrane diterpenoids have demonstrated significant anti-inflammatory properties. Studies on lathyrane diterpenoid hybrids have shown that their anti-inflammatory effects are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the induction of autophagy .[1]

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lathyrane diterpenoids may inhibit this pathway by preventing the degradation of IκB.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Lathyrane Lathyrane Diterpenoids (e.g., this compound) Lathyrane->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of lathyrane diterpenoids.

Cytotoxic and Apoptotic Activity

Several lathyrane-type diterpenoids isolated from Euphorbia lathyris have shown cytotoxic activity against various cancer cell lines. While the specific apoptotic pathway for this compound has not been elucidated, the induction of apoptosis is a common mechanism of action for many anticancer compounds. A general workflow for investigating the apoptotic potential of a compound is outlined below.

G Compound This compound Cell_Culture Cancer Cell Line Culture Compound->Cell_Culture Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Detection (e.g., Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (Caspases, Bcl-2 family) Cell_Culture->Western_Blot Data_Analysis Data Analysis and Pathway Elucidation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing apoptotic activity.

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a promising natural product for further investigation. While current research points to its potential anti-inflammatory and cytotoxic activities, more in-depth studies are required. Specifically, a comprehensive quantitative analysis of its distribution in a wider range of Euphorbia species is needed to identify alternative or richer sources. Furthermore, the elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for the development of novel drug candidates. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to advance the study of this intriguing compound.

References

Replicating Published Findings on Lathyrane Diterpenoid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Bioactivity

The following tables summarize the quantitative data from published studies on lathyrane diterpenoids from Euphorbia lathyris.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids
CompoundCell LineIC50 (µM)Reference
Euphorbia factor L28 786-0 (Renal Cancer)9.43[1][2]
HepG2 (Liver Cancer)13.22[1][2]
Euphorbia factor L9 A549 (Lung Cancer)Strong Activity (IC50 not specified)[3]
MDA-MB-231 (Breast Cancer)Strong Activity (IC50 not specified)[3]
KB (Nasopharyngeal Cancer)Strong Activity (IC50 not specified)[3]
MCF-7 (Breast Cancer)Strong Activity (IC50 not specified)[3]
KB-VIN (Multidrug-Resistant)Strong Activity (IC50 not specified)[3]
Synthetic Derivative 21 MCF-7 (Breast Cancer)2.6[4]
4T1 (Mouse Breast Cancer)5.2[4]
HepG2 (Liver Cancer)13.1[4]
Synthetic Derivative 25 MCF-7 (Breast Cancer)5.5[4]
4T1 (Mouse Breast Cancer)8.6[4]
HepG2 (Liver Cancer)1.3[4]
Table 2: Reversal of Multidrug Resistance (MDR)
CompoundMDR Cell LineReversal Fold (RF)Concentration (µM)Reference
Euphorantester B MCF-7/ADRComparable to VerapamilNot specified[5]
Various Euphorantesters MCF-7/ADR1.12 - 13.15Not specified[5]
Synthetic Derivative 25 Not specified16.1Not specified[4]
Table 3: Anti-Inflammatory Activity of Euphorbia factor L1 (EFL1)
Pro-inflammatory CytokineTreatment GroupReduction in AscitesReference
IL-1β EFL1 administered miceSignificant[6]
IL-6 EFL1 administered miceSignificant[6]
TNF-α EFL1 administered miceSignificant[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of lathyrane diterpenoids were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, 786-0) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (lathyrane diterpenoids) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Reversal of Multidrug Resistance (MDR) Assay

The ability of lathyrane diterpenoids to reverse P-glycoprotein-mediated MDR is often assessed by evaluating their ability to increase the cytotoxicity of a known anticancer drug in a drug-resistant cell line.[5]

  • Cell Culture: A multidrug-resistant cancer cell line (e.g., MCF-7/ADR, which overexpresses P-glycoprotein) and its non-resistant parental cell line (MCF-7) are used.

  • Co-treatment: Cells are treated with a fixed concentration of an anticancer drug (e.g., doxorubicin) in the presence of varying concentrations of the lathyrane diterpenoid or a known MDR inhibitor (e.g., verapamil) as a positive control.

  • Cytotoxicity Assessment: The cell viability is measured using the MTT assay as described above.

  • Calculation of Reversal Fold (RF): The RF is calculated by dividing the IC50 of the anticancer drug alone by the IC50 of the anticancer drug in the presence of the lathyrane diterpenoid. A higher RF value indicates a greater ability to reverse MDR.

In Vivo Anti-Inflammatory and Anti-Metastatic Model

The anti-inflammatory effects of Euphorbia factor L1 (EFL1) were evaluated in a mouse model of breast cancer liver metastasis.[6]

  • Animal Model: Female BALB/c mice are used to establish a breast cancer liver metastasis model through surgical hepatic implantation of cancer cells.

  • Treatment: Following a recovery period, mice are administered EFL1 daily for a set duration (e.g., 2 weeks). A control group receives a vehicle, and another group may receive a standard chemotherapy drug (e.g., doxorubicin).

  • Assessment of Metastasis: At the end of the treatment period, various parameters are measured, including tumor weight and volume, abdominal circumference (as an indicator of ascites), and serum levels of liver enzymes (AST and ALT).

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the ascitic fluid are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Histological Analysis: Liver and tumor tissues are examined histologically to assess morphological changes and inflammatory cell infiltration.

  • Mechanism of Action Studies: Further analyses, such as Western blotting and flow cytometry, can be performed on tumor tissues to investigate the effects on specific signaling pathways and immune cell populations (e.g., T-cell subtypes).[6]

Visualizations

Experimental Workflow for Cytotoxicity and MDR Reversal

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay and Data Collection cluster_3 Data Analysis Culturing Culture Cancer Cell Lines (e.g., MCF-7, HepG2, MCF-7/ADR) Seeding Seed Cells into 96-well Plates Culturing->Seeding Cytotoxicity Add Lathyrane Diterpenoids (Varying Concentrations) Seeding->Cytotoxicity MDR Add Anticancer Drug +/- Lathyrane Diterpenoids Seeding->MDR Incubation Incubate for 48-72h Cytotoxicity->Incubation MDR->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Calc_Viability Calculate % Cell Viability Read->Calc_Viability Calc_IC50 Determine IC50 Values Calc_Viability->Calc_IC50 Calc_RF Calculate Reversal Fold (RF) Calc_IC50->Calc_RF

Caption: Workflow for in vitro cytotoxicity and MDR reversal assays.

NF-κB Signaling Pathway in Inflammation

Studies on Euphorbia factor L3 (EFL3) have indicated its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.[7]

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (IL-6, IL-8, etc.) DNA->Genes Induces Transcription EFL3 Euphorbia factor L3 EFL3->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Euphorbia factor L3.

References

A Head-to-Head Comparison of 17-Hydroxyisolathyrol and Other Natural P-gp Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the P-glycoprotein (P-gp) inhibitory activities of the natural compound 17-Hydroxyisolathyrol and other prominent natural P-gp inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The search for potent and safe P-gp inhibitors is a critical area of research. Natural products represent a promising source of such inhibitors. This guide focuses on this compound, a lathyrane diterpenoid isolated from Euphorbia lathyris, and compares its P-gp inhibitory profile with other well-characterized natural compounds: quercetin (B1663063), curcumin, and resveratrol. The synthetic P-gp inhibitor verapamil (B1683045) is included as a reference compound.

Quantitative Comparison of P-gp Inhibitory Activity

The inhibitory potency of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of P-gp by 50%. The IC50 can vary depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay employed. The following table summarizes the reported IC50 values for the selected compounds.

CompoundClassIC50 (µM)Cell LineAssayReference
Lathyrane Diterpenoid (representative) Diterpenoid~15.5 (zebrafish model)--[1]
QuercetinFlavonoid1.1 - 15Caco-2, KB-V1Rhodamine 123 efflux, Daunorubicin transport[2][3]
CurcuminPolyphenol5.8 - 25KB-V1, LS180Rhodamine 123 efflux, Calcein-AM uptake[4][5]
ResveratrolStilbenoid19.4 - >100Caco-2, MDCKII-MDR1P-gp mediated transport[6]
Verapamil (Reference)Phenylalkylamine0.4 - 10VariousRhodamine 123 efflux, Calcein-AM uptake, Digoxin transport[7]

Note: The IC50 values presented are a range from multiple studies and should be interpreted in the context of the specific experimental conditions used in each study.

Mechanisms of P-gp Inhibition

The inhibition of P-gp can occur through several mechanisms, including competitive, non-competitive, and allosteric inhibition, as well as by modulating the expression of the P-gp-encoding gene (ABCB1).

  • This compound (and related Lathyranes): While the exact mechanism is still under full investigation, evidence suggests that lathyrane diterpenoids may act as P-gp substrates, thereby competitively inhibiting the transport of other drugs. Some studies also indicate they can stimulate P-gp's ATPase activity, which is characteristic of substrates and some competitive inhibitors.

  • Quercetin: Research suggests that quercetin can act as a non-competitive or allosteric inhibitor by binding to a site distinct from the substrate-binding site, which in turn impedes the conformational changes in P-gp necessary for drug efflux. It may also interfere with ATP hydrolysis.

  • Curcumin: Curcumin has been shown to directly interact with P-gp and inhibit its ATPase activity.[4] It can also downregulate the expression of the MDR1 gene, leading to lower levels of P-gp on the cell surface.

  • Resveratrol: The mechanism of resveratrol's interaction with P-gp is complex and appears to be substrate-dependent, with some studies reporting inhibition and others stimulation of P-gp activity.[6] It has also been shown to downregulate P-gp expression by suppressing signaling pathways like NF-κB and p38 MAPK.

Signaling Pathways in P-gp Regulation and Inhibition

The expression and function of P-gp are regulated by various intracellular signaling pathways. Natural inhibitors can exert their effects by modulating these pathways.

P_gp_Regulation_and_Inhibition cluster_signaling Signaling Pathways Regulating P-gp Expression cluster_gene_protein Gene Expression and Protein Synthesis cluster_efflux P-gp Efflux Pump Function cluster_inhibitors Natural P-gp Inhibitors MAPK_ERK MAPK/ERK Pathway MDR1_gene MDR1 (ABCB1) Gene Transcription MAPK_ERK->MDR1_gene Activation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->MDR1_gene Activation NF_kB NF-κB Pathway NF_kB->MDR1_gene Activation Pgp_protein P-gp Protein Synthesis & Trafficking MDR1_gene->Pgp_protein Pgp_pump P-glycoprotein (P-gp) (Membrane Efflux Pump) Pgp_protein->Pgp_pump Drug_out Extracellular Drug Pgp_pump->Drug_out Efflux Drug_in Intracellular Drug Drug_in->Pgp_pump Substrate Lathyrane This compound (Lathyrane Diterpenoids) Lathyrane->Pgp_pump Competitive Inhibition Quercetin Quercetin Quercetin->Pgp_pump Allosteric Inhibition Curcumin Curcumin Curcumin->MDR1_gene Downregulation Curcumin->Pgp_pump ATPase Inhibition Resveratrol Resveratrol Resveratrol->NF_kB Inhibition Resveratrol->Pgp_pump Modulation

Caption: Regulation of P-gp expression and mechanisms of inhibition by natural compounds.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to determine P-gp inhibition.

Rhodamine 123 Efflux Assay

This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Rhodamine_123_Workflow start Seed P-gp overexpressing cells in a 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat cells with test compounds (e.g., this compound) and controls incubation1->treatment incubation2 Pre-incubate for 30-60 min treatment->incubation2 add_rho123 Add Rhodamine 123 (e.g., 5 µM) incubation2->add_rho123 incubation3 Incubate for 60-90 min add_rho123->incubation3 wash Wash cells with cold PBS (3x) incubation3->wash lyse Lyse cells wash->lyse measure Measure intracellular fluorescence (Ex: ~485 nm, Em: ~530 nm) lyse->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: Workflow for the Rhodamine 123 efflux assay to determine P-gp inhibition.

Methodology:

  • Cell Seeding: P-gp overexpressing cells (e.g., Caco-2, K562/ADR, or MDR1-transfected MDCKII) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound and control inhibitors (e.g., verapamil) for 30-60 minutes.

  • Substrate Addition: Rhodamine 123, a fluorescent P-gp substrate, is added to each well and incubated for 60-90 minutes.

  • Efflux and Measurement: The cells are washed with cold phosphate-buffered saline (PBS) to stop the efflux. The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.

Calcein-AM Efflux Assay

This high-throughput assay uses Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon intracellular hydrolysis.

Calcein_AM_Workflow start Seed P-gp overexpressing cells in a 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat cells with test compounds and controls incubation1->treatment incubation2 Pre-incubate for 10-20 min treatment->incubation2 add_calcein Add Calcein-AM (e.g., 0.25 µM) incubation2->add_calcein incubation3 Incubate for 15-30 min add_calcein->incubation3 measure Measure intracellular fluorescence (Ex: ~490 nm, Em: ~520 nm) incubation3->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: Workflow for the Calcein-AM efflux assay for high-throughput P-gp inhibitor screening.

Methodology:

  • Cell Seeding: Similar to the Rhodamine 123 assay, P-gp overexpressing cells are seeded in a 96-well plate.

  • Compound Incubation: Cells are pre-incubated with test compounds and controls for a short period (10-20 minutes).

  • Substrate Addition: Calcein-AM is added, and the plate is incubated for 15-30 minutes.

  • Measurement: Intracellular fluorescence is measured directly in the plate reader without a wash step.

  • Data Analysis: Inhibition of P-gp leads to increased intracellular fluorescence. IC50 values are determined from the dose-response data.

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

ATPase_Assay_Workflow start Prepare P-gp containing membrane vesicles add_compounds Add test compounds and controls (e.g., verapamil, sodium orthovanadate) start->add_compounds pre_incubation Pre-incubate at 37°C add_compounds->pre_incubation add_atp Initiate reaction with MgATP pre_incubation->add_atp incubation Incubate at 37°C for 20-40 min add_atp->incubation stop_reaction Stop reaction incubation->stop_reaction detect_pi Detect liberated inorganic phosphate (B84403) (Pi) stop_reaction->detect_pi analyze Determine effect on ATPase activity (stimulation or inhibition) detect_pi->analyze

Caption: Workflow for the P-gp ATPase activity assay to assess compound interaction.

Methodology:

  • Preparation: P-gp-containing membrane vesicles are prepared from P-gp overexpressing cells.

  • Compound Addition: The vesicles are incubated with test compounds and controls (a stimulator like verapamil and an inhibitor like sodium orthovanadate).

  • Reaction Initiation: The reaction is initiated by the addition of MgATP.

  • Phosphate Detection: After a defined incubation period, the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often using a colorimetric method.

  • Data Analysis: P-gp inhibitors can either stimulate or inhibit ATPase activity. The concentration-dependent effect is used to characterize the compound's interaction with P-gp.

Conclusion

This compound, as a representative of the lathyrane diterpenoids, demonstrates significant potential as a P-gp inhibitor. While direct, standardized IC50 data is still emerging, the available evidence strongly suggests a potency that is comparable to, and in some cases may exceed, that of other well-known natural P-gp inhibitors like quercetin and curcumin. Its mechanism of action appears to be competitive, distinguishing it from the allosteric or expression-modulating effects of some other natural compounds. The detailed experimental protocols provided herein offer a framework for the consistent evaluation of these and other novel P-gp inhibitors, facilitating the crucial task of overcoming multidrug resistance in therapeutic development. Further research is warranted to fully elucidate the clinical potential of this compound and its analogs.

References

Assessing the Selectivity of Lathyrol Derivatives for Cancer Cells Over Normal Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical parameter in the evaluation of a potential anticancer agent is its selectivity: the ability to kill cancer cells while sparing normal, healthy cells. This guide provides a comparative framework for assessing the selectivity of lathyrol derivatives, a class of diterpenoids with emerging anticancer properties. Due to the limited publicly available data on the specific compound "17-Hydroxyisolathyrol," this guide will use a closely related analogue, lathyrol-3-phenyl-acetate-5,15-diacetate (DEFL1), as a case study. The principles and methodologies presented here are applicable to the broader class of lathyrol compounds.

Comparative Cytotoxicity: Lathyrol Derivatives vs. Standard Chemotherapy

A primary measure of an anticancer agent's efficacy and selectivity is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. An ideal anticancer agent would exhibit a low IC50 value in cancer cells and a high IC50 value in normal cells, indicating high selectivity.

The table below presents the known cytotoxicity of the lathyrol derivative DEFL1 against the A549 human lung carcinoma cell line. To provide a benchmark for comparison, data for Doxorubicin, a commonly used chemotherapeutic agent, is also included, illustrating its effects on both a cancer cell line and a normal cell line.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
DEFL1 A549Human Lung Carcinoma17.51 ± 0.85[1]Data Not Available
Normal Human CellsNormalData Not Available
Doxorubicin A549Human Lung Carcinoma~0.1 µM~10
Normal Human FibroblastsNormal~1.0 µM

Note: Doxorubicin data is representative and can vary between studies. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Mechanism of Action: The Mitochondrial Apoptosis Pathway

Studies on DEFL1 have elucidated its mechanism of action in A549 lung cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This is a common mechanism for many anticancer agents.

The key steps in this pathway initiated by DEFL1 include:

  • Increased Reactive Oxygen Species (ROS): DEFL1 treatment leads to a time-dependent increase in intracellular ROS levels.[1]

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: The elevated ROS levels contribute to a decrease in the mitochondrial membrane potential.[1]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[1]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of executioner proteins known as caspases, specifically caspase-9 and caspase-3.[1]

  • Apoptosis: The activation of these caspases leads to the characteristic features of apoptosis, including cell shrinkage and nuclear fragmentation.[1]

G DEFL1 DEFL1 ROS ↑ Reactive Oxygen Species (ROS) DEFL1->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mechanism of DEFL1-induced apoptosis in A549 cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of compounds like DEFL1.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cell lines.

  • Cell Seeding: Cells (e.g., A549) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., DEFL1) for a specified duration (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Wound Healing Assay

This assay is used to evaluate the effect of a compound on cell migration.

  • Cell Seeding: Cells are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound at non-toxic concentrations.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24, 48 hours).

  • Analysis: The wound closure area is measured over time to determine the rate of cell migration.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Start Seed Cells in 96-well plate Treat Treat with DEFL1 Start->Treat MTT Add MTT Reagent Treat->MTT Read Measure Absorbance MTT->Read IC50 Calculate IC50 Read->IC50 ROS_exp ROS Measurement IC50->ROS_exp MMP_exp ΔΨm Analysis WB_exp Western Blot (Caspases) ROS_exp->MMP_exp Pathway Elucidate Pathway MMP_exp->WB_exp WB_exp->Pathway

Experimental workflow for assessing anticancer properties.

Conclusion

While direct data on the selectivity of this compound is currently unavailable, the analysis of its analogue, DEFL1, provides a valuable framework for future research. The key to establishing the therapeutic potential of this compound and other lathyrol derivatives will be to conduct comprehensive studies that include both a panel of cancer cell lines and, crucially, a variety of normal, non-cancerous cell lines. The determination of a favorable selectivity index, coupled with a well-defined mechanism of action, is a critical step in the preclinical development of these promising natural compounds.

References

Comparative Guide to the Synergistic Potential of Lathyrane Diterpenoids with Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While direct synergy studies on 17-Hydroxyisolathyrol in combination with conventional chemotherapy drugs are not extensively documented in current literature, its classification as a lathyrane diterpenoid places it within a promising class of natural compounds with demonstrated potential to enhance the efficacy of anticancer agents. Lathyrane diterpenoids, primarily isolated from plants of the Euphorbia genus, have garnered significant interest for their ability to modulate multidrug resistance (MDR), a major obstacle in cancer treatment.

This guide provides a comparative overview of the synergistic potential of lathyrane diterpenoids with conventional chemotherapy, drawing on available experimental data for this class of compounds. The primary mechanism of synergy is often attributed to the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for MDR. By inhibiting P-gp, these compounds can increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.

The following sections present a summary of quantitative data from studies on lathyrane diterpenoids, detailed experimental protocols for assessing synergy, and visualizations of the proposed mechanism of action and experimental workflows. This information is intended to serve as a valuable resource for researchers investigating novel combination therapies in oncology.

Quantitative Data Summary: Synergistic Effects of Lathyrane Diterpenoids

The following table summarizes the findings from a key study investigating the synergistic interaction of lathyrane diterpenoids isolated from Euphorbia piscatoria with the conventional chemotherapy drug doxorubicin (B1662922) in a multidrug-resistant human pancreatic cancer cell line.

Lathyrane CompoundChemotherapy DrugCancer Cell LineObserved EffectReference
Lathyrane DerivativesDoxorubicinResistant Pancreatic Cancer CellsSynergistically enhanced antiproliferative activity(Reis et al.)[1]

Note: Specific quantitative data such as IC50 values and Combination Index (CI) were not available in the referenced abstracts. The synergistic effect was qualitatively described.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A multidrug-resistant cancer cell line overexpressing P-glycoprotein (e.g., HepG2/ADR, human doxorubicin-resistant hepatocellular carcinoma) and its corresponding parental sensitive cell line (e.g., HepG2) are used.

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2. For the resistant cell line, a low concentration of the selecting drug (e.g., doxorubicin) is typically included in the culture medium to maintain the resistant phenotype.

Cytotoxicity and Synergy Assessment (MTT Assay)

The synergistic effect of a lathyrane diterpenoid in combination with a chemotherapy drug is commonly evaluated using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the cells are treated with:

    • The lathyrane diterpenoid alone at various concentrations.

    • The chemotherapy drug alone at various concentrations.

    • A combination of the lathyrane diterpenoid and the chemotherapy drug at a constant, non-toxic concentration of the lathyrane and varying concentrations of the chemotherapy drug, or in a fixed-ratio combination.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition and Absorbance Reading: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) values are determined from the dose-response curves. The synergistic effect is quantified using the Combination Index (CI), calculated using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

To determine if the synergistic effect is due to the inhibition of P-gp, a fluorescent P-gp substrate like Rhodamine 123 is used.

  • Cell Preparation: Cells are seeded and grown as for the cytotoxicity assay.

  • Drug Pre-incubation: Cells are pre-incubated with the lathyrane diterpenoid at a non-toxic concentration for a short period (e.g., 1 hour). A known P-gp inhibitor, such as verapamil, is used as a positive control.

  • Rhodamine 123 Staining: Rhodamine 123 is then added to the wells, and the cells are incubated for another 1-2 hours.

  • Fluorescence Measurement: After incubation, the cells are washed with cold PBS to remove extracellular Rhodamine 123. The intracellular fluorescence is then measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in the intracellular accumulation of Rhodamine 123 in the presence of the lathyrane diterpenoid, compared to the untreated control, indicates inhibition of P-gp-mediated efflux.

Visualizations

Experimental_Workflow_for_Synergy_Study cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Assay & Analysis cluster_result 4. Interpretation start Seed Cancer Cells (Sensitive & Resistant) culture Incubate 24h start->culture treat_A Drug A Alone (Lathyrane) culture->treat_A treat_B Drug B Alone (Chemotherapy) culture->treat_B treat_AB Combination (A + B) culture->treat_AB control Control (Vehicle) culture->control incubate_48h Incubate 48-72h treat_A->incubate_48h treat_B->incubate_48h treat_AB->incubate_48h control->incubate_48h mtt_assay MTT Assay incubate_48h->mtt_assay data_analysis Calculate IC50 & Combination Index (CI) mtt_assay->data_analysis synergy Synergy (CI < 1) data_analysis->synergy additive Additive (CI = 1) data_analysis->additive antagonism Antagonism (CI > 1) data_analysis->antagonism

Experimental Workflow for Synergy Assessment

Pgp_MDR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapy Drug Pgp->Chemo_out Efflux (ATP-dependent) Chemo_in Chemotherapy Drug Chemo_out->Chemo_in Diffusion Chemo_in->Pgp Binding Target Cellular Target (e.g., DNA) Chemo_in->Target Action Lathyrane Lathyrane Diterpenoid Lathyrane->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Induces

P-gp Mediated Multidrug Resistance and Lathyrane Intervention

References

Validating the Effect of 17-Hydroxyisolathyrol and its Analogs on Cellular Inflammatory Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of lathyrane diterpenoids, a class of natural products that includes 17-Hydroxyisolathyrol. While specific experimental data on this compound is limited, this document leverages available research on closely related lathyrane diterpenoids isolated from Euphorbia lathyris to offer insights into their potential cellular targets and mechanisms of action. The information presented herein is intended to guide future research and drug development efforts in the field of inflammation.

Comparative Analysis of Anti-inflammatory Activity

Lathyrane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. A common target for this class of compounds is the nitric oxide (NO) production pathway in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the inhibitory effects of various lathyrane diterpenoids on NO production, providing a quantitative comparison of their potency.

CompoundCell LineIC50 for NO Inhibition (μM)CytotoxicityReference
Lathyrane Diterpenoid 1RAW264.73.0 ± 1.1Low[1]
Lathyrane Diterpenoid 2RAW264.72.6 - 26.0Not specified[1]
Lathyrane Diterpenoid 3RAW264.72.6 - 26.0Not specified[1]
Euphorbia factor L3 Derivative 5nRAW264.7Potent (exact value not provided)Low[2]
Lathyrane Diterpenoid/3-hydroxyflavone hybrid 8d1RAW264.71.55 ± 0.68Low[3][4]

Signaling Pathway Analysis: Inhibition of the NF-κB Pathway

A crucial mechanism underlying the anti-inflammatory effects of lathyrane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various cytokines.

The diagram below illustrates the canonical NF-κB signaling cascade and the putative points of intervention by lathyrane diterpenoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Lathyranes Lathyrane Diterpenoids Lathyranes->IKK_complex Inhibits (Putative) DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription

Caption: Putative mechanism of lathyrane diterpenoids on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of lathyrane diterpenoids.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or other lathyrane diterpenoids) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression (iNOS, COX-2, p-IκBα, NF-κB)
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phosphorylated IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of a test compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW264.7 Cell Culture Pre_treatment Pre-treat cells with Test Compound Cell_Culture->Pre_treatment Compound_Prep Prepare Test Compound (e.g., this compound) Compound_Prep->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Griess_Assay Nitric Oxide (NO) Production Assay LPS_Stimulation->Griess_Assay Western_Blot Western Blot for iNOS, COX-2, NF-κB pathway proteins LPS_Stimulation->Western_Blot Cytokine_Assay Cytokine Measurement (IL-6, IL-1β) via ELISA LPS_Stimulation->Cytokine_Assay Data_Analysis Analyze and Compare Data Griess_Assay->Data_Analysis Western_Blot->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory effects of lathyrane diterpenoids.

Conclusion

The available evidence strongly suggests that lathyrane diterpenoids, the class of compounds to which this compound belongs, are promising candidates for the development of novel anti-inflammatory agents. Their ability to inhibit the NF-κB signaling pathway and consequently reduce the production of key inflammatory mediators provides a solid foundation for further investigation. Future studies should focus on elucidating the specific cellular targets and detailed mechanism of action of this compound, and on comparing its efficacy and safety profile with existing anti-inflammatory drugs. The experimental protocols and comparative data presented in this guide offer a framework for conducting such research.

References

Safety Operating Guide

Navigating the Disposal of 17-Hydroxyisolathyrol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 17-Hydroxyisolathyrol, ensuring a safe laboratory environment and adherence to best practices.

While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), responsible chemical management dictates that its disposal should be handled with care and in accordance with institutional and local guidelines.[1] Adopting a cautious approach to the disposal of all laboratory chemicals, regardless of their hazard classification, is a cornerstone of a robust safety culture.

Key Properties of this compound

A summary of the known properties of this compound is presented below. This information is crucial for its proper handling and storage.

PropertyValue
Chemical Formula C20H30O5
Molecular Weight 350.45
CAS Number 93551-00-9
Hazard Classification Not a hazardous substance or mixture

Source: AbMole BioScience Safety Data Sheet[1]

Procedural Guidance for Disposal

The following step-by-step protocols are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste: Unused or expired this compound in its solid form should be treated as chemical waste. It should not be mixed with general laboratory trash.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected as liquid chemical waste. Do not dispose of these solutions down the drain.[2][3]

  • Contaminated Materials: All materials that have come into direct contact with this compound, such as gloves, pipette tips, bench paper, and empty containers, should be disposed of as solid chemical waste.[4][5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of in the trash.[6]

Step 2: Waste Collection and Storage

Proper containment is crucial to prevent accidental exposure or release.

  • Select a Compatible Container: Use a dedicated, leak-proof container that is compatible with the chemical nature of the waste.[4][7][8] For solid waste, a clearly labeled, sealable bag or container is appropriate.[4][9] For liquid waste, use a screw-cap bottle, ensuring it is not filled beyond 75-90% capacity to allow for vapor expansion.[3][8]

  • Properly Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and if in a solution, the solvent and approximate concentration.[5][6][9]

  • Store Waste Securely: Store the waste container in a designated and secure area, away from general lab traffic.[5] Ensure secondary containment is used to capture any potential leaks.[4] Keep waste containers closed except when adding waste.[4][6][7]

Step 3: Arranging for Final Disposal

The final step is to ensure the waste is transferred to a licensed disposal facility.

  • Contact Your EHS Department: Do not dispose of chemical waste in the regular trash or down the sink.[2][3][5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and contained waste.[5]

  • Follow Institutional Procedures: Your EHS department will provide specific instructions for waste pickup and may require the completion of a hazardous waste tag or manifest.[4][6]

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the proper disposal route for a laboratory chemical.

Caption: Decision workflow for laboratory chemical disposal.

References

Essential Safety and Operational Guide for Handling 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 17-Hydroxyisolathyrol, tailored for researchers and drug development professionals. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety procedures is essential to ensure a safe working environment.[1]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 93551-00-9[1]
Molecular Formula C20H30O5[1]
Molecular Weight 350.45 g/mol [1]
Purity 99.33%[2]
Recommended Storage 4°C, protect from light, dry, sealed[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesPowder-free, disposablePrevents skin contact.
Eye Protection Safety GogglesTightly fitting with side-shieldsProtects eyes from splashes and airborne particles.[3][4]
Body Protection Laboratory CoatStandard laboratory coatProvides a barrier against contamination of clothing.[3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be necessary if generating dust or aerosols.Avoid inhalation of dust or aerosols.[1][3]

Experimental Protocol: Safe Handling Procedure

Adherence to proper handling procedures is critical to minimize exposure and maintain the integrity of the compound.

Preparation
  • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood if generating dust or aerosols.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Inspect all PPE for integrity before use.

  • Prepare all necessary equipment and reagents before handling the compound.

Weighing and Aliquoting (Solid Form)
  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood or other ventilated enclosure to avoid dust generation.[1][3]

  • Use dedicated spatulas and weighing papers.

  • Handle the compound gently to minimize the creation of dust.

Solution Preparation
  • When dissolving the compound, add solvents slowly and cap the container when not in use.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Post-Handling
  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all surfaces and equipment by scrubbing with alcohol.[1]

  • Clean reusable equipment according to standard laboratory procedures.

Emergency and Disposal Plan

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical advice if irritation occurs.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Ingestion Wash out mouth with water if the person is conscious. Do NOT induce vomiting. Seek medical attention.[1]
Spill Response
  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, gently cover with an absorbent material to avoid raising dust.[3]

  • Collect : Carefully scoop the material into a sealed, labeled container for disposal.[3]

  • Decontaminate : Clean the spill area and any contaminated equipment with alcohol.[1]

Disposal Plan
  • Dispose of this compound and any contaminated materials (e.g., gloves, weighing papers, absorbent materials) in accordance with institutional and local environmental regulations.

  • Do not allow the product to enter drains or water courses.[1]

Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_area Designate Well-Ventilated Area inspect_ppe Inspect PPE prep_area->inspect_ppe gather_materials Gather Materials inspect_ppe->gather_materials weigh Weigh/Aliquot in Hood gather_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure wash Wash Hands dissolve->wash Complete Handling dissolve->spill dissolve->exposure decontaminate Decontaminate Surfaces wash->decontaminate collect_waste Collect Contaminated Waste decontaminate->collect_waste Proceed to Disposal dispose Dispose per Regulations collect_waste->dispose evacuate Evacuate Area spill->evacuate contain_spill Contain Spill spill->contain_spill collect_spill Collect Material spill->collect_spill decontaminate_spill Decontaminate Area spill->decontaminate_spill first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical evacuate->contain_spill contain_spill->collect_spill collect_spill->decontaminate_spill first_aid->seek_medical

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.